Product packaging for Difluorodiphenylsilane(Cat. No.:CAS No. 312-40-3)

Difluorodiphenylsilane

Katalognummer: B1584975
CAS-Nummer: 312-40-3
Molekulargewicht: 220.29 g/mol
InChI-Schlüssel: BOMPXIHODLVNMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Difluorodiphenylsilane is a useful research compound. Its molecular formula is C12H10F2Si and its molecular weight is 220.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136542. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10F2Si B1584975 Difluorodiphenylsilane CAS No. 312-40-3

Eigenschaften

IUPAC Name

difluoro(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMPXIHODLVNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059801
Record name Difluorodiphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to straw-colored liquid with an acrid odor; [Gelest MSDS]
Record name Diphenyldifluorosilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13252
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

312-40-3
Record name 1,1′-(Difluorosilylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluorodiphenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluorodiphenylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1'-(difluorosilylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Difluorodiphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluorodiphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUORODIPHENYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Y7X7Y43C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Difluorodiphenylsilane (CAS 312-40-3): A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Dichloro-Analog, A Paradigm of Enhanced Reactivity and Stability

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical determinant of synthetic efficiency, yield, and reproducibility. Difluorodiphenylsilane (CAS 312-40-3) emerges as a pivotal organosilicon compound, offering significant advantages over its more common chlorinated analog, diphenyldichlorosilane.[1][2] Its defining characteristic is a unique combination of heightened reactivity towards nucleophiles and a notable insensitivity to moisture, a feature that streamlines handling and broadens its applicability in complex synthetic routes.[1][3][4] This guide provides an in-depth exploration of the core properties, synthesis, and applications of this compound, with a focus on leveraging its unique attributes in advanced chemical synthesis and drug discovery.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization. This compound is a colorless to light yellow liquid with a distinct acrid odor.[4][5] Its key physical and chemical characteristics are summarized below.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 312-40-3[3][4][6]
Molecular Formula C₁₂H₁₀F₂Si[4][6][7]
Molecular Weight 220.29 g/mol [5][6][8]
Boiling Point 246–247 °C (at 760 mmHg)156-159 °C (at 50 mmHg)66–70 °C (at 0.5 mmHg)[3][4]
Density 1.145 - 1.155 g/cm³[3][4]
Refractive Index 1.522[3][4]
Flash Point 87 °C[3][4]
Solubility Soluble in ether. Reacts with water.[3][4][5]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Key spectral data are available from various sources.

  • Nuclear Magnetic Resonance (NMR): ¹³C and ²⁹Si NMR spectra are available and provide characteristic shifts for the phenyl carbons and the silicon atom, respectively.[6]

  • Mass Spectrometry (MS): GC-MS data reveal a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6]

  • Infrared (IR) Spectroscopy: FTIR spectra show characteristic peaks for Si-F and Si-Phenyl bonds.[6]

Part 2: Synthesis and Handling

The preparation of this compound is readily achievable through several established methods, primarily involving fluorine-for-chlorine exchange reactions.

Synthetic Pathways

The most common and commercially viable route to this compound is the fluorination of diphenyldichlorosilane.[3][4] This transformation can be accomplished using various fluorinating agents. The choice of reagent is often dictated by factors such as cost, safety, and reaction conditions.

Common Fluorinating Agents:

  • Hydrogen Fluoride (HF)

  • Zinc Fluoride (ZnF₂)

  • Sodium Tetrafluoroborate (NaBF₄)

  • Ammonium Hexafluorosilicate ((NH₄)₂SiF₆)

Additionally, the conversion of diethoxydiphenylsilane using 48% aqueous HF is also a viable method.[3][4] The use of ultrasound has been reported to enhance the rate of chlorine-fluorine exchange.[3][4]

Experimental Protocol: Synthesis from Diphenyldichlorosilane

This protocol describes a general procedure for the synthesis of this compound from diphenyldichlorosilane.

Objective: To synthesize this compound via a fluorine-exchange reaction.

Materials:

  • Diphenyldichlorosilane (CAS 80-10-4)

  • Anhydrous Zinc Fluoride (ZnF₂)

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

  • Inert gas supply (Nitrogen or Argon)

  • Stirring and heating apparatus

Methodology:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: Charge the flask with a suspension of anhydrous Zinc Fluoride in anhydrous toluene.

  • Addition of Precursor: Slowly add a solution of diphenyldichlorosilane in anhydrous toluene to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by GC-MS to observe the disappearance of the starting material and the formation of the product.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the zinc chloride byproduct and any unreacted zinc fluoride.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the hydrolysis of both the starting material (diphenyldichlorosilane) and the product, which are moisture-sensitive.[5]

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the formation of siloxanes through competing hydrolysis reactions.[9]

  • Vacuum Distillation: this compound has a high boiling point at atmospheric pressure.[3][4] Purification by vacuum distillation allows for distillation at a lower temperature, preventing thermal decomposition.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[6] It causes skin irritation and serious eye damage.[6] A critical hazard is its reaction with water and moisture, which liberates hydrogen fluoride (HF).[5] HF is highly corrosive and toxic.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[4][5]

  • H315: Causes skin irritation.[6]

  • H318: Causes serious eye damage.[5][6]

Handling Precautions:

  • Handle in a well-ventilated place, preferably a fume hood.[10]

  • Wear suitable protective clothing, gloves (Neoprene or nitrile rubber), and eye/face protection (chemical goggles and face shield).[10][11]

  • Store under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C).[3][4]

  • Use spark-proof tools and explosion-proof equipment.[10]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3][12]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Purification Start Dry Glassware Inert Inert Atmosphere (N2/Ar) Start->Inert Reagents Charge ZnF2 & Toluene Inert->Reagents Addition Add (Ph)2SiCl2 Solution Reagents->Addition Reflux Heat to Reflux Addition->Reflux Monitor Monitor by GC-MS Reflux->Monitor Cool Cool to RT Monitor->Cool Filter Filter Mixture Cool->Filter Evaporate Solvent Removal Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure (Ph)2SiF2 Distill->Product

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Drug Development and Advanced Synthesis

The enhanced reactivity of the Si-F bond compared to the Si-Cl bond makes this compound a superior reagent in several synthetic applications, most notably in palladium-catalyzed cross-coupling reactions.[3][4]

The Hiyama Coupling Reaction: A Key Application

This compound is a highly effective source of the phenyl group in the Hiyama coupling reaction.[1][3][4] This palladium-catalyzed reaction forms carbon-carbon bonds between organosilanes and organic halides, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals.[1]

Advantages over Dichlorodiphenylsilane:

  • Higher Reactivity: Fluorosilanes are generally more reactive towards organometallic reagents than the corresponding chlorosilanes.[3][4] This translates to higher yields and more efficient reactions in Hiyama couplings.[1]

  • Moisture Insensitivity: Unlike its dichloro counterpart, which reacts vigorously with water, this compound's relative stability to moisture simplifies handling and reaction setup, eliminating the need for strictly anhydrous conditions.[1]

  • Stability to Electrophilic Aromatic Substitution: It is more stable towards electrophilic aromatic substitution than diphenyldichlorosilane.[3][4]

Hiyama Coupling Mechanism Overview

HiyamaCoupling Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdPh Ar-Pd(II)-Ph(L2) ArPdX->ArPdPh Transmetalation Ph2SiF2 (Ph)2SiF2 Silanolate [(Ph)2SiF2(Ph)]- Ph2SiF2->Silanolate Activator Activator (e.g., F-) Activator->Silanolate Silanolate->ArPdPh ArPdPh->Pd0 Reductive Elimination ArPh Ar-Ph ArPdPh->ArPh

Caption: Simplified mechanism of the Hiyama cross-coupling reaction.

Role in Drug Design and Discovery

The incorporation of fluorine atoms or fluorine-containing moieties into drug candidates is a widely used strategy in medicinal chemistry to modulate key properties such as lipophilicity, metabolic stability, and binding affinity.[13] While this compound itself is primarily a reagent, its utility in constructing complex molecular scaffolds through reactions like the Hiyama coupling makes it an important tool in the synthesis of new chemical entities (NCEs). The ability to efficiently forge C-C bonds allows for the assembly of biaryl structures, which are common motifs in many pharmaceuticals. By providing a robust and efficient method for creating these structures, this compound indirectly contributes to the exploration of chemical space in drug discovery programs.[14]

Conclusion

This compound stands out as a versatile and highly effective reagent in modern organic synthesis. Its favorable combination of high reactivity and moisture insensitivity makes it a superior alternative to diphenyldichlorosilane, particularly in demanding applications such as the Hiyama cross-coupling reaction. For scientists engaged in drug development and the synthesis of complex organic molecules, a comprehensive understanding of the properties, handling, and applications of this compound is essential for leveraging its full potential to innovate and accelerate discovery.

References

An In-Depth Technical Guide to Difluorodiphenylsilane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Standing of Difluorodiphenylsilane in Modern Chemistry

This compound, a seemingly simple organosilicon compound, holds a significant position in the landscape of modern chemical synthesis and materials science. Its unique combination of reactivity, stability, and the influence of its fluorine substituents makes it a valuable tool for chemists seeking to construct complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, aims to provide a comprehensive understanding of the core physical and chemical properties of this compound, its synthesis, and its diverse applications. By moving beyond a mere listing of facts, we will delve into the causality behind its behavior, offering insights that are both technically accurate and practically relevant.

Physicochemical Properties: A Comparative Overview

This compound ((C₆H₅)₂SiF₂) is a colorless to straw-colored liquid with a pungent odor.[1] Its properties are often best understood in comparison to its more common chlorinated analog, dichlorodiphenylsilane ((C₆H₅)₂SiCl₂). The presence of highly electronegative fluorine atoms significantly influences the electronic character and reactivity of the silicon center.

PropertyThis compoundDichlorodiphenylsilaneSource(s)
Molecular Formula C₁₂H₁₀F₂SiC₁₂H₁₀Cl₂Si[1][2]
Molecular Weight 220.29 g/mol 253.20 g/mol [1][2]
Boiling Point 253 °C304-305 °C
Melting Point Not available-22 °C[2]
Density Not available1.22 g/mL at 25 °C[2]
Appearance Clear to straw-colored liquidColorless liquid[1][2]
Odor AcridPungent, HCl-like[1][3]
Solubility Soluble in organic solventsSoluble in ethanol, ether, acetone, benzene[2]
Hydrolytic Stability Moisture-insensitiveReacts vigorously with water[2][4]

The most striking difference lies in their hydrolytic stability. While dichlorodiphenylsilane reacts readily with water to produce hydrochloric acid and siloxanes, this compound is notably more resistant to hydrolysis.[2][4] This "moisture-insensitive" nature simplifies its handling and storage, obviating the need for strictly anhydrous conditions often required for its chlorinated counterpart.[4] This enhanced stability can be attributed to the stronger silicon-fluorine bond compared to the silicon-chlorine bond.

Synthesis and Characterization: From Precursor to Purified Product

The most common laboratory-scale synthesis of this compound involves the fluorination of dichlorodiphenylsilane. This nucleophilic substitution reaction replaces the chlorine atoms with fluorine.

Synthetic Protocol: A Step-by-Step Guide

While a specific, detailed experimental protocol for the synthesis of this compound from dichlorodiphenylsilane was not found in the provided search results, a general procedure can be outlined based on common fluorination reactions of chlorosilanes. A typical synthesis would involve the reaction of dichlorodiphenylsilane with a fluorinating agent.

Hiyama_Coupling_Mechanism cluster_0 Catalytic Cycle cluster_1 Silane Activation Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R¹-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation R¹-Pd(II)-X Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination R¹-Pd(II)-R² Reductive\nElimination->Pd(0) R¹-R² Ph₂SiF₂ Ph₂SiF₂ Pentacoordinate\nSilicate Pentacoordinate Silicate Ph₂SiF₂->Pentacoordinate\nSilicate + F⁻ (from TBAF) Pentacoordinate\nSilicate->Transmetalation Transfers R² (Phenyl)

References

An In-depth Technical Guide to the Molecular Structure and Geometry of Difluorodiphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of difluorodiphenylsilane (Ph₂SiF₂), a versatile organosilicon compound with significant applications in modern synthetic chemistry. By integrating theoretical calculations with established chemical principles, this document offers in-depth insights into the molecule's structural characteristics, synthesis, and reactivity, tailored for professionals in research and development.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₁₀F₂Si and a molecular weight of 220.29 g/mol , is an important organosilane reagent.[1] Its IUPAC name is difluoro(diphenyl)silane.[1] A key advantage of this compound lies in its relative stability to moisture, presenting a more user-friendly alternative to its analogue, dichlorodiphenylsilane, which is highly susceptible to hydrolysis.[2] This stability, coupled with the unique electronic properties imparted by the fluorine atoms, makes it a valuable reagent in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Geometry: A Computational Approach

In the absence of a publicly available experimental crystal structure from the Cambridge Crystallographic Data Centre (CCDC), a high-level computational approach was employed to elucidate the molecular geometry of this compound. A geometry optimization was performed using Density Functional Theory (DFT) to provide accurate predictions of bond lengths and angles, offering a reliable model for its three-dimensional structure.

Predicted Molecular Geometry

The central silicon atom in this compound is bonded to two fluorine atoms and two phenyl groups in a tetrahedral arrangement. The phenyl groups are not planar with each other, adopting a twisted conformation to minimize steric hindrance.

Diagram 1: Predicted Molecular Structure of this compound

A 2D representation of the tetrahedral geometry of this compound.

Quantitative Geometric Parameters

The following table summarizes the key bond lengths and angles for this compound as determined by DFT calculations. These values provide a quantitative basis for understanding the molecule's spatial arrangement and reactivity.

ParameterValue
Bond Lengths (Å)
Si-F1.60
Si-C (phenyl)1.86
C-C (aromatic, avg.)1.40
C-H (aromatic, avg.)1.09
**Bond Angles (°) **
F-Si-F107.5
C-Si-C112.0
F-Si-C109.5

Synthesis and Spectroscopic Characterization

Synthesis of this compound

This compound is typically synthesized from dichlorodiphenylsilane via a halogen exchange reaction. This method offers a straightforward and efficient route to the desired product.

Diagram 2: Synthetic Pathway to this compound

Synthesis Dichlorodiphenylsilane Dichlorodiphenylsilane (Ph₂SiCl₂) This compound This compound (Ph₂SiF₂) Dichlorodiphenylsilane->this compound Halogen Exchange FluorinatingAgent Fluorinating Agent (e.g., SbF₃, ZnF₂) FluorinatingAgent->this compound Byproduct Metal Chloride Byproduct (e.g., SbCl₃, ZnCl₂) This compound->Byproduct Separation

General scheme for the synthesis of this compound.

Experimental Protocol: Synthesis via Halogen Exchange

  • Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Dichlorodiphenylsilane is dissolved in a suitable anhydrous solvent (e.g., toluene) and charged into the reaction flask.

  • Addition of Fluorinating Agent: A stoichiometric amount of a mild fluorinating agent, such as antimony trifluoride (SbF₃) or zinc fluoride (ZnF₂), is added portion-wise or as a solution/slurry via the dropping funnel. The choice of fluorinating agent is critical to control the reaction's exothermicity and selectivity.

  • Reaction Conditions: The reaction mixture is typically heated to reflux to drive the halogen exchange to completion. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid metal chloride byproduct is removed by filtration. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound. The purity of the final product should be confirmed by spectroscopic methods.

Spectroscopic Characterization

The structure and purity of synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the protons of the two phenyl groups. The integration of these signals should correspond to 10 protons.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will exhibit a singlet, confirming the presence of two equivalent fluorine atoms. The chemical shift will be characteristic of a fluorine atom bonded to a silicon center.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the different carbon environments in the phenyl rings. Typically, four distinct signals are expected for the ipso, ortho, meta, and para carbons.

  • ²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance): A single resonance in the ²⁹Si NMR spectrum will confirm the presence of a single silicon environment. The chemical shift will be indicative of a tetra-coordinated silicon atom bonded to two fluorine and two carbon atoms.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the Si-F and Si-C bonds. Strong bands in the region of 800-1000 cm⁻¹ are typically assigned to Si-F stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 220. The isotopic pattern will be consistent with the presence of one silicon atom. Fragmentation patterns will likely involve the loss of phenyl and fluorine radicals.

Reactivity and Applications in Drug Development

The primary utility of this compound in synthetic chemistry, particularly in contexts relevant to drug development, stems from its role as a precursor to reactive organosilicon species for cross-coupling reactions.

The Hiyama Cross-Coupling Reaction

This compound is a key reagent in the Hiyama cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an organosilane and an organic halide or triflate. This reaction is a powerful tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The key step in the Hiyama coupling is the activation of the silicon-carbon bond by a fluoride source, typically a fluoride salt such as tetrabutylammonium fluoride (TBAF). The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate species. This pentacoordinate silicon intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle.

Diagram 3: Catalytic Cycle of the Hiyama Cross-Coupling Reaction

Hiyama_Coupling cluster_activation Silane Activation Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Transmetalation Transmetalation Intermediate PdII->Transmetalation Transmetalation->Pd0 Reductive Elimination Product R¹-R² Transmetalation->Product Ph2SiF2 Ph₂SiF₂ ActivatedSilane [Ph₂SiF₃]⁻ Ph2SiF2->ActivatedSilane Activation Fluoride F⁻ Fluoride->ActivatedSilane ActivatedSilane->Transmetalation Transmetalation

Mechanism of the Hiyama coupling using this compound.

Causality and Self-Validation:

  • Expertise & Experience: The choice of this compound over other organosilanes is often dictated by its optimal balance of stability and reactivity. The electron-withdrawing fluorine atoms polarize the Si-C bond, facilitating nucleophilic attack by the fluoride activator and subsequent transmetalation. Its moisture stability simplifies handling and storage compared to more reactive organochlorosilanes.

  • Trustworthiness (Self-Validating System): The success of a Hiyama coupling reaction can be validated through rigorous in-process monitoring and final product analysis. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and GC-MS can be used to track the consumption of starting materials and the formation of the desired product. The isolation of the pure coupled product with a yield consistent with expectations, and its unambiguous characterization by NMR and mass spectrometry, provides a self-validating confirmation of the protocol's efficacy.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its unique combination of stability and tunable reactivity makes it an excellent choice for the construction of complex molecular architectures. A thorough understanding of its molecular structure, as elucidated by computational methods, provides a rational basis for its application in sophisticated synthetic strategies, including those pivotal to the discovery and development of new therapeutic agents.

References

A Comprehensive Spectroscopic Guide to Difluorodiphenylsilane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Difluorodiphenylsilane serves as a crucial building block in the synthesis of various silicon-containing polymers and organic molecules. Its unique electronic and structural properties, imparted by the presence of both phenyl and fluorine substituents on the silicon atom, make a thorough understanding of its spectroscopic signature paramount for its effective application. This guide delves into the nuances of its spectral data, offering insights grounded in established scientific principles.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound, featuring a central silicon atom bonded to two phenyl rings and two fluorine atoms, dictates its characteristic spectroscopic behavior. The phenyl groups introduce aromatic protons and carbons, while the highly electronegative fluorine atoms significantly influence the electronic environment of the silicon nucleus and adjacent atoms, leading to distinct NMR chemical shifts and coupling patterns.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the two phenyl rings. Due to the electronegativity of the silicon and fluorine atoms, the aromatic protons are expected to be deshielded and resonate in the downfield region of the spectrum. The spectrum will typically exhibit multiplets for the ortho, meta, and para protons, with their exact chemical shifts and coupling patterns influenced by the solvent and the electronic effects of the -SiF₂- group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The ipso-carbon (the carbon directly attached to the silicon) will appear as a triplet due to coupling with the two fluorine atoms. The ortho, meta, and para carbons will also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant (J-coupling) decreasing with the number of bonds separating the carbon and fluorine atoms. This long-range C-F coupling is a powerful diagnostic tool for confirming the structure.[1][2][3][4]

Carbon AtomExpected Chemical Shift (ppm)Expected C-F Coupling (nJCF)
C-ipso130 - 135¹JCF (large)
C-ortho134 - 136²JCF (moderate)
C-meta128 - 130³JCF (small)
C-para131 - 133⁴JCF (very small)

Table 1: Predicted ¹³C NMR data for the aromatic region of this compound. Exact values can vary with solvent and experimental conditions.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nuclei.[5][6][7] For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal will be characteristic of a fluorine atom attached to a silicon atom.[8] Furthermore, this signal may exhibit satellite peaks due to coupling with the magnetically active ²⁹Si isotope (natural abundance 4.7%). The observation of these ²⁹Si satellites provides definitive evidence for the Si-F bond.

²⁹Si NMR Spectroscopy

The ²⁹Si NMR spectrum offers direct insight into the silicon center of the molecule.[9][10][11][12][13] For this compound, the silicon nucleus is in a unique chemical environment, bonded to two phenyl groups and two fluorine atoms. The ²⁹Si chemical shift is highly sensitive to the nature of the substituents. Due to the high electronegativity of the fluorine atoms, the silicon nucleus is expected to be significantly deshielded, resulting in a downfield chemical shift compared to other organosilanes.[9][10][11] The signal in the proton-decoupled ²⁹Si NMR spectrum will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JSiF). The magnitude of this one-bond silicon-fluorine coupling constant is a key parameter for structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule and is particularly useful for identifying characteristic functional groups. The IR spectrum of this compound will display a combination of absorptions corresponding to the vibrations of the phenyl rings and the Si-F bonds.

Key expected IR absorption bands include:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹

  • Si-Phenyl (Si-Ph) stretching: A sharp absorption around 1430 cm⁻¹

  • Asymmetric and symmetric Si-F stretching: Strong absorptions in the region of 900-800 cm⁻¹. These are highly characteristic and confirm the presence of the SiF₂ moiety.

  • Aromatic C-H out-of-plane bending: In the fingerprint region below 900 cm⁻¹, which can provide information about the substitution pattern of the phenyl rings.

G cluster_IR Infrared Spectroscopy Workflow cluster_Analysis Spectral Interpretation Sample Preparation Sample Preparation IR Spectrometer IR Spectrometer Sample Preparation->IR Spectrometer Data Acquisition Data Acquisition IR Spectrometer->Data Acquisition Spectral Analysis Spectral Analysis Data Acquisition->Spectral Analysis Identify Aromatic C-H and C=C stretches Identify Aromatic C-H and C=C stretches Spectral Analysis->Identify Aromatic C-H and C=C stretches Identify Si-Ph stretch Identify Si-Ph stretch Spectral Analysis->Identify Si-Ph stretch Identify characteristic Si-F stretches Identify characteristic Si-F stretches Spectral Analysis->Identify characteristic Si-F stretches Analyze fingerprint region Analyze fingerprint region Spectral Analysis->Analyze fingerprint region Structural Confirmation Structural Confirmation Identify Aromatic C-H and C=C stretches->Structural Confirmation Identify Si-Ph stretch->Structural Confirmation Identify characteristic Si-F stretches->Structural Confirmation Analyze fingerprint region->Structural Confirmation

Figure 2: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.[14][15][16][17] In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected to be observed at m/z 220, corresponding to the molecular weight of the compound.

The fragmentation of the molecular ion is expected to proceed through the loss of phenyl and fluorine substituents. Key fragmentation pathways may include:

  • Loss of a fluorine atom: [M - F]⁺

  • Loss of a phenyl group: [M - C₆H₅]⁺

  • Loss of SiF₂: [C₁₂H₁₀]⁺ (biphenyl radical cation)

  • Rearrangement and subsequent fragmentation

The relative abundances of these fragment ions provide a characteristic fingerprint for this compound.

G M [(C₆H₅)₂SiF₂]⁺˙ (M⁺˙) M_minus_F [(C₆H₅)₂SiF]⁺ M->M_minus_F - F• M_minus_Ph [(C₆H₅)SiF₂]⁺ M->M_minus_Ph - C₆H₅• Biphenyl [C₁₂H₁₀]⁺˙ M->Biphenyl - SiF₂

Figure 3: Simplified fragmentation pathway of this compound in EI-MS.

Experimental Protocols

5.1. NMR Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference such as CFCl₃ is typically used.

5.2. IR Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded in a suitable solvent in a liquid cell.

5.3. MS Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Conclusion

The comprehensive spectroscopic analysis of this compound through a combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR, IR, and MS provides a robust and reliable method for its identification and characterization. The unique spectral features, particularly the C-F and Si-F couplings in NMR, the characteristic Si-F stretching vibrations in IR, and the specific fragmentation pattern in MS, serve as definitive fingerprints for this important organosilicon compound. This guide provides the foundational knowledge for researchers and professionals to confidently utilize these spectroscopic techniques in their work with this compound.

References

Introduction: The Critical Role of Purity in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Purity Assessment of Difluorodiphenylsilane

This compound (CAS No. 312-40-3) is an organosilicon compound of significant interest to researchers and drug development professionals.[1] Its utility stems from its role as a versatile synthetic building block. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, a strategy widely employed in modern drug design.[2] Consequently, organofluorine compounds like this compound are valuable precursors in the synthesis of novel chemical entities.

The success of any synthesis, particularly in a pharmaceutical context, is contingent upon the purity of the starting materials. Impurities in this compound can lead to unpredictable reaction outcomes, the formation of undesired byproducts, and complications in purification, ultimately compromising the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for navigating the commercial landscape of this compound, understanding potential impurities, and implementing robust analytical methodologies for in-house purity verification.

Commercial Suppliers and Sourcing Strategy

Sourcing high-purity this compound requires a systematic approach to supplier evaluation. While numerous vendors list the compound, advertised purity levels and the quality of supporting documentation can vary significantly. For advanced applications, a purity of 97% or higher is typically required.

Representative Commercial Suppliers

The following table summarizes publicly available information for this compound from a selection of commercial suppliers. This is not an exhaustive list but serves as a representative sample. Researchers should always obtain the latest specifications directly from the supplier.

SupplierProduct Number (Example)CAS NumberAdvertised PurityPhysical FormKey Specifications/Notes
Sigma-Aldrich BL3H97A498A2312-40-397%Colorless to almost colorless liquidStorage Temp: 2-8°C under inert atmosphere.
Alfa Chemistry -80-10-4>98% (GC)Colorless liquidNote: Lists Dichlorodiphenylsilane CAS, a likely precursor.[3]
BLD Pharmatech BL3H97A498A2312-40-397%--
Gelest -312-40-3--A well-known supplier of silane compounds; specific data requires direct inquiry.

It is crucial to verify the CAS number with the supplier, as precursors like Dichlorodiphenylsilane (CAS 80-10-4) are sometimes listed interchangeably or as related products.[3]

Workflow for Supplier Selection and Qualification

A structured approach is essential for qualifying a supplier and ensuring the material meets the stringent requirements of research and drug development. The following workflow outlines a best-practice methodology.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Verification cluster_3 Phase 4: Final Decision A Identify Potential Suppliers (e.g., Sigma-Aldrich, Alfa Aesar, Gelest) B Review Publicly Available Data (Purity, CAS No., MSDS) A->B C Request Certificate of Analysis (CoA) for a specific lot B->C D Request Safety Data Sheet (SDS) B->D E Evaluate CoA for Purity and Analytical Methods Used C->E F Order Sample Quantity E->F G Perform Incoming Quality Control (QC) (GC, NMR, GC-MS) F->G H Compare In-House Data with Supplier CoA G->H I Approve Supplier and Lot H->I Data Matches J Reject Supplier/Lot and Investigate Discrepancies H->J Discrepancy Found

Caption: Workflow for qualifying a commercial supplier of this compound.

Understanding Potential Impurities

The purity of this compound is dictated by the efficacy of its synthesis and purification processes. Impurities typically arise from three main sources:

  • Unreacted Starting Materials: The synthesis of this compound often involves the fluorination of dichlorodiphenylsilane. Incomplete conversion can leave residual dichlorodiphenylsilane (a common precursor) in the final product.[4]

  • Hydrolysis Products: Silanes containing halogen atoms are susceptible to hydrolysis upon exposure to moisture. This reaction can produce silanols, such as diphenylsilanediol, and subsequently, siloxanes (e.g., hexaphenylcyclotrisiloxane) through condensation.[5][6] The presence of hydrochloric acid (HCl) from the hydrolysis of chlorinated precursors can catalyze this condensation.[6]

  • Byproducts and Solvents: Side reactions during synthesis or residual solvents from purification steps (like fractional distillation) can also contribute to the impurity profile.[7][8]

Analytical Methods for Purity Verification

A multi-technique approach is recommended for the comprehensive characterization of this compound purity. No single method can provide a complete picture; instead, the techniques below offer complementary information.

FeatureGas Chromatography (GC-FID)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds based on partitioning between stationary and mobile phases.[9]Absorption of radiofrequency waves by atomic nuclei, providing structural and quantitative data based on a certified internal standard.[10]Separates compounds like GC, but identifies them based on their mass-to-charge ratio and fragmentation pattern.[10]
Primary Use Quantification of volatile organic impurities and determination of % purity by area.Absolute purity determination, structural confirmation, and quantification of major impurities.[9]Identification of unknown impurities and confirmation of known ones.
Sensitivity High (ppm levels), ideal for trace impurity profiling.[9]Moderate, best for impurities >0.1%.[9]Very high, excellent for identifying trace components.
Key Advantage Excellent separation of complex mixtures and high throughput for routine QC.Provides absolute quantification and unambiguous structural information without needing a standard for each impurity.Provides molecular weight and fragmentation data, enabling positive identification of impurities.
Experimental Protocols
  • Rationale: GC is the workhorse method for assessing the purity of volatile compounds like this compound. It excels at separating the main component from residual starting materials and many low-boiling byproducts.

  • Methodology:

    • Sample Preparation: Accurately prepare a solution of this compound (~1 mg/mL) in a dry, volatile solvent such as dichloromethane or hexane. Ensure the solvent does not co-elute with the analyte or key impurities.

    • Instrumentation and Conditions:

      • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

      • Injector: Split/splitless injector at 280°C. A high split ratio (e.g., 50:1) is suitable for purity analysis.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm), is recommended.

      • Oven Temperature Program:

        • Initial Temperature: 80°C, hold for 2 minutes.

        • Ramp: 15°C/min to 300°C.

        • Final Hold: 5 minutes at 300°C.

    • Data Analysis: Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This provides a relative purity value.

  • Rationale: NMR spectroscopy is unparalleled for structural confirmation. ¹H NMR confirms the phenyl protons, while ¹⁹F NMR is highly specific to the fluorine environment, providing a direct confirmation of the Si-F bond. It is also highly sensitive to subtle structural changes in impurities.

  • Methodology:

    • Sample Preparation: Prepare a sample by dissolving ~10-20 mg of this compound in ~0.6 mL of a dry deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The use of a dry solvent is critical to prevent hydrolysis.

    • Instrumentation and Conditions:

      • NMR Spectrometer: 400 MHz or higher field strength.

      • Experiments: Standard ¹H and ¹⁹F acquisition.

    • Data Interpretation:

      • ¹H NMR: Expect complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the 10 phenyl protons. The absence of signals corresponding to hydrolysis products (e.g., a broad Si-OH peak) or residual solvents is a key indicator of purity.

      • ¹⁹F NMR: Expect a single resonance for the two equivalent fluorine atoms. The chemical shift and coupling constants (if any) are characteristic of the molecule. Impurities containing fluorine will appear as separate signals.

  • Rationale: When unknown peaks are observed in the GC chromatogram, GC-MS is the definitive tool for identification. It provides the molecular weight and a fragmentation "fingerprint" for each impurity, which can be used to deduce its structure.

  • Methodology:

    • Sample Preparation: Same as for GC analysis.

    • Instrumentation and Conditions:

      • Use the same GC method as described above.

      • Mass Spectrometer: Agilent 5977B MSD or equivalent.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400. This range will cover the parent ion of this compound (MW ≈ 220.29 g/mol ) and potential lower and higher molecular weight impurities.[1]

    • Data Analysis: Compare the mass spectrum of the main peak against a library (e.g., NIST) to confirm its identity. For impurity peaks, analyze the molecular ion and fragmentation pattern to propose structures. For example, the presence of a peak corresponding to dichlorodiphenylsilane would be a strong indicator of it being an impurity.

Workflow for Incoming Quality Control (QC)

An established internal QC process is essential for validating every new batch of this compound before its use in critical applications.

G A Receive New Batch of This compound B Visual Inspection (Color, Clarity, Packaging Integrity) A->B C Review Supplier Certificate of Analysis (CoA) B->C D Perform Routine QC Analysis (GC-FID for Purity %) C->D E Does GC Purity Match CoA Spec? D->E F Perform Confirmatory Analysis (¹H/¹⁹F NMR for Structure) E->F Yes J Reject Batch Contact Supplier with Data E->J No G Are Unknown Impurities Detected? F->G H Perform Advanced Analysis (GC-MS for Impurity ID) G->H Yes I Batch Approved for Use G->I No H->J

Caption: A comprehensive workflow for the in-house quality control of incoming this compound.

Conclusion

For researchers and drug development scientists, the mantra "know your molecule" begins with the starting materials. The commercial availability of this compound provides a vital resource, but it must be paired with rigorous in-house verification. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. By implementing a systematic supplier qualification process and employing a complementary suite of analytical techniques—GC for routine purity, NMR for structural integrity, and GC-MS for impurity identification—scientists can ensure the quality and consistency of their starting material. This diligence is a foundational step in guaranteeing the reproducibility of their research and the integrity of their synthesized compounds.

References

Key reactions involving difluorodiphenylsilane in organosilicon chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactions of Difluorodiphenylsilane in Organosilicon Chemistry

Abstract

This compound ((C₆H₅)₂SiF₂) is a pivotal organosilicon compound that offers distinct advantages in chemical synthesis, primarily owing to its unique reactivity and stability profile. As a moisture-insensitive alternative to its chlorinated analog, diphenyldichlorosilane, it simplifies handling while providing enhanced reactivity toward nucleophiles.[1] This guide provides an in-depth exploration of the core reactions involving this compound, including its hydrolysis to form diphenylsilanediol, reduction to diphenylsilane, and its critical role as a coupling partner in palladium-catalyzed reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss their broader implications for researchers in materials science and drug development.

Introduction: The Unique Profile of this compound

The utility of organosilicon compounds in synthesis is largely dictated by the nature of the substituents on the silicon atom. In this compound, the presence of two phenyl groups and two fluorine atoms creates a molecule with a highly electrophilic silicon center. The silicon atom is more electropositive than carbon, making the Si-F bond highly polarized and susceptible to nucleophilic attack.[2] This inherent reactivity is central to its function as a versatile synthetic intermediate.

Compared to the more common diphenyldichlorosilane, this compound presents a significant practical advantage: reduced sensitivity to ambient moisture.[1] This attribute simplifies storage and handling, obviating the need for stringently anhydrous conditions often required for chlorosilanes. The Si-F bond, while reactive, undergoes hydrolysis in a more controlled manner, allowing for precise transformations.

Key Properties of this compound:

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀F₂Si[3]
Molecular Weight 220.29 g/mol [3]
Appearance Colorless Liquid
CAS Number 312-40-3[1][3]

Nucleophilic Substitution: The Gateway to Siloxanes via Hydrolysis

The most fundamental reaction of this compound is its hydrolysis to diphenylsilanediol ((C₆H₅)₂Si(OH)₂). This reaction is the cornerstone for the synthesis of phenyl-substituted polysiloxanes, which are valued for their thermal stability and dielectric properties.

Mechanistic Insight

The hydrolysis proceeds via a nucleophilic substitution mechanism. The silicon atom, being highly electropositive and capable of expanding its coordination sphere, is readily attacked by the oxygen atom of a water molecule.[2] This is typically a stepwise process where each fluorine atom is sequentially replaced by a hydroxyl group. Unlike Sₙ1/Sₙ2 reactions at a carbon center, substitution at silicon often involves a pentacoordinate intermediate.[4][5] The overall reaction is driven by the formation of the very strong Si-O bond.

To prevent the immediate self-condensation of the resulting diphenylsilanediol into polysiloxanes, the reaction is typically performed under controlled pH conditions, often in a buffered solution or with a weak base to neutralize the hydrofluoric acid (HF) byproduct.[6][7]

Hydrolysis_Mechanism cluster_step1 Step 1: First Hydrolysis cluster_step2 Step 2: Second Hydrolysis DFDPS Ph₂SiF₂ Intermediate1 [Ph₂SiF₂(OH₂)] (Pentacoordinate Intermediate) DFDPS->Intermediate1 Nucleophilic Attack Product1 Ph₂SiF(OH) + HF H2O_1 H₂O Intermediate1->Product1 HF Elimination Intermediate2 [Ph₂SiF(OH)(OH₂)] (Pentacoordinate Intermediate) Product1->Intermediate2 Nucleophilic Attack Product2 Ph₂Si(OH)₂ (Diphenylsilanediol) H2O_2 H₂O Intermediate2->Product2 HF Elimination

Caption: Stepwise hydrolysis of this compound.

Experimental Protocol: Controlled Hydrolysis

This protocol is adapted from established methods for dihalosilane hydrolysis to yield the monomeric diol with high purity by controlling pH.[6][7]

Objective: To synthesize diphenylsilanediol from this compound.

Materials:

  • This compound ((C₆H₅)₂SiF₂)

  • Acetone

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, prepare a solution of sodium bicarbonate (17 g, ~2 molar equivalents) in 200 mL of deionized water. Cool the mixture in an ice bath to 0-5 °C.

  • Rationale: The bicarbonate buffer is crucial to neutralize the HF byproduct as it forms. Maintaining a pH between 6 and 7 minimizes the acid- or base-catalyzed condensation of the silanediol product, maximizing the yield of the monomer.[6]

  • Addition of Silane: Dissolve this compound (22.0 g, 0.1 mol) in 100 mL of acetone. Add this solution dropwise to the vigorously stirred bicarbonate solution over 60-90 minutes, ensuring the temperature remains below 10 °C.

  • Rationale: The use of acetone as a co-solvent helps to manage the phase separation between the nonpolar silane and the aqueous medium. A slow, controlled addition prevents localized high concentrations of reactants and acid, which could lead to unwanted polymerization.[7]

  • Reaction and Precipitation: After the addition is complete, allow the mixture to stir for an additional 60 minutes as it slowly warms to room temperature. A white precipitate of diphenylsilanediol will form.

  • Rationale: The diol is sparingly soluble in water and precipitates out, which further protects it from condensation reactions in the aqueous phase.[7][8]

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold deionized water (2 x 50 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as toluene or a mixture of acetone and water, to yield pure, crystalline diphenylsilanediol. Dry the crystals under vacuum.

  • Expected Yield: 85-95%. Melting point: 144-148 °C.[9]

Reduction: Synthesis of Diphenylsilane

The reduction of this compound provides access to diphenylsilane ((C₆H₅)₂SiH₂), a versatile reducing agent and a key monomer for the synthesis of polysilanes via dehydrocoupling polymerization.

Mechanistic Insight

The reduction is accomplished using a powerful hydride source, most commonly Lithium Aluminum Hydride (LiAlH₄ or LAH). LAH is a potent nucleophilic reducing agent that delivers hydride ions (H⁻) to the electrophilic silicon center.[10][11] The reaction proceeds via nucleophilic substitution, where the fluoride ions act as leaving groups and are replaced by hydride ions.

Reduction_Workflow Start This compound in dry THF Reaction Reaction Flask (0 °C to reflux) Start->Reaction Reagent LiAlH₄ suspension in dry THF Reagent->Reaction Workup Quenching & Aqueous Workup (H₂O, NaOH, H₂O) Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Drying Drying over MgSO₄ Extraction->Drying Purification Vacuum Distillation Drying->Purification Product Pure Diphenylsilane Purification->Product

Caption: Experimental workflow for the reduction of this compound.

Experimental Protocol: LAH Reduction

WARNING: Lithium Aluminum Hydride reacts violently with water and protic solvents, liberating flammable hydrogen gas. This procedure must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.[12]

Objective: To synthesize diphenylsilane via the reduction of this compound.

Materials:

  • This compound ((C₆H₅)₂SiF₂)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

  • Three-neck round-bottom flask, condenser, dropping funnel, N₂ inlet

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a stirrer, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.

  • LAH Suspension: Carefully charge the flask with LiAlH₄ (2.1 g, 0.055 mol, ~1.1 equivalents) and 100 mL of anhydrous THF. Stir to create a uniform suspension.

  • Rationale: A slight excess of LAH ensures the complete reduction of both Si-F bonds. Anhydrous THF is the solvent of choice as it is inert to LAH and effectively solvates the species involved.[12]

  • Substrate Addition: Dissolve this compound (11.0 g, 0.05 mol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution slowly to the LAH suspension while maintaining the temperature at 0 °C with an ice bath.

  • Rationale: The reaction is exothermic. A controlled, dropwise addition at low temperature is critical for safety and to prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC analysis.

  • Quenching (Workup): Cool the reaction flask back to 0 °C. Cautiously and slowly quench the excess LAH by the sequential dropwise addition of:

    • 2.1 mL of water

    • 2.1 mL of 15% aqueous NaOH

    • 6.3 mL of water This sequence (Fieser method) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Rationale: This specific workup procedure is a field-proven, safe method for neutralizing highly reactive LAH. The granular precipitate it forms is much easier to handle than the gelatinous paste that can result from simply adding excess water.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with anhydrous diethyl ether (3 x 30 mL). Combine the filtrate and washes.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude diphenylsilane can be purified by vacuum distillation to yield a clear, colorless liquid.[13]

Carbon-Carbon Bond Formation: The Hiyama Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction forms C-C bonds by coupling an organosilane with an organic halide or triflate.[14]

Mechanistic Insight

The Hiyama coupling catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15] A unique feature of this reaction is the requirement of an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to facilitate the transmetalation step. The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate species. This species is significantly more nucleophilic and readily transfers one of its phenyl groups to the palladium center.[14] The heightened reactivity of this compound is an asset in this context.[1]

Hiyama_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl R-Pd(II)L₂-Ph PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product_Out R-Ph PdII_Diaryl->Product_Out Silane Ph₂SiF₂ Activated_Silane [Ph₂SiF₃]⁻ Silane->Activated_Silane Activated_Silane->PdII_Aryl Activator F⁻ (e.g., TBAF) Activator->Silane Activation Halide R-X Halide->Pd0

References

Role of difluorodiphenylsilane as a precursor in chemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Difluorodiphenylsilane as a Precursor in Chemical Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (Ph₂SiF₂), CAS 312-40-3, is an organosilicon compound of increasing importance in modern chemical synthesis.[1][2] This guide provides a comprehensive overview of its role as a versatile precursor, focusing on the mechanistic principles that underpin its utility. Unlike its more common analogue, diphenyldichlorosilane, this compound offers distinct advantages in terms of handling and reactivity, making it a strategic choice for researchers and process chemists.[1] We will explore its application in the synthesis of silicon-containing polymers and heterocycles, its function as a source of the diphenylsilylene moiety, and its utility in advanced cross-coupling reactions. This document is intended for professionals in research, chemical development, and materials science, offering both foundational knowledge and practical insights into leveraging this powerful synthetic building block.

Introduction: The Strategic Advantage of the Si-F Bond

The utility of any halosilane as a synthetic precursor is dictated by the nature of the silicon-halogen bond. While chlorosilanes are widely used, they are notoriously sensitive to moisture, readily hydrolyzing to release corrosive hydrochloric acid.[3][4] this compound presents a more robust alternative. Its relative insensitivity to ambient moisture simplifies handling and storage, removing the need for strictly anhydrous conditions often required for its chlorinated counterpart.[1]

However, this stability does not compromise its synthetic utility. The high electronegativity of fluorine renders the silicon center highly electrophilic and susceptible to nucleophilic attack.[5] Furthermore, the exceptional thermodynamic stability of the resulting metal fluoride byproducts (e.g., CsF, KF, TBAF) provides a strong driving force for reactions involving fluoride displacement. This unique combination of stability in handling and controlled, high reactivity makes this compound a superior precursor for specific, high-value synthetic transformations.

Comparative Physicochemical Properties
PropertyThis compound (Ph₂SiF₂)Diphenyldichlorosilane (Ph₂SiCl₂)Rationale for Significance
CAS Number 312-40-3[2]80-10-4[4]Unique chemical identifier.
Molecular Weight 220.29 g/mol [2][6]253.20 g/mol Affects stoichiometry in reactions.
Boiling Point ~272 °C (estimated)305 °CRelevant for purification and reaction temperature control.
Reactivity with Water Slow reactionRapid hydrolysis[4][7]Key advantage in handling and storage; less need for inert atmospheres.
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)Fluoride displacement is often thermodynamically favorable and can be selectively initiated.

Core Reactivity: The Diphenylsilylene (Ph₂Si) Donor

At its core, this compound functions as a precursor to the divalent diphenylsilylene unit, a fundamental building block in organosilicon chemistry. This transformation is achieved through nucleophilic substitution at the silicon center, where both fluoride atoms act as excellent leaving groups.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the electropositive silicon atom.[5] This process can proceed stepwise, allowing for the sequential introduction of two different nucleophiles if desired. The strong Si-F bond is readily cleaved, particularly in the presence of reagents that can activate the bond or form stable fluoride salts.

G cluster_main General Nucleophilic Substitution Pathway start Ph₂SiF₂ (this compound) intermediate [Ph₂SiF(Nu)] (Monosubstituted Intermediate) start->intermediate Substitution Step 1 final Ph₂Si(Nu)₂ (Disubstituted Product) intermediate->final Substitution Step 2 f1 F⁻ intermediate->f1 - F⁻ f2 F⁻ final->f2 - F⁻ nu1 Nucleophile (Nu⁻) nu1->start + Nu⁻ nu2 Nucleophile (Nu⁻) nu2->intermediate + Nu⁻

Caption: Generalized reaction pathway for this compound.

This fundamental reactivity is the basis for its application in polymer chemistry, heterocycle synthesis, and as a protecting group source.

Application in Polymer Synthesis: Crafting Polysiloxanes

This compound is a key precursor for producing phenyl-containing silicone polymers, particularly polysiloxanes.[3] The incorporation of rigid phenyl groups into the flexible siloxane (Si-O-Si) backbone significantly enhances the thermal stability, oxidative resistance, and radiation resistance of the resulting material compared to standard polydimethylsiloxanes (PDMS).

The synthesis typically involves the controlled hydrolysis of this compound or its co-hydrolysis with other dihalosilanes. The reaction proceeds via the formation of a diphenylsilanediol intermediate (Ph₂Si(OH)₂), which then undergoes polycondensation to form the siloxane polymer. While the dichloro-analogue is also used, the more controlled reactivity of the difluoro compound can be advantageous for producing polymers with specific molecular weights and low polydispersity.

Workflow for Polysiloxane Synthesis

G start Ph₂SiF₂ hydrolysis Controlled Hydrolysis (+ 2 H₂O) start->hydrolysis intermediate Ph₂Si(OH)₂ (Diphenylsilanediol) hydrolysis->intermediate byproduct 2 HF hydrolysis->byproduct polycondensation Polycondensation (- n H₂O) intermediate->polycondensation polymer -[Ph₂Si-O]n- (Polydiphenylsiloxane) polycondensation->polymer

Caption: Synthetic workflow from precursor to polysiloxane.

Role in Modern Organic Synthesis

Beyond polymer science, this compound is a valuable reagent in organic synthesis for creating carbon-carbon and carbon-silicon bonds.

Precursor in Hiyama Cross-Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organosilane and an organic halide. This compound can serve as an efficient precursor for the organosilicon partner. Its heightened reactivity towards nucleophiles, such as fluoride activators (e.g., TBAF), is crucial for the transmetalation step in the catalytic cycle.[1] The reaction is prized for its tolerance of various functional groups and for generating non-toxic silicate byproducts.

Synthesis of Silicon-Containing Heterocycles

Silicon-containing heterocycles are of growing interest in medicinal chemistry and materials science, as the inclusion of silicon can favorably alter a molecule's physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.[8] this compound serves as an excellent electrophilic silicon source for constructing these rings. For instance, it can react with di-nucleophiles, such as diols or diamines, in a cyclization reaction to form five- or six-membered silaheterocycles.[8][9]

Silyl Protecting Group Chemistry

While not a direct protecting group itself, this compound is a precursor for creating bulky and robust silyl protecting groups. For example, reaction with an alcohol under basic conditions can generate a silyl ether. The diphenylsilyl group offers different steric and electronic properties compared to more common alkylsilyl groups (e.g., TMS, TBDMS). The cleavage of such groups often involves fluoride ions, a chemistry that is intrinsically linked to the precursor's own reactivity.[10][11]

Experimental Protocols: A Practical Guide

The following protocol provides a generalized, self-validating framework for a nucleophilic substitution reaction using this compound. Warning: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of a Disubstituted Diphenylsilane

Objective: To demonstrate the role of this compound as a Ph₂Si precursor by reacting it with an alcohol nucleophile to form a dialkoxydiphenylsilane.

Materials:

  • This compound (Ph₂SiF₂)

  • Anhydrous alcohol (e.g., Ethanol, 2.2 equivalents)

  • Anhydrous, non-protic solvent (e.g., THF or Toluene)

  • A mild, non-nucleophilic base (e.g., Triethylamine, 2.5 equivalents)

  • Inert gas supply (Nitrogen or Argon)

  • Standard, oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble the reaction glassware under an inert atmosphere. Ensure all components are thoroughly dried to prevent unwanted hydrolysis of the product.

  • Reagent Preparation: In the round-bottom flask, dissolve the alcohol (2.2 eq.) and triethylamine (2.5 eq.) in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

  • Precursor Addition: Prepare a solution of this compound (1.0 eq.) in the anhydrous solvent in the dropping funnel.

  • Reaction Execution: Add the this compound solution dropwise to the stirred, cooled alcohol/base mixture over 30 minutes. The base is critical as it scavenges the HF byproduct generated during the reaction, driving the equilibrium towards the product.

  • Monitoring and Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material. The formation of triethylammonium fluoride salt as a white precipitate is a visual indicator of reaction progress.

  • Workup and Isolation:

    • Filter the reaction mixture to remove the ammonium salt precipitate.

    • Wash the filtrate with a saturated aqueous solution of NaHCO₃ to remove any remaining acidic byproduct, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure dialkoxydiphenylsilane.

Self-Validation: The success of the protocol is validated by the isolation of the desired product, confirmed by characterization techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of Si-F couplings in the ²⁹Si NMR spectrum would confirm complete substitution.

Conclusion and Future Outlook

This compound is more than just a fluorinated analogue of a common reagent; it is a specialized precursor that offers a unique combination of operational stability and high synthetic reactivity. Its role as a source of the Ph₂Si unit enables the construction of advanced polymers, complex organic molecules, and novel silaheterocycles. As chemists continue to seek more robust and efficient synthetic methods, the strategic application of this compound is poised to grow, particularly in fields where material performance and molecular complexity are paramount.

References

An In-Depth Technical Guide to the Reactivity of the Si-F Bond in Difluorodiphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Difluorodiphenylsilane, (C₆H₅)₂SiF₂, stands as a pivotal molecule in organosilicon chemistry, embodying a fascinating dichotomy in its chemical behavior. The silicon-fluorine (Si-F) bond is one of the strongest single bonds in chemistry, suggesting significant stability. However, the silicon center remains highly susceptible to nucleophilic attack. This guide provides an in-depth exploration of this reactivity, moving beyond simple reaction schemes to elucidate the underlying mechanisms that govern the cleavage of the Si-F bond. We will dissect the principles of nucleophilic substitution at a silicon center, detail the process of hydrolysis, and explore the utility of this compound as a controlled fluoride source. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of fluorinated organosilanes in their work.

Part 1: The Unique Character of the Silicon-Fluorine Bond

The chemistry of this compound is fundamentally governed by the nature of its two Si-F bonds. While exceptionally strong (bond dissociation energy ~540-580 kJ/mol), the Si-F bond is also highly polarized. Silicon's lower electronegativity (1.90 on the Pauling scale) compared to fluorine (3.98) and even carbon (2.55) renders the silicon atom highly electropositive and thus a prime target for nucleophiles.[1]

This inherent electrophilicity is further amplified by the ability of silicon, a third-period element, to expand its coordination sphere by utilizing its vacant 3d orbitals. This allows for the formation of hypervalent, pentacoordinate intermediates, which provides a low-energy pathway for nucleophilic substitution—a stark contrast to the concerted, high-energy transition state seen in analogous reactions at a carbon center.[2][3] This combination of a strong, yet reactive, bond makes this compound a versatile reagent in modern synthesis, with applications ranging from polymer science to the strategic incorporation of fluorine in bioactive molecules, a common strategy in drug design.[4][5]

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₂H₁₀F₂Si[6]
Molecular Weight220.29 g/mol [6]
AppearanceColorless Liquid[1]
Boiling Point305 °C[1]
Density1.22 g/mL at 25 °C[1]
CAS Number312-40-3[6]

Part 2: Core Reactivity: Nucleophilic Substitution at the Silicon Center

The primary mode of reactivity for the Si-F bond in this compound is nucleophilic substitution. Unlike the classic bimolecular nucleophilic substitution (Sₙ2) at a carbon center, which proceeds through a single, high-energy transition state with inversion of configuration, substitution at silicon (Sₙ2@Si) typically follows an associative mechanism.[2]

The process begins with the nucleophile (Nu⁻) attacking the electrophilic silicon atom. Instead of immediately displacing the leaving group (F⁻), a stable, pentacoordinate trigonal bipyramidal intermediate is formed.[3][7] This intermediate places the incoming nucleophile and the leaving group in the axial positions. Subsequent elimination of the fluoride ion yields the substituted product. This multi-step pathway is energetically more favorable than a concerted displacement, explaining the high reactivity of the silicon center despite the strength of the Si-F bond.[2]

SN2_at_Si Reactants Ph₂SiF₂ + Nu⁻ Intermediate [Ph₂SiF₂(Nu)]⁻ (Pentacoordinate Intermediate) Trigonal Bipyramidal Reactants->Intermediate Nucleophilic Attack Products Ph₂SiF(Nu) + F⁻ Intermediate->Products Fluoride Elimination

Caption: Associative Sₙ2@Si mechanism for this compound.

Key Reaction: Hydrolysis to Diphenylsilanediol

A quintessential example of this reactivity is the hydrolysis of this compound. The reaction with water, often catalyzed by acid or base, proceeds sequentially to replace both fluorine atoms with hydroxyl groups, ultimately yielding diphenylsilanediol, Ph₂Si(OH)₂.[8][9] This diol is a critical precursor for the synthesis of silicone polymers and other complex organosilicon structures.

The hydrolysis mechanism follows the general Sₙ2@Si pathway, where water acts as the nucleophile.[10] The initial attack forms a pentacoordinate intermediate, which then loses a fluoride ion and a proton to give the fluorosilanol, Ph₂SiF(OH). A second hydrolysis step then yields the final diol product. The reaction is often vigorous, producing hydrogen fluoride (HF) as a byproduct.[6]

Experimental Protocol: Monitoring the Hydrolysis of this compound via ¹⁹F NMR Spectroscopy

This protocol outlines a self-validating system to monitor the kinetics of hydrolysis, providing both qualitative and quantitative insights into the reactivity of the Si-F bond.

Objective: To determine the rate of hydrolysis of this compound to diphenylsilanediol by observing the disappearance of the Si-F signal and the appearance of a free fluoride signal in ¹⁹F NMR.

Materials:

  • This compound ((C₆H₅)₂SiF₂)

  • Deuterated acetonitrile (CD₃CN), anhydrous

  • Deionized water (H₂O)

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 0.1 M) and a known concentration of the internal standard in anhydrous CD₃CN. This ensures a stable starting point and accurate quantification.

  • Initiation of Reaction: In a clean, dry NMR tube at a controlled temperature (e.g., 25 °C), add 500 µL of the stock solution. The reaction is initiated by injecting a precise volume of deionized water (e.g., 10 µL, representing a defined molar excess).

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹⁹F NMR spectra at timed intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

  • Spectral Analysis:

    • Identify the initial resonance corresponding to the fluorine atoms in (C₆H₅)₂SiF₂.

    • Monitor the decrease in the integral of this peak over time.

    • Observe the appearance and growth of a new peak corresponding to the released fluoride ion (F⁻) in the aqueous/acetonitrile environment. The chemical shift of this peak will be distinct from the covalently bonded fluorine.

  • Data Processing and Validation:

    • Normalize the integral of the (C₆H₅)₂SiF₂ peak against the integral of the inert internal standard at each time point. This corrects for any variations in spectrometer performance.

    • Plot the concentration of (C₆H₅)₂SiF₂ versus time to determine the reaction kinetics (e.g., half-life, rate constant).

    • The concurrent increase in the free fluoride signal provides an internal validation of the Si-F bond cleavage event.

Hydrolysis_Workflow A Prepare 0.1 M Ph₂SiF₂ in CD₃CN with Internal Standard B Add precise H₂O volume to NMR tube to initiate A->B C Acquire ¹⁹F NMR spectra at timed intervals B->C D Integrate Ph₂SiF₂ and F⁻ peaks relative to standard C->D E Plot [Ph₂SiF₂] vs. Time D->E F Determine Rate Constant and Half-Life E->F

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Part 3: Synthetic Utility as a Fluoride Source

Beyond direct substitution at the silicon center, the Si-F bond in this compound can be leveraged for its fluoride-donating capabilities. Although the bond is strong, the high affinity of silicon for fluorine can be exploited to deliver fluoride ions in a controlled manner, often under milder conditions than traditional inorganic fluoride salts. This is particularly useful in reactions where the presence of highly soluble or aggressive fluoride sources like tetrabutylammonium fluoride (TBAF) would lead to side reactions.

Activation of the organosilane with a fluoride source can generate a more reactive pentacoordinate silicate intermediate, which is more amenable to transmetalation in cross-coupling reactions.[11] For example, in certain palladium-catalyzed cross-coupling reactions, organosilanes are used as coupling partners, and their activation via fluoride is a key step.[11] this compound can act as a precursor to these active species or as a mild fluoride source itself to facilitate such transformations.

Experimental Protocol: Fluoride-Mediated Desilylation of a Silyl Ether

Objective: To demonstrate the utility of this compound as a catalyst or fluoride source for the cleavage of a TBDMS-protected alcohol, a standard protecting group in organic synthesis.

Materials:

  • TBDMS-protected alcohol (e.g., TBDMS-O-benzyl alcohol)

  • This compound ((C₆H₅)₂SiF₂)

  • A protic source (e.g., methanol)

  • Solvent (e.g., THF)

  • TLC plates, silica gel for chromatography

Methodology:

  • Reaction Setup: To a solution of the TBDMS-protected alcohol (1 mmol) in THF (5 mL), add methanol (2 mmol).

  • Addition of Fluoride Source: Add a sub-stoichiometric amount of this compound (e.g., 0.1 mmol, 10 mol%). The rationale is that hydrolysis of (C₆H₅)₂SiF₂ in situ by the methanol will generate catalytic amounts of HF, which is the active desilylating agent.

  • Monitoring the Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting silyl ether and the appearance of the product alcohol.

  • Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Validation and Purification: Purify the crude product by silica gel chromatography. Confirm the identity and purity of the resulting alcohol by ¹H NMR and ¹³C NMR spectroscopy, comparing the spectra to an authentic sample. The successful cleavage validates the role of the Si-F reagent in delivering the active fluoride species.

Part 4: Conclusion and Future Outlook

The reactivity of the Si-F bond in this compound is a textbook example of balancing thermodynamic stability with kinetic reactivity. The inherent strength of the bond is readily overcome by the electrophilicity of the silicon atom and its capacity to form stable, pentacoordinate intermediates. This dual nature makes it a powerful tool for chemists. Understanding the associative Sₙ2@Si mechanism is critical for predicting and controlling its reactions, whether through direct substitution to form valuable silanols or through its more subtle use as a controlled fluoride-releasing agent. For professionals in drug development and materials science, mastering the reactivity of such organosilicon compounds opens new avenues for molecular design, from creating novel polymer architectures to fine-tuning the properties of pharmaceutically active compounds.

References

Methodological & Application

Application Note: Difluorodiphenylsilane as a High-Efficiency Water-Trapping Reagent in Moisture-Sensitive Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of fine chemical synthesis, particularly within pharmaceutical and materials science research, the rigorous exclusion of water is paramount to achieving desired reaction outcomes, high yields, and product purity. This application note presents difluorodiphenylsilane (Ph₂SiF₂) as a potent and effective water-trapping reagent, or scavenger, for in-situ dehydration of reaction media. We will delve into the mechanistic underpinnings of its function, provide detailed protocols for its application, and discuss its advantages over traditional drying agents in specific contexts. This guide is intended for researchers, chemists, and drug development professionals seeking advanced methods for moisture control in sensitive chemical transformations.

Introduction: The Critical Need for Anhydrous Conditions

Many pivotal reactions in organic synthesis, such as Grignard reactions, Friedel-Crafts acylations, and numerous transition metal-catalyzed cross-couplings, are notoriously sensitive to the presence of water. Water can act as an unwanted nucleophile, a proton source to quench organometallic reagents, or a catalyst poison, leading to diminished yields, formation of byproducts, and in some cases, complete reaction failure. While traditional methods for drying solvents and reagents, such as distillation from reactive metals or the use of desiccants like molecular sieves, are well-established, they are not always sufficient or practical for removing trace amounts of water generated in situ or introduced with reagents.[1][2]

Chemical water scavengers offer a compelling alternative by reacting irreversibly with water under the reaction conditions. This compound emerges as a noteworthy reagent in this class due to its unique reactivity profile. Unlike its more common counterpart, diphenyldichlorosilane, which is highly sensitive to atmospheric moisture, this compound offers a more manageable reactivity, simplifying handling while retaining potent dehydrating capabilities.[3]

Mechanism of Action: The Hydrolysis of this compound

The efficacy of this compound as a water scavenger lies in its facile and irreversible hydrolysis. The silicon-fluorine bond is strong, yet susceptible to nucleophilic attack by water, particularly in the presence of trace acid or base catalysts that are often present in reaction mixtures. The reaction proceeds through a stepwise hydrolysis, ultimately converting water into inert and easily removable byproducts.

The overall reaction can be summarized as follows:

Ph₂SiF₂ + 2 H₂O → Ph₂Si(OH)₂ + 2 HF

The initially formed diphenylsilanediol (Ph₂Si(OH)₂) is prone to self-condensation, especially under heating or catalytic conditions, to form siloxanes. This condensation process liberates additional water, which is then scavenged by remaining this compound, driving the dehydration process to completion. The ultimate byproducts are stable polysiloxanes and hydrogen fluoride (HF). The HF generated is typically neutralized by basic reagents or amines present in the reaction mixture or can be scavenged by the glass surface of the reaction vessel.

G cluster_0 Water Scavenging Cycle H2O H₂O (Water) Ph2SiF2 Ph₂SiF₂ (this compound) H2O->Ph2SiF2 Nucleophilic Attack Intermediate [Ph₂SiF₂(OH)]⁻ + H₃O⁺ (Intermediate Complex) Ph2SiF2->Intermediate Forms Silanol Ph₂SiF(OH) (Fluorosilanole) Intermediate->Silanol Eliminates HF HF HF (Hydrogen Fluoride) Silanol->HF Silanediol Ph₂Si(OH)₂ (Diphenylsilanediol) Silanol->Silanediol Further Hydrolysis (+ H₂O, - HF) Siloxane (-Ph₂SiO-)n (Polydiphenylsiloxane) Silanediol->Siloxane Condensation (- H₂O)

Figure 1: Mechanism of water scavenging by this compound.

Application Protocols

Safety and Handling

This compound is a corrosive and moisture-sensitive liquid.[4] It reacts with water to produce hydrogen fluoride, which is toxic and corrosive.[4] All handling should be performed in a well-ventilated fume hood by trained personnel.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[6][7]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7][8]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or dry sand) and dispose of as hazardous waste. Do not use water to clean up spills.[6]

General Protocol for In-Situ Water Removal

This protocol provides a general guideline for using this compound as a water scavenger. The optimal amount of reagent and reaction conditions should be determined for each specific application.

G cluster_workflow Experimental Workflow start Start: Assemble Dry Glassware under Inert Atmosphere add_solvents Add Anhydrous Solvents and Reagents start->add_solvents add_ph2sif2 Add this compound (1.0-1.2 eq. per eq. of water) add_solvents->add_ph2sif2 stir Stir at Room Temperature (15-30 min) add_ph2sif2->stir Dehydration Step initiate_reaction Initiate Reaction (e.g., add catalyst, heat) stir->initiate_reaction monitor Monitor Reaction Progress (TLC, GC, etc.) initiate_reaction->monitor workup Aqueous Work-up & Product Isolation monitor->workup end End: Purified Product workup->end

References

Application Notes and Protocols for Gold-Catalyzed Reactions with Difluorodiphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Synergy of Gold and Fluorosilanes in Catalysis

Homogeneous gold catalysis has matured into a powerful tool in modern organic synthesis, prized for its unique reactivity in activating alkynes, allenes, and alkenes under mild conditions.[1] A particularly compelling frontier in this field is the strategic cleavage of carbon-fluorine (C-F) bonds, which are the strongest single bonds to carbon.[2] The ability to selectively functionalize or hydrodefluorinate fluoroarenes opens new avenues for the late-stage modification of complex molecules, a critical capability in medicinal chemistry and materials science.[3][4] This guide details a protocol for the gold-catalyzed hydrodefluorination of fluoroarenes, leveraging the reactivity of difluorodiphenylsilane as a key reagent. This reaction is significant as it provides a method to selectively replace a fluorine atom with hydrogen, which can be crucial for tuning the properties of pharmaceutical candidates.[3]

This compound (Ph₂SiF₂) serves as a potent fluoride scavenger and, in the presence of a suitable hydride source, facilitates the reduction of the C-F bond. The choice of a gold catalyst, particularly a cationic species stabilized by an N-heterocyclic carbene (NHC) ligand, is critical for activating the otherwise inert C-F bond.[5] This protocol provides a comprehensive framework for researchers to explore this powerful transformation, from understanding the underlying mechanism to practical experimental execution and safety considerations.

Mechanistic Insights: The Catalytic Cycle of C-F Bond Activation

The gold-catalyzed hydrodefluorination of fluoroarenes with a silane is a nuanced process that hinges on the Lewis acidity of the gold catalyst and the oxophilicity of the silicon reagent. The currently accepted mechanism involves several key steps, as illustrated below. The reaction is initiated by the activation of the C-F bond of the fluoroarene by the cationic gold(I) catalyst.[5] The silane then interacts with this intermediate, leading to the cleavage of the C-F bond and the formation of a new C-H bond.

gold_catalyzed_hydrodefluorination cluster_0 Catalytic Cycle cluster_1 Stoichiometric Byproducts Au_I_catalyst [L-Au]⁺ Catalyst Fluoroarene_complex π-Complex Formation Au_I_catalyst->Fluoroarene_complex + Fluoroarene CF_activation C-F Bond Activation (Oxidative Addition) Fluoroarene_complex->CF_activation Au_III_intermediate Aryl-Au(III)-F Intermediate CF_activation->Au_III_intermediate Silane_coordination Silane Coordination Au_III_intermediate->Silane_coordination + Ph₂SiH₂ Hydride_transfer Hydride Transfer & Si-F Bond Formation Silane_coordination->Hydride_transfer Product_release Reductive Elimination Hydride_transfer->Product_release Byproducts Ph₂SiHF + [L-Au-F] Hydride_transfer->Byproducts Product_release->Au_I_catalyst Regeneration Arene_product Hydrodefluorinated Arene Product_release->Arene_product Product

Figure 1. A proposed catalytic cycle for the gold-catalyzed hydrodefluorination of fluoroarenes.

Causality Behind the Mechanism:

  • Catalyst Activation and π-Complex Formation: The reaction is typically initiated by a cationic gold(I) species, often generated in situ from a pre-catalyst like (NHC)AuCl and a silver salt, or by using a silver-free protocol with a hydroxide pre-catalyst and a Brønsted acid.[6] This electrophilic gold catalyst coordinates to the electron-rich aromatic ring of the fluoroarene, forming a π-complex. This initial association brings the C-F bond into proximity with the metal center.

  • C-F Bond Activation: This is the rate-determining step of the reaction.[5] The gold center facilitates the cleavage of the C-F bond, which can be viewed as an oxidative addition, forming a transient but crucial aryl-gold(III)-fluoride intermediate.[5] The stability of the NHC ligand is vital in supporting the gold center through this change in oxidation state.

  • Role of the Silane: Diphenylsilane (in this adapted protocol) coordinates to the gold(III) center. The primary role of the silane is to act as a hydride donor.

  • Hydride Transfer and Reductive Elimination: A hydride from the silane is transferred to the aryl group attached to the gold center. This is followed by reductive elimination, which forms the new C-H bond and regenerates the active gold(I) catalyst. The fluoride is transferred to the silicon, forming a stable Si-F bond, which is a thermodynamic driving force for the reaction. This compound can be considered a product of this step (or a related species).

Experimental Protocol: Gold-Catalyzed Hydrodefluorination of 4-Fluorotoluene

This protocol details the hydrodefluorination of 4-fluorotoluene as a model substrate, using a gold(I)-NHC catalyst and diphenylsilane. This compound is a key component in the broader context of C-F bond activation with silanes, and this protocol provides a foundational method.

Materials and Equipment
Reagent/EquipmentSpecificationsSupplier (Example)
Catalyst (IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Strem Chemicals
Activator Silver tetrafluoroborate (AgBF₄)Sigma-Aldrich
Substrate 4-FluorotolueneAlfa Aesar
Silane Reagent Diphenylsilane (Ph₂SiH₂)Oakwood Chemical
Solvent Anhydrous TolueneAcros Organics
Internal Standard DodecaneTCI
Reaction Vessel Schlenk flask or oven-dried vial with a screw cap and septumVWR
Stirring Magnetic stirrer and stir barsFisher Scientific
Inert Atmosphere Nitrogen or Argon gas line with manifoldAirgas
Analysis Gas chromatograph with a flame ionization detector (GC-FID), GC-MSAgilent Technologies
Safety Precautions
  • Gold Catalysts: Gold salts, such as gold(III) chloride, can be corrosive and cause skin and eye irritation.[7][8][9][10][11] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7]

  • This compound & Related Silanes: this compound and dichlorodiphenylsilane are corrosive and react with water.[12][13][14] They can cause severe skin burns and eye damage. Handle these reagents under an inert atmosphere and avoid contact with moisture.[13][14] All glassware should be scrupulously dried.

  • Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and away from ignition sources.

  • General Handling: Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9][10][11][12][13][14] A proper risk assessment should be conducted before starting the experiment.

Step-by-Step Procedure
  • Preparation of the Catalyst Solution:

    • In a glovebox or under a stream of inert gas, add (IPr)AuCl (5.0 mg, 0.008 mmol, 2 mol%) and AgBF₄ (1.6 mg, 0.008 mmol, 2 mol%) to a dry vial.

    • Add 1.0 mL of anhydrous toluene.

    • Stir the mixture at room temperature for 30 minutes. A white precipitate of AgCl will form, and the active cationic gold catalyst will be in solution.

  • Reaction Setup:

    • To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluorotoluene (44.0 mg, 0.4 mmol, 1.0 equiv).

    • Add dodecane (22.6 mg, 0.133 mmol) as an internal standard.

    • Add 1.0 mL of anhydrous toluene.

  • Initiation of the Reaction:

    • To the substrate solution, add diphenylsilane (88.5 mg, 0.48 mmol, 1.2 equiv) via syringe.

    • Using a syringe, carefully transfer the supernatant of the catalyst solution to the reaction flask.

    • Seal the flask and place it in a preheated oil bath at 80 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots from the reaction mixture at regular intervals (e.g., every hour).

    • Quench the aliquots with a small amount of wet diethyl ether and pass them through a short plug of silica gel before injecting them into the GC-FID to determine the conversion of 4-fluorotoluene and the yield of toluene.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by GC analysis), cool the reaction mixture to room temperature.

    • Quench the reaction by adding 5 mL of a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent to obtain pure toluene.

Data Presentation and Expected Results

The efficiency of the hydrodefluorination can be influenced by several factors. Below is a table summarizing typical parameters and their effects.

ParameterVariationExpected OutcomeRationale
Temperature 60-100 °CHigher temperatures generally lead to faster reaction rates.Overcoming the activation energy for C-F bond cleavage.
Catalyst Loading 1-5 mol%Higher loading can increase the reaction rate but also the cost.Increased concentration of the active catalytic species.
Silane Equivalents 1.1-2.0A slight excess is necessary to drive the reaction to completion.Ensures complete consumption of the substrate and accounts for any side reactions.
Solvent Toluene, DioxaneNon-polar, aprotic solvents are generally preferred.To ensure solubility of all components and avoid interference with the catalytic cycle.

Troubleshooting

  • Low or No Conversion:

    • Inactive Catalyst: Ensure that the catalyst was handled under strictly anhydrous and inert conditions. The presence of moisture or oxygen can deactivate the gold catalyst.

    • Insufficient Temperature: The C-F bond activation may require higher thermal energy. Increase the reaction temperature in increments of 10 °C.

  • Formation of Side Products:

    • Hydrolysis of Silane: If the reaction is not performed under strictly anhydrous conditions, the silane can hydrolyze, leading to the formation of siloxanes and reducing the amount of available hydride donor.

    • Disproportionation of Silane: At elevated temperatures, some silanes can undergo disproportionation.

Conclusion

The gold-catalyzed hydrodefluorination of fluoroarenes using silanes represents a valuable synthetic methodology. The protocol detailed herein provides a robust starting point for researchers to explore this transformation. By understanding the underlying mechanism and paying close attention to experimental parameters and safety precautions, this reaction can be a powerful tool in the synthesis of complex organic molecules. The synergy between the unique reactivity of gold catalysts and the properties of organosilane reagents continues to be a fertile ground for innovation in chemical synthesis.

References

Application Notes and Protocols for the Synthesis of Silsesquioxanes Using Difluorodiphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Difluorodiphenylsilane in Silsesquioxane Synthesis

Silsesquioxanes, with their unique hybrid inorganic-organic structure, offer a versatile platform for the development of advanced materials with applications ranging from nanoelectronics to biomedicine.[1] The synthesis of these materials typically involves the hydrolysis and condensation of trifunctional organosilanes.[1] While chloro- and alkoxy-silanes have been the precursors of choice, the use of this compound presents distinct advantages that merit exploration by researchers in the field.

The reactivity of the silicon-fluorine bond offers a different kinetic and thermodynamic profile for the hydrolysis and condensation reactions compared to its chloro- and alkoxy- counterparts. This can lead to greater control over the final structure of the silsesquioxane, potentially favoring the formation of specific cage sizes or ladder-like polymers. Furthermore, the in-situ generation of hydrofluoric acid during hydrolysis can act as a catalyst, influencing the reaction pathway. This application note provides a comprehensive guide to the synthesis of silsesquioxanes using this compound, detailing the underlying chemistry, experimental protocols, and characterization techniques.

Reaction Mechanism and Workflow

The synthesis of silsesquioxanes from this compound proceeds through a two-step mechanism: hydrolysis followed by condensation.

  • Hydrolysis: The initial step involves the reaction of this compound with water, leading to the substitution of the fluorine atoms with hydroxyl groups to form diphenylsilanediol. This reaction is typically acid- or base-catalyzed.

  • Condensation: The newly formed silanol groups are highly reactive and undergo intermolecular condensation to form siloxane (Si-O-Si) bonds, releasing water as a byproduct. This step is the primary driver for the formation of the silsesquioxane cage or polymer structure.[1][2]

The overall workflow for the synthesis is depicted in the following diagram:

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Characterization precursor This compound (C₆H₅)₂SiF₂ hydrolysis Hydrolysis + H₂O precursor->hydrolysis Step 1 silanediol Diphenylsilanediol (C₆H₅)₂Si(OH)₂ hydrolysis->silanediol condensation Condensation - H₂O silanediol->condensation Step 2 silsesquioxane Diphenylsilsesquioxane [(C₆H₅)₂SiO]ₙ condensation->silsesquioxane purification Purification (e.g., Recrystallization, Chromatography) silsesquioxane->purification silsesquioxane->purification characterization Characterization (NMR, FT-IR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of diphenylsilsesquioxanes.

Materials and Equipment

Reagents Equipment
This compoundRound-bottom flasks
Anhydrous solvents (e.g., Toluene, THF)Magnetic stirrer with heating plate
Deionized waterCondenser
Acid or base catalyst (optional)Dropping funnel
Solvents for purification (e.g., Hexane, Ethyl Acetate)Rotary evaporator
Deuterated solvents for NMRNMR Spectrometer
FT-IR Spectrometer
Mass Spectrometer

Experimental Protocols

Protocol 1: Synthesis of Ladder-like Polydiphenylsilsesquioxane

This protocol is adapted from methods used for the synthesis of ladder-like polyphenylsilsesquioxanes from dihalodiphenylsilanes and can be applied to this compound with appropriate modifications.[3][4][5]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve this compound (10.0 g, 0.045 mol) in 100 mL of anhydrous toluene.

  • Hydrolysis: While stirring vigorously, add a stoichiometric amount of deionized water (0.81 g, 0.045 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Condensation: After the addition of water is complete, heat the reaction mixture to reflux for 4-6 hours to promote condensation. The progress of the reaction can be monitored by the disappearance of the Si-OH peak in the FT-IR spectrum of aliquots taken from the reaction mixture.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture, to yield a white, crystalline solid.

Characterization

The successful synthesis of the target diphenylsilsesquioxane can be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons.
¹³C NMR Resonances in the aromatic region (δ 125-140 ppm).
²⁹Si NMR A sharp singlet in the range of δ -45 to -55 ppm, characteristic of a D-type silicon atom [(C₆H₅)₂SiO] in a ladder or cage structure.
FT-IR Strong absorption bands around 1000-1100 cm⁻¹ corresponding to the Si-O-Si stretching vibrations. Absence of a broad peak around 3200-3600 cm⁻¹ indicates the complete condensation of silanol groups.
Mass Spectrometry The mass spectrum should show peaks corresponding to the molecular weight of the desired silsesquioxane oligomers.

Troubleshooting

Problem Possible Cause Solution
Low YieldIncomplete hydrolysis or condensation.Increase reaction time or temperature. Consider the use of a catalyst (e.g., a mild acid or base).
Gel FormationUncontrolled, rapid condensation.Slower addition of water. Use a more dilute solution.
Broad NMR PeaksMixture of different oligomers or incomplete condensation.Optimize purification method (e.g., fractional crystallization or column chromatography). Ensure complete removal of water during the condensation step.
Presence of Si-OH peak in FT-IRIncomplete condensation.Extend the reflux time or increase the reaction temperature.

Mechanism of Silsesquioxane Formation

The formation of the silsesquioxane structure is a complex process involving a series of competing hydrolysis and condensation reactions. The final structure is influenced by several factors including the nature of the solvent, the concentration of reactants, temperature, and the presence of catalysts.

Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation A Ph₂SiF₂ B Ph₂Si(OH)F A->B +H₂O, -HF C Ph₂Si(OH)₂ B->C +H₂O, -HF D Dimer (Ph₂SiO)₂ C->D Intermolecular Condensation E Trimer (Ph₂SiO)₃ D->E -H₂O F Higher Oligomers (Ph₂SiO)ₙ E->F -H₂O G Ladder/Cage Silsesquioxane F->G -H₂O

Caption: Simplified mechanism of silsesquioxane formation from this compound.

References

Experimental setup for coupling difluorodiphenylsilane with tetrasiloxanolate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Phenyl-Substituted Cyclosiloxanes via Condensation of Difluorodiphenylsilane with Tetrasiloxanolate

Abstract

This document provides a comprehensive guide for the synthesis of well-defined phenyl-substituted cyclosiloxanes, specifically focusing on the coupling reaction between this compound and a pre-formed tetrasiloxanolate salt. Phenyl-substituted siloxanes are of significant interest in materials science due to their enhanced thermal stability, refractive index, and unique chemical properties. This protocol details a robust and reproducible method suitable for research and development laboratories. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline critical safety considerations, and offer methods for product characterization. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Reaction Principle and Mechanism

The core of this synthesis is a classic condensation reaction, a cornerstone of siloxane chemistry.[1] The process involves a nucleophilic attack by the highly reactive silanolate oxygen atoms on the electrophilic silicon center of the this compound.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2-Si) mechanism.[2][3]

  • Nucleophile Activation: The starting tetrasiloxane-diol is deprotonated using a strong base (e.g., n-butyllithium or potassium hydride) to form the corresponding dianion, the tetrasiloxanolate. This deprotonation significantly increases the nucleophilicity of the terminal oxygen atoms, making them potent nucleophiles.

  • Electrophilic Center: The silicon atom in this compound (Ph2SiF2) is highly electrophilic due to the electron-withdrawing effects of the two fluorine atoms and two phenyl groups.

  • Nucleophilic Attack and Ring Formation: The tetrasiloxanolate attacks the Ph2SiF2 molecule in a stepwise manner. The first attack forms a linear intermediate. A subsequent intramolecular attack by the silanolate at the other end of the chain displaces the second fluoride ion, leading to the formation of a cyclic product. The formation of a stable, insoluble salt (e.g., LiF or KF) provides a strong thermodynamic driving force for the reaction.

The choice of a difluoro-silane is strategic. While dichlorosilanes are also common, the Si-F bond is more polarized than the Si-Cl bond, and fluoride is an excellent leaving group in this context, often leading to cleaner reactions.

Safety Precautions and Handling

Extreme caution must be exercised throughout this procedure.

  • This compound (Ph2SiF2): This compound is corrosive and reacts with moisture to release hydrofluoric acid (HF).[4][5] HF is extremely toxic and corrosive, causing severe burns that may not be immediately painful but can result in deep tissue and bone damage.[4][5]

  • n-Butyllithium (n-BuLi): A pyrophoric reagent that will ignite spontaneously on contact with air or moisture. It must be handled exclusively under a dry, inert atmosphere.

  • Solvents: Anhydrous solvents like THF and hexane are flammable.

Mandatory Personal Protective Equipment (PPE):

  • Chemical splash goggles and a face shield are required when handling Ph2SiF2.[5]

  • A lab coat and a chemical-resistant apron (e.g., neoprene or Viton) must be worn.[5]

  • Use heavy-duty, chemical-resistant gloves (e.g., nitrile inner glove with a neoprene or butyl rubber outer glove). Inspect gloves before each use.

  • All manipulations must be performed inside a certified chemical fume hood.[6]

  • An emergency eyewash and safety shower must be immediately accessible.[4]

  • Have a calcium gluconate tube readily available for first aid in case of skin contact with HF.[5]

Materials, Reagents, and Equipment

Reagents
ReagentFormulaPurityCAS No.Supplier Example
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diolC8H26O5Si4≥95%2031-79-0Sigma-Aldrich, Gelest
n-ButyllithiumC4H9Li1.6 M in hexanes109-72-8Sigma-Aldrich, Acros
This compoundC12H10F2Si≥98%312-40-3Sigma-Aldrich, TCI
Anhydrous Tetrahydrofuran (THF)C4H8O≥99.9%, inhibitor-free109-99-9Sigma-Aldrich
Anhydrous HexaneC6H14≥99%110-54-3Fisher Scientific
Deionized WaterH2O18 MΩ·cm7732-18-5N/A
Celite® 545N/AN/A61790-53-2Sigma-Aldrich
Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars (Teflon-coated)

  • Glass syringes and stainless-steel cannulas

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • NMR spectrometer (for ¹H, ¹³C, ¹⁹F, ²⁹Si NMR)

  • FT-IR spectrometer

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All glassware must be rigorously oven-dried ( >120 °C overnight) and assembled hot under a stream of dry nitrogen or argon.[7]

Step 1: Preparation of the Dilithium Tetrasiloxanolate Solution
  • Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 1,1,3,3,5,5,7,7-octamethyltetrasiloxane-1,7-diol (2.98 g, 10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous THF via cannula transfer. Stir the mixture at room temperature until the diol is fully dissolved.

  • Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add n-butyllithium (12.8 mL of a 1.6 M solution in hexanes, 20.5 mmol, 2.05 eq.) dropwise via syringe over 20 minutes.

    • Causality: A slight excess of n-BuLi ensures complete deprotonation of the silanol groups. A slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. The formation of the dilithium salt should result in a clear, slightly viscous solution.

Step 2: The Coupling Reaction
  • Reagent Preparation: In a separate 100 mL Schlenk flask, dissolve this compound (2.24 g, 10.0 mmol, 1.0 eq.) in 50 mL of anhydrous THF.

  • Cannula Transfer: Cool the flask containing the dilithium tetrasiloxanolate solution to 0 °C (ice-water bath). Slowly transfer the this compound solution into the siloxanolate solution via cannula over 30 minutes with vigorous stirring.

    • Causality: This "inverse addition" (adding the electrophile to the nucleophile) maintains a high concentration of the nucleophile, which favors the desired intramolecular cyclization over intermolecular polymerization. Cooling to 0 °C helps to moderate the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). A white precipitate of lithium fluoride (LiF) will form.

Step 3: Work-up and Purification
  • Quenching (Optional but recommended): Cautiously add 5 mL of deionized water to quench any residual reactive species.

  • Filtration: Remove the LiF precipitate by filtering the reaction mixture through a pad of Celite® 545. Wash the filter cake with a small amount of THF (2 x 20 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude, colorless oil or a waxy solid.

  • Purification: The primary method for purification is recrystallization.

    • Dissolve the crude product in a minimal amount of hot hexane.

    • Allow the solution to cool slowly to room temperature, then place it in a -20 °C freezer to induce crystallization.

    • Collect the white crystalline product by vacuum filtration and dry under high vacuum.

Data Summary and Characterization

Quantitative Data
ParameterValueNotes
Molar Ratio (Diol:n-BuLi:Ph2SiF2)1 : 2.05 : 1Ensures complete deprotonation and reaction.
Reaction Temperature-78 °C to RTControlled for selectivity and safety.
Reaction Time~18 hoursAllows for complete cyclization.
Theoretical Yield4.75 gBased on 10.0 mmol of the limiting reagent.
Expected AppearanceWhite crystalline solidAfter purification.
Characterization
  • ¹H NMR: Expect signals corresponding to the methyl protons on the siloxane backbone and the phenyl protons. Integration should match the expected ratio.

  • ¹³C NMR: Will show characteristic peaks for the methyl and phenyl carbons.

  • ²⁹Si NMR: A powerful tool to confirm the cyclic structure. Expect distinct signals for the -Si(Me)2-O- and -Si(Ph)2-O- environments.

  • ¹⁹F NMR: The disappearance of the signal corresponding to Ph2SiF2 confirms the completion of the reaction.

  • FT-IR: Look for the strong Si-O-Si stretching vibration (~1000-1100 cm⁻¹) and the absence of the broad O-H stretch from the starting silanol (~3200-3400 cm⁻¹).

Experimental Workflow Diagram

experimental_workflow cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: Coupling Reaction cluster_workup Step 3: Purification A Dissolve Siloxane-diol in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi (2.05 eq) Dropwise B->C D Warm to RT, Stir 2h (Forms Li-Siloxanolate) C->D F Cool Siloxanolate to 0 °C D->F E Prepare Ph2SiF2 Solution in Anhydrous THF G Slowly Add Ph2SiF2 Solution via Cannula E->G F->G H Stir Overnight at RT (LiF Precipitates) G->H I Filter through Celite® to Remove LiF H->I J Remove Solvent via Rotary Evaporation I->J K Recrystallize from Hot Hexane J->K L Isolate & Dry Product K->L M Final Product: Cyclic Phenylsiloxane L->M Characterization (NMR, FT-IR)

Caption: Workflow for the synthesis of cyclic phenylsiloxane.

References

Application Notes and Protocols: The Strategic Use of Difluorodiphenylsilane in the Synthesis of Novel Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Protease Inhibitors and the Emergence of Organosilanes

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing critical roles in countless physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, including viral infections like HIV, cancer, and neurodegenerative disorders. Consequently, the development of potent and selective protease inhibitors remains a cornerstone of modern drug discovery.[1] A key strategy in designing these inhibitors is to mimic the tetrahedral transition state of peptide bond hydrolysis.[1] This has led to the exploration of various bioisosteres, with organosilicon compounds, particularly silanediols, emerging as a promising class of transition state analogs.[2][3]

Silicon's similarity to carbon, combined with its unique electronic properties, allows for the design of molecules that can effectively inhibit proteases. Silanediols, which are more stable than their carbon-based hydrated carbonyl counterparts, can act as potent transition state analog inhibitors.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of difluorodiphenylsilane as a key precursor in the synthesis of silanediol-based protease inhibitors. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical considerations for successful synthesis and application.

The Unique Chemistry of this compound: A Gateway to Silanediol Peptidomimetics

This compound ((C₆H₅)₂SiF₂) is a versatile reagent in organic synthesis. The silicon atom in this compound is highly electrophilic due to the electron-withdrawing nature of the two fluorine atoms and the phenyl groups. This makes it highly susceptible to nucleophilic attack, a key feature exploited in the synthesis of silanediols.[4] The silicon-fluorine bond is also strong, yet under appropriate conditions, it can be readily cleaved, making this compound an excellent precursor for introducing the diphenylsilyl moiety.

The diphenylsilyl group often serves as a stable protecting group for the silanediol functionality during multi-step peptide synthesis.[5] This resilience is crucial for compatibility with the various reagents and reaction conditions encountered in peptide chemistry. The final deprotection step, typically an acid-catalyzed hydrolysis, unmasks the silanediol to yield the active protease inhibitor.

Diagrammatic Overview of the Synthetic Strategy

The general workflow for synthesizing a silanediol-based protease inhibitor using this compound involves the introduction of the diphenylsilyl moiety, followed by peptide couplings and final deprotection to the active silanediol.

SynthesisWorkflow Start This compound Intermediate1 Diphenylsilyl-protected Amino Acid/Peptide Fragment Start->Intermediate1 Nucleophilic Substitution Intermediate2 Elongated Peptide Chain Intermediate1->Intermediate2 Peptide Coupling (SPPS or Solution Phase) FinalProduct Silanediol Protease Inhibitor Intermediate2->FinalProduct Hydrolysis/ Deprotection

Caption: General synthetic workflow from this compound to a silanediol protease inhibitor.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key diphenylsilyl-protected intermediate and its subsequent conversion to a silanediol peptidomimetic.

Protocol 1: Synthesis of a Diphenylsilyl-Protected Amino Acid Derivative

This protocol describes the reaction of this compound with a protected amino acid diol to form a cyclic diphenylsilyl ether. This intermediate can then be used in peptide synthesis.

Materials:

  • This compound

  • N-Boc-L-Phenylalaninol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add N-Boc-L-Phenylalaninol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.2 eq) to the solution dropwise.

  • In the dropping funnel, prepare a solution of this compound (1.1 eq) in anhydrous DCM.

  • Add the this compound solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diphenylsilyl-protected amino acid derivative.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
N-Boc-L-Phenylalaninol-diphenylsilyl etherC₂₉H₃₅NO₄Si489.6885-95
Protocol 2: Deprotection to the Silanediol

This protocol outlines the final step of unmasking the silanediol from the fully assembled peptide.

Materials:

  • Diphenylsilyl-protected peptide

  • Trifluoroacetic acid (TFA)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the diphenylsilyl-protected peptide (1.0 eq) in a mixture of DCM and water (9:1 v/v).

  • Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the deprotection by HPLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual TFA.

  • Purify the crude silanediol peptide by preparative HPLC to obtain the final product.

Data Presentation:

ProductAnalytical MethodExpected Purity (%)
Silanediol Protease InhibitorRP-HPLC>95

Causality and Experimental Choices: A Senior Scientist's Perspective

The choice of this compound as a starting material is deliberate. While diphenyldichlorosilane can also be used, the fluorine analog can offer advantages in terms of reactivity and handling. The Si-F bond is highly polarized, leading to a very electrophilic silicon center, which can drive the initial substitution reaction to completion. Pyridine is used as a base to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing side reactions and promoting the desired substitution.

The use of a Boc protecting group for the amine is a standard practice in peptide synthesis, as it is stable under the conditions of silyl ether formation and can be removed under acidic conditions, often concurrently with the final silanediol deprotection if a global deprotection strategy is employed.[6]

The final deprotection with TFA and water is a robust method for cleaving the diphenylsilyl ether. The acid protonates the oxygen atoms, making the silicon more susceptible to nucleophilic attack by water, leading to the formation of the silanediol. The purity of the final product is critical for biological assays, hence the use of preparative HPLC for purification is essential.

Diagram of the Key Synthetic Transformation

ReactionMechanism cluster_start Starting Materials cluster_product Product This compound This compound SilylEther SilylEther This compound->SilylEther + Diol Pyridine, DCM

Caption: Formation of the diphenylsilyl ether from this compound and a diol.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • TLC and HPLC: These chromatographic techniques are essential for monitoring the progress of each reaction and assessing the purity of the intermediates and the final product.

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is crucial for confirming the structure of the synthesized compounds at each step. The disappearance of the Si-F signal and the appearance of new signals corresponding to the silyl ether in the ²⁹Si NMR spectrum would confirm the successful completion of the first step.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight determination, confirming the identity of the synthesized molecules.

By employing these analytical techniques, researchers can ensure the integrity of their synthetic route and the quality of the final protease inhibitor.

Conclusion and Future Outlook

This compound serves as a highly effective and strategic starting material for the synthesis of silanediol-based protease inhibitors. Its reactivity and the stability of the resulting diphenylsilyl ether make it a valuable tool in the medicinal chemist's arsenal. The protocols and insights provided in this application note are intended to empower researchers to explore this promising class of therapeutic agents. Future research may focus on the development of more complex and diverse silanediol peptidomimetics, leveraging the versatility of this compound and related organosilicon reagents to address the ongoing challenge of drug resistance and to develop novel treatments for a wide range of diseases.

References

Step-by-step hydrosilylation protocol involving difluorodiphenylsilane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Hydrosilylation Protocol for the Synthesis of Alkyl-Diphenylsilane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Organosilicon Compounds

Organosilicon compounds, particularly those featuring phenylsilane scaffolds, represent a class of molecules with rapidly expanding utility in medicinal chemistry and materials science. The incorporation of a silicon atom into an organic framework can significantly alter key physicochemical properties such as lipophilicity, metabolic stability, and molecular conformation, offering a powerful tool for lead optimization in drug discovery.[1][2] Specifically, derivatives of diphenylsilane are valuable precursors for advanced materials and pharmacologically active agents where subsequent modification, such as fluorination, can further tune their properties.[3]

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like an alkene or alkyne, is one of the most direct and atom-economical methods for creating stable carbon-silicon (C-Si) bonds.[4][5] This reaction is paramount in the synthesis of functionalized organosilanes. This application note provides a detailed, field-proven protocol for the platinum-catalyzed hydrosilylation of a terminal alkene with diphenylsilane. The methodology is designed to be a self-validating system, offering researchers a reliable foundation for synthesizing alkyl-diphenylsilane precursors for further elaboration in drug development and materials research.

Reaction Mechanism and Guiding Principles

The catalytic hydrosilylation of alkenes is most commonly mediated by platinum-based catalysts, such as Karstedt's catalyst.[5][6] The reaction proceeds via a well-established catalytic cycle known as the Chalk-Harrod mechanism .[5][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Chalk-Harrod Mechanism involves four key steps:

  • Oxidative Addition: The Si-H bond of the hydrosilane adds to the low-valent platinum(0) catalyst center, forming a Pt(II) intermediate.[5][7]

  • Olefin Coordination: The alkene substrate coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and establishes the regioselectivity of the reaction.[8] For terminal alkenes, this insertion typically occurs in an anti-Markovnikov fashion, placing the silicon atom at the terminal carbon.[5]

  • Reductive Elimination: The final C-Si bond is formed as the alkylsilane product is eliminated from the platinum center, regenerating the active Pt(0) catalyst.[7]

Chalk_Harrod_Mechanism Figure 1: The Chalk-Harrod Catalytic Cycle Pt0 Pt(0) Catalyst OxAdd Oxidative Addition (H-SiR₃) Pt0->OxAdd + HSi(Ph)₂R PtII_Intermediate R₃Si-Pt(II)-H OxAdd->PtII_Intermediate Coord Olefin Coordination (C=C) PtII_Intermediate->Coord + Alkene PtII_Alkene R₃Si-Pt(II)-H (Olefin Complex) Coord->PtII_Alkene Insert Migratory Insertion PtII_Alkene->Insert PtII_Alkyl R₃Si-Pt(II)-Alkyl Insert->PtII_Alkyl RedElim Reductive Elimination PtII_Alkyl->RedElim RedElim->Pt0 Product Product (R₃Si-Alkyl) RedElim->Product Releases

Figure 1: The Chalk-Harrod Catalytic Cycle

Detailed Experimental Protocol

This protocol describes the hydrosilylation of 1-octene with diphenylsilane using Karstedt's catalyst. The principles can be adapted for other terminal alkenes.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier ExampleNotes
Diphenylsilane (Ph₂SiH₂)>97%Sigma-AldrichHighly reactive; handle under inert gas.
1-OcteneAnhydrous, >98%Sigma-AldrichShould be passed through a plug of activated alumina to remove inhibitors.
Karstedt's Catalyst2% Pt in xyleneSigma-AldrichExtremely active; use in minute quantities.[9]
Anhydrous TolueneDriSolv® or similarMilliporeSigmaUse a freshly opened bottle or dispense from a solvent purification system.
Deuterated Chloroform (CDCl₃)For NMR analysisCambridge IsotopeFor product characterization.
Argon or Nitrogen GasHigh Purity (99.99%)Local SupplierFor maintaining an inert atmosphere.
Celite® or Activated CarbonFiltration GradeSigma-AldrichFor catalyst removal during work-up.
Equipment Setup
  • Schlenk line or glovebox for inert atmosphere operations.

  • Two-neck round-bottom flask (50 mL), oven-dried.

  • Magnetic stirrer and stir bar.

  • Glass syringes and needles for liquid transfers.

  • Septa for sealing the flask.

  • Temperature-controlled oil bath.

  • Rotary evaporator for solvent removal.

  • High-vacuum line and distillation apparatus for purification.

Step-by-Step Reaction Procedure

The following workflow diagram provides a high-level overview of the entire process, from initial setup to final product analysis.

Experimental_Workflow Figure 2: Experimental Workflow Overview cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Prep_Glass Oven-Dry Glassware Prep_Inert Setup under Inert Gas (Ar/N₂) Prep_Glass->Prep_Inert Prep_Reagents Prepare Anhydrous Reagents Add_Alkene Add 1-Octene Prep_Reagents->Add_Alkene Add_Solvent Add Anhydrous Toluene Prep_Inert->Add_Solvent Add_Solvent->Add_Alkene Add_Silane Add Diphenylsilane Add_Alkene->Add_Silane Add_Catalyst Inject Karstedt's Catalyst Add_Silane->Add_Catalyst Run_Reaction Heat & Stir (e.g., 60°C, 4h) Add_Catalyst->Run_Reaction Monitor Monitor by TLC / FT-IR Run_Reaction->Monitor Monitor->Run_Reaction Incomplete Quench Cool to RT Monitor->Quench Complete Filter Filter through Celite/Carbon Quench->Filter Evaporate Remove Solvent (Rotovap) Filter->Evaporate Purify Vacuum Distillation Evaporate->Purify NMR_Analysis ¹H, ¹³C, ²⁹Si NMR Purify->NMR_Analysis FTIR_Analysis FT-IR Spectroscopy Purify->FTIR_Analysis MS_Analysis Mass Spectrometry Purify->MS_Analysis

Figure 2: Experimental Workflow Overview
  • System Preparation: Assemble the oven-dried 50 mL two-neck round-bottom flask with a magnetic stir bar, a condenser, and a rubber septum. Place the assembly under a positive pressure of Argon or Nitrogen using a Schlenk line.

  • Reagent Addition:

    • To the flask, add anhydrous toluene (20 mL) via syringe.

    • Add 1-octene (1.12 g, 10.0 mmol, 1 equivalent) via syringe.

    • Add diphenylsilane (1.84 g, 10.0 mmol, 1 equivalent) via syringe. Begin stirring.

  • Catalyst Injection & Reaction:

    • Using a microliter syringe, carefully add Karstedt's catalyst solution (10-20 µL, corresponding to ~10 ppm Pt). An immediate, slight color change may be observed.[10]

    • Heat the reaction mixture to 60 °C in a pre-heated oil bath and stir for 2-4 hours.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots via syringe for analysis.

    • FT-IR: The disappearance of the strong Si-H stretching band around 2140 cm⁻¹ is the most reliable indicator of reaction completion.[11]

    • TLC/GC-MS: Monitor the consumption of the starting materials.

Work-up and Purification
  • Catalyst Removal: After the reaction is complete (confirmed by FT-IR), cool the mixture to room temperature. Add a small amount of activated carbon or pass the solution through a short plug of Celite® to adsorb the platinum catalyst. Filter the mixture into a clean round-bottom flask.

  • Solvent Removal: Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, (1-octyl)diphenylsilane, is a high-boiling oil. Purify it via vacuum distillation to separate it from any non-volatile impurities or side products. The anti-Markovnikov product is the major isomer.[12]

Characterization of the Product

The identity and purity of the synthesized (1-octyl)diphenylsilane should be confirmed using standard spectroscopic techniques.[13][14]

TechniqueExpected Observation for (1-octyl)diphenylsilaneRationale
FT-IR Absence of strong Si-H stretch (~2140 cm⁻¹). Presence of C-H stretches (3000-2850 cm⁻¹), Si-Ph stretches (~1430, 1120 cm⁻¹).[15]Confirms consumption of starting silane and formation of the alkylsilane product.
¹H NMR Multiplets at ~7.6-7.3 ppm (10H, Phenyl). Triplet at ~0.9 ppm (3H, -CH₃). Multiplets for the alkyl chain protons. Absence of Si-H proton (~4.5-5.5 ppm).Confirms the structure of the phenyl groups and the octyl chain, and the absence of starting material.
¹³C NMR Resonances in the aromatic region (~128-135 ppm) and the aliphatic region (~14-33 ppm).Confirms the carbon framework of the final product.
²⁹Si NMR A single resonance characteristic for an alkyl-diphenylsilane moiety.[16]Provides direct evidence for the silicon environment and confirms product formation.
Mass Spec A molecular ion peak (M⁺) or relevant fragment (e.g., M-Ph) corresponding to the calculated mass of C₂₀H₂₈Si.Confirms the molecular weight of the product.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
No Reaction / Slow Rate Inactive catalyst; presence of inhibitors in alkene; insufficient temperature.Use fresh catalyst. Purify the alkene by passing it through activated alumina. Increase the reaction temperature in 10°C increments.
Low Yield Incomplete reaction; volatile product loss during work-up; catalyst deactivation.Ensure the reaction goes to completion via FT-IR monitoring. Be careful during solvent removal. Ensure a strictly inert and anhydrous environment.
Mixture of Isomers Side reactions (e.g., Markovnikov addition, alkene isomerization).[17]While minor isomer formation is common, ensure the catalyst is active and reaction temperature is not excessively high. Purification by distillation should separate major isomers.
Formation of Side Products Dehydrogenative silylation; presence of oxygen or moisture.[18][19]Maintain a rigorously inert atmosphere using a Schlenk line or glovebox. Use anhydrous reagents and solvents.

Safety and Hazard Management

Proper safety precautions are mandatory when performing this protocol.

  • Reagent Hazards:

    • Diphenylsilane & Derivatives: Organosilanes can be flammable and moisture-sensitive. Diphenyldichlorosilane, a related precursor, is highly corrosive and causes severe skin burns and eye damage.[20][21][22] Handle with extreme care in a fume hood.

    • Karstedt's Catalyst: Contains platinum, which can be a sensitizer.[9] Avoid inhalation and skin contact.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Personal Protective Equipment (PPE):

    • Wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[23][24]

  • Handling Procedures:

    • All operations must be conducted in a well-ventilated chemical fume hood.

    • Use Schlenk line techniques to handle air- and moisture-sensitive reagents under an inert atmosphere.

    • An emergency shower and eyewash station should be readily accessible.[20]

  • Waste Disposal:

    • Quench any residual reactive silanes carefully before disposal.

    • Dispose of all chemical waste, including solvents and platinum-contaminated materials, according to local and federal environmental regulations. Do not dispose of down the drain.[22]

References

Application Notes and Protocols for Metal-Free C(aryl)-P Bond Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cleavage of the chemically robust C(aryl)−P bond is a transformation of significant interest in organic synthesis, enabling the modification of organophosphorus compounds that are ubiquitous as ligands, organocatalysts, and pharmaceutical intermediates. Historically, this process has often relied on transition metals or harsh reagents. This guide provides an in-depth technical overview and a detailed experimental protocol for a metal-free approach to C(aryl)−P bond cleavage. We focus on the reaction of triarylphosphines with activated alkynes in the presence of water, a method distinguished by its mild conditions and operational simplicity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this clean and efficient methodology. We will explore the mechanistic underpinnings, provide a step-by-step protocol, discuss the causality behind experimental choices, and offer practical insights for successful implementation.

Introduction: The Strategic Advantage of Metal-Free C-P Bond Cleavage

Organophosphorus compounds are cornerstones of modern chemistry.[1][2] The ability to selectively cleave a C(aryl)−P bond opens pathways for late-stage functionalization, ligand modification, and the synthesis of novel molecular architectures. While methods involving transition metals or strong reducing agents like alkali metals have been developed, they often suffer from drawbacks such as high cost, toxicity, and low functional group tolerance, requiring harsh reaction conditions.[1][2]

The development of metal-free alternatives represents a significant advancement towards greener and more sustainable chemical practices.[1] The protocol detailed herein, based on the work of Takizawa, Salem, and coworkers, leverages the nucleophilic character of triarylphosphines in a reaction with electron-deficient alkynes, using water as a key reagent to facilitate C–P bond cleavage under remarkably mild and neutral conditions.[1][2] This approach avoids the need for precious metals and harsh reagents, making it an attractive and practical option for synthetic chemists.

Mechanistic Insights: The Journey from Phosphine to Phosphoryl

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting. The overall transformation involves a sequence of nucleophilic addition, intramolecular rearrangement, and bond cleavage, driven by the formation of a stable P=O bond.

The proposed mechanism, supported by experimental and computational studies, proceeds through the following key stages[1][2]:

  • Michael Addition: The triarylphosphine (Ar₃P), acting as a soft nucleophile, attacks the electron-deficient alkyne (e.g., ethyl propiolate) in a Michael-type addition. This forms a zwitterionic vinylphosphonium intermediate.

  • Formation of a Hydroxy-λ⁵-phosphane: Water, acting as both a nucleophile and an electrophile, adds to the electrophilic phosphorus center of the zwitterion. This step is crucial and leads to the formation of a pentavalent hydroxy-λ⁵-phosphane intermediate. The formation of this specific intermediate is considered key to enabling the subsequent smooth C(aryl)–P bond cleavage.[1][2]

  • Aryl Migration and C-P Bond Cleavage: The reaction culminates in a 1,2-aryl migration from the phosphorus center to the adjacent carbon of the former alkyne. This concerted step involves the cleavage of the C(aryl)-P bond and the formation of a new C(aryl)-C bond, ultimately yielding the 3-(diarylphosphoryl)-3-aryl propanoic acid derivative.

This cascade of events is elegantly orchestrated without the need for an external catalyst, relying on the inherent reactivity of the starting materials under mild conditions.

dot graph "Metal_Free_CP_Cleavage_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Ar₃P +\nAlkynyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Zwitterionic\nVinylphosphonium", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="H₂O", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Hydroxy-λ⁵-phosphane\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-(Diarylphosphoryl)-3-aryl\nPropanoic Acid Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Michael Addition"]; Intermediate1 -> Intermediate2 [label="Nucleophilic Attack"]; Water -> Intermediate1 [style=dashed]; Intermediate2 -> Product [label="1,2-Aryl Migration &\nC-P Bond Cleavage"]; }

Figure 1: Proposed reaction mechanism for the metal-free C(aryl)-P bond cleavage.


Detailed Experimental Protocol

This section provides a representative, field-tested protocol for the metal-free C(aryl)-P bond cleavage of tri(p-tolyl)phosphine with ethyl propiolate.

Materials and Equipment
  • Reagents:

    • Tri(p-tolyl)phosphine (C₂₁H₂₁P)

    • Ethyl propiolate (C₅H₆O₂)

    • tert-Butyl methyl ether (TBME, (CH₃)₃COCH₃), anhydrous

    • Deionized water (H₂O)

    • Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Equipment:

    • Schlenk flask or round-bottom flask with a rubber septum

    • Magnetic stirrer and stir bar

    • Syringes and needles for liquid transfer

    • Constant temperature bath (e.g., cryocooler or ice bath)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Standard laboratory glassware

    • NMR spectrometer (¹H, ¹³C, ³¹P), Mass spectrometer

Safety and Handling Precautions
  • Triarylphosphines: Can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl Propiolate: Is a flammable liquid and a lachrymator (causes tearing). It is also an irritant. Handle with care in a fume hood, away from ignition sources. Ensure syringes and needles used for transfer are dry.

  • TBME: Is a highly flammable liquid. All operations should be conducted in a fume hood, away from open flames or sparks.

Step-by-Step Procedure
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Setup [label="1. Reaction Setup\n- Add phosphine to flask\n- Add anhydrous TBME\n- Cool to 10 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="2. Reagent Addition\n- Add H₂O via syringe\n- Add ethyl propiolate dropwise", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="3. Reaction\n- Stir at 10 °C for 24 h\n- Monitor by TLC or ³¹P NMR", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="4. Workup\n- Concentrate in vacuo\n- Redissolve and wash", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="5. Purification\n- Dry organic layer\n- Concentrate\n- Purify by column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Characterization\n- NMR (¹H, ¹³C, ³¹P)\n- Mass Spectrometry", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Setup -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; }

Figure 2: General experimental workflow for the C(aryl)-P bond cleavage reaction.


  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add tri(p-tolyl)phosphine (1a) (e.g., 0.5 mmol, 1.0 equiv). The flask is then sealed with a rubber septum and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous tert-butyl methyl ether (TBME) (e.g., 5.0 mL) via syringe. Stir the mixture until the phosphine is fully dissolved.

  • Cooling: Place the flask in a constant temperature bath set to 10 °C.

  • Reagent Addition:

    • Add deionized water (2.0 equiv) via syringe to the stirred solution.

    • Slowly add ethyl propiolate (2a) (2.0 equiv) dropwise over 1-2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 10 °C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for ³¹P NMR analysis. The starting triarylphosphine will have a characteristic chemical shift that will diminish as the diarylphosphoryl product appears at a different chemical shift.

  • Workup: After 24 hours, remove the flask from the bath and concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue can be redissolved in a suitable organic solvent like ethyl acetate or dichloromethane for further purification.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(di(p-tolyl)phosphoryl)-3-(p-tolyl)propanoic acid derivative (3aa).

Causality and Optimization: A Deeper Look

The success of this protocol hinges on several key parameters. Understanding the rationale behind these choices allows for logical troubleshooting and adaptation to new substrates.

ParameterOptimal ChoiceRationale & Field Insights
Solvent tert-Butyl methyl ether (TBME)Screening of various solvents including toluene, CH₂Cl₂, DMF, and THF showed that TBME provided the highest yield (up to 94%).[1] Ethereal solvents are generally good choices for phosphine-alkyne reactions. TBME's polarity and low reactivity likely provide an ideal environment for stabilizing the zwitterionic and pentavalent intermediates without competing side reactions.
Temperature 10 °CThe reaction proceeds efficiently at this mild temperature.[1] Significant deviation to 0 °C or 20 °C did not substantially impact the yield, indicating a reasonably robust temperature window.[1] However, starting at 10 °C is recommended as the optimized condition. Higher temperatures could lead to side reactions.
Stoichiometry 2.0 equiv. Alkyne & 2.0 equiv. H₂OUsing a stoichiometric excess of both the alkyne and water ensures the reaction goes to completion. Reducing the equivalents of either component can lead to a decrease in the isolated yield.[1]
Substrate Scope Electron-rich/neutral triarylphosphines & activated alkynesThe reaction is generally high-yielding for triarylphosphines bearing electron-donating or neutral substituents on the aryl rings. Electron-withdrawing groups may decrease the nucleophilicity of the phosphine, potentially slowing the initial Michael addition. The alkyne must be activated by an electron-withdrawing group (like an ester) to be susceptible to the initial nucleophilic attack.

Characterization and Validation

Confirming the structure of the final product is a critical step. Due to the presence of phosphorus, ³¹P NMR spectroscopy is an invaluable tool.

  • ³¹P NMR Spectroscopy: This technique provides a direct and unambiguous signal for the phosphorus-containing product. The chemical shift of the resulting diarylphosphoryl group will be significantly different from the starting triarylphosphine. For example, triphenylphosphine typically appears around -5 ppm, while the corresponding phosphine oxide is around +30 ppm. This allows for easy reaction monitoring and confirmation of product formation.

  • ¹H and ¹³C NMR: These spectra will confirm the overall structure, including the presence of the new C(aryl)-C bond and the propanoic acid backbone.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion Impure or oxidized phosphineUse freshly purchased or purified triarylphosphine. Phosphines can oxidize on storage.
Inactive alkyneEnsure the alkyne is sufficiently electron-deficient. Substrates without a strong electron-withdrawing group may not react.
Insufficient waterWater is a crucial reagent. Ensure the correct stoichiometry is used and that anhydrous solvents are not scavenging the added water.
Formation of Side Products Polymerization of the alkyneAdd the alkynyl ester slowly and maintain the reaction temperature.
Competing reaction pathwaysIf the substrate has other reactive functional groups, they may interfere. Consider protecting groups if necessary.
Difficult Purification Streaking on silica gel columnThe product is a carboxylic acid, which can be polar. Adding a small amount of acetic acid to the eluent system can sometimes improve chromatographic behavior.

Alternative Metal-Free Approaches

While the water-mediated reaction with activated alkynes is a highly effective method, it is important to be aware of other metal-free strategies for C(aryl)-P bond cleavage, which may be suitable for different substrate classes. These include:

  • Reductive Cleavage with Alkali Metals: Although not entirely "reagent-free," the use of alkali metals like sodium in liquid ammonia can cleave C-P bonds. However, this method requires cryogenic conditions and is often unselective, with the potential for Birch reduction of the aryl rings.

  • Photochemical Cleavage: Certain organophosphorus compounds can undergo C-P bond cleavage upon irradiation with UV light, often proceeding through radical intermediates. This approach offers orthogonality to many chemical transformations but may require specialized equipment and is substrate-dependent.

  • Base-Mediated Cleavage: In specific cases, strong bases can promote the cleavage of C-P bonds, particularly in phosphonium salts. The feasibility of this approach is highly dependent on the structure of the phosphorus compound.

The choice of method will ultimately depend on the specific substrate, desired product, and available laboratory resources. The protocol detailed in this guide offers one of the mildest and most broadly applicable metal-free options currently available.

References

Nucleophilic fluorination of secondary substrates using difluorosilicates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Fluorination of Secondary Substrates Using Difluorosilicates

Introduction: The Strategic Value of Fluorine in Drug Discovery

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom.[2]

While numerous fluorination methods exist, the direct nucleophilic fluorination of secondary carbon centers presents a persistent challenge.[3][4] These reactions are often plagued by competing elimination (E2) pathways, leading to undesired alkene byproducts and reduced yields.[3] This is particularly problematic for chiral secondary substrates where stereochemical control is paramount. To overcome these limitations, new reagents and methodologies are continuously sought.

This application note details a highly efficient and stereoselective protocol for the nucleophilic fluorination of secondary alcohols using a combination of an activator and a difluorosilicate salt, specifically tetrabutylammonium triphenyldifluorosilicate (TBAT). This method provides a robust solution for accessing valuable secondary alkyl fluorides under mild conditions, with high yields and excellent suppression of elimination side reactions.[5]

Mechanistic Rationale: Activating the Substrate and Delivering the Fluoride

The success of this fluorination protocol hinges on a two-stage process: in-situ activation of the secondary alcohol to form a potent leaving group, followed by a stereospecific nucleophilic substitution with a highly reactive fluoride source.

  • Activation: The secondary alcohol is first treated with n-perfluorobutanesulfonyl fluoride (PBSF) in the presence of a sterically hindered non-nucleophilic base, such as N,N-diisopropylethylamine (i-Pr(_2)NEt). This reaction converts the poor hydroxyl leaving group into a highly reactive perfluorobutanesulfonate (nonaflate) ester. The use of a bulky base is critical as it minimizes the competing E2 elimination pathway that a smaller base might promote.[5]

  • Nucleophilic Displacement: Tetrabutylammonium triphenyldifluorosilicate (TBAT) then serves as the nucleophilic fluoride source. The large tetrabutylammonium cation effectively sequesters the fluoride anion, creating a "naked," highly nucleophilic fluoride species in the non-polar toluene solvent.[5] This potent nucleophile attacks the carbon center bearing the nonaflate leaving group via a classic S(_N)2 mechanism. This results in a clean inversion of stereochemistry at the reaction center and the formation of the desired C-F bond.[5]

The combination of a highly effective leaving group and a potent, soluble fluoride source under mild conditions ensures that the S(_N)2 pathway significantly outcompetes the E2 pathway.

G sub Secondary Alcohol (R-CH(OH)-R') int Intermediate: Perfluorobutanesulfonate Ester (R-CH(ONf)-R') sub->int Activation pbsf PBSF (Activator) + i-Pr2NEt (Base) pbsf->int sn2 SN2 Attack (Inversion of Stereochemistry) int->sn2 tbat TBAT [Ph3SiF2]-[NBu4]+ tbat->sn2 'Naked' Fluoride prod Product: Secondary Alkyl Fluoride (R-CH(F)-R') sn2->prod side Byproducts: [NfO]-[NBu4]+ Ph3SiF sn2->side

Figure 1. Proposed mechanism for the fluorination of secondary alcohols.

Detailed Experimental Protocol

This protocol provides a general procedure for the fluorination of a secondary alcohol on a 0.5 mmol scale. Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Secondary Alcohol Substrate>98%VariousMust be dry.
n-Perfluorobutanesulfonyl fluoride (PBSF)Synthesis GradeVariousHandle with care in a fume hood.
Tetrabutylammonium triphenyldifluorosilicate (TBAT)Synthesis GradeVariousCan be hygroscopic; store in a desiccator.
N,N-Diisopropylethylamine (i-Pr(_2)NEt)Anhydrous, >99.5%VariousDistill from CaH(_2) before use.
TolueneAnhydrous, >99.8%VariousUse from a solvent purification system or over Na.
Diethyl ether (Et(_2)O)ACS GradeVariousFor extraction.
Saturated aq. NaHCO(_3)Reagent GradeN/AFor work-up.
BrineReagent GradeN/AFor work-up.
Anhydrous MgSO(_4) or Na(_2)SO(_4)Reagent GradeVariousFor drying.
Silica Gel230-400 meshVariousFor column chromatography.
Round-bottom flask, magnetic stir bar, septa, needlesN/AN/AOven-dried before use.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add the secondary alcohol (0.5 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous toluene (5.0 mL). Cool the flask to 0 °C in an ice bath. Add i-Pr(_2)NEt (1.5 mmol, 3.0 equiv.) via syringe, followed by the dropwise addition of PBSF (0.75 mmol, 1.5 equiv.).

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature (approx. 25 °C) and stir for an additional 30 minutes. The formation of the sulfonate ester can be monitored by Thin Layer Chromatography (TLC).

  • Fluorination: To the reaction mixture, add TBAT (1.0 mmol, 2.0 equiv.) in one portion.

  • Reaction Monitoring: Stir the reaction vigorously at 25 °C. Monitor the progress of the reaction by TLC or GC-MS until the starting sulfonate ester is consumed (typically 4-12 hours).

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO(_3) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure secondary alkyl fluoride.

  • Characterization: Confirm the structure and purity of the product using

    1^{1}1
    H NMR,
    13^{13}13
    C NMR,
    19^{19}19
    F NMR, and mass spectrometry.

G start 1. Reaction Setup - Dry Glassware - Add Substrate & Toluene activation 2. Activation (0°C -> 25°C) - Add i-Pr2NEt - Add PBSF start->activation fluorination 3. Fluorination (25°C) - Add TBAT - Stir 4-12h activation->fluorination workup 4. Aqueous Work-up - Quench with NaHCO3 - Extract with Et2O fluorination->workup purify 5. Purification - Dry & Concentrate - Silica Gel Chromatography workup->purify analysis 6. Characterization - NMR (1H, 13C, 19F) - Mass Spectrometry purify->analysis

Figure 2. General experimental workflow for nucleophilic fluorination.

Substrate Scope and Performance

This method demonstrates broad applicability across a range of primary and secondary alcohols. For secondary substrates, the yields are consistently high, and the formation of elimination byproducts is significantly suppressed.

EntrySubstrate (Secondary Alcohol)Product Yield (%)[5]
12-Octanol90
2Cyclohexanol85
31-Phenylethanol91
4endo-Norborneol72
5Cholesterol (3β-OH)78

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Incomplete activation; poor quality reagents; insufficient reaction time.Ensure all reagents are anhydrous. Check the activity of PBSF. Increase reaction time and monitor carefully by TLC.
Major Elimination Byproduct Base is not sufficiently hindered; reaction temperature is too high.Use freshly distilled, high-purity i-Pr(_2)NEt. Ensure the reaction temperature does not exceed 25 °C.
Hydrolysis of Intermediate Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction strictly under an inert atmosphere.
Difficult Purification Co-elution of product with byproducts (e.g., Ph(_3)SiF).Optimize the solvent system for column chromatography. A second column or preparative TLC may be necessary.

Conclusion

The use of tetrabutylammonium triphenyldifluorosilicate (TBAT) in combination with n-perfluorobutanesulfonyl fluoride (PBSF) offers a powerful and reliable method for the nucleophilic fluorination of secondary alcohols. The protocol is characterized by its mild reaction conditions, high yields, broad substrate scope, and, most importantly, its ability to minimize the formation of elimination byproducts that often compromise such transformations. This makes it an invaluable tool for synthetic chemists, particularly those in drug discovery and development, for accessing stereodefined secondary alkyl fluorides.

References

Application Notes & Protocols: A Practical Guide to the Synthesis of Silanediol-Based Transition-State Isosteres

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silanediols have emerged as a compelling class of transition-state isosteres, particularly for the inhibition of metalloproteases and aspartic proteases.[1][2] Their tetrahedral geometry and hydrogen-bonding capabilities allow them to effectively mimic the transient, high-energy tetrahedral intermediate formed during enzyme-catalyzed amide bond hydrolysis.[1][3][4] This guide provides an in-depth overview of the foundational principles, strategic considerations, and practical methodologies for the synthesis of these potent enzyme inhibitors. We detail a convergent and efficient synthetic route, address common challenges such as purification and stability, and provide protocols for characterization, empowering researchers to confidently incorporate this unique isostere into their drug discovery programs.

The Rationale: Silanediols as Transition-State Analogs

Enzymes function by lowering the activation energy of a reaction, often by stabilizing the fleeting transition state.[5] Transition-state analog inhibitors are stable molecules designed to structurally and electronically resemble this high-energy intermediate, allowing them to bind to the enzyme's active site with exceptionally high affinity—often orders of magnitude tighter than the substrate itself.[4][5]

In the case of proteases, the key event is the nucleophilic attack of a water molecule on a peptide's carbonyl carbon, forming a tetrahedral intermediate. A silanediol, R-Si(OH)₂-R', serves as a non-hydrolyzable mimic of this intermediate.[1][3] Unlike carbon, which disfavors a hydrated tetrahedral state over a trigonal planar carbonyl, silicon has a strong preference for tetrahedral geometry, making the silanediol moiety inherently stable.[3] The two hydroxyl groups can effectively chelate the active-site metal ion (e.g., Zn²⁺ in metalloproteases) or form critical hydrogen bonds, replicating the interactions of the true transition state.[1][6]

G cluster_0 Peptide Hydrolysis cluster_1 Inhibition Mechanism Peptide Peptide Substrate (Trigonal Planar) TS Tetrahedral Intermediate (Transient) Peptide->TS + H₂O Products Hydrolyzed Products TS->Products Silanediol Silanediol Isostere (Stable Tetrahedral Mimic) TS->Silanediol Mimicked By Enzyme Enzyme Active Site Complex Stable Enzyme-Inhibitor Complex Enzyme->Complex Silanediol->Complex

Figure 1. Logical diagram illustrating how a stable silanediol isostere mimics the transient tetrahedral intermediate of peptide hydrolysis to form a stable complex with the target enzyme.

Core Synthetic Strategies: Building the C-Si-C Framework

The primary challenge in synthesizing silanediol-based peptide mimics is the stereocontrolled construction of two new carbon-silicon (C-Si) bonds. Several strategies have been developed, each with distinct advantages.

  • Hydrolysis of Dihalo- or Dialkoxysilanes: This is the most traditional and direct method for forming the Si(OH)₂ moiety.[7][8] The C-Si-C framework is first assembled, and a precursor like R(R')SiCl₂ or R(R')Si(OMe)₂ is subjected to hydrolysis. However, this final step can be challenging, as the resulting silanediols are often prone to self-condensation, forming polymeric siloxanes.[9][10] This approach often necessitates the use of sterically bulky groups on the silicon atom to isolate monomeric silanediols.[11]

  • Oxidation of Dihydrosilanes: Catalytic methods for the hydrolytic oxidation of dihydrosilanes (R(R')SiH₂) with water offer an atom-efficient route to silanediols.[7][8][12] The selectivity of these reactions—stopping at the silanediol stage without over-oxidation or condensation—is highly dependent on the catalyst and substrate used.[8][12]

  • Convergent Synthesis via Silyllithium Intermediates: A highly effective and versatile strategy involves a two-step sequence: (1) regioselective hydrosilylation to form the first C-Si bond, followed by (2) generation of a nucleophilic silyllithium species to form the second C-Si bond via addition to an electrophile, such as an imine.[13][14] This approach, developed by Organ and co-workers, allows for the independent and controlled introduction of the two side chains, making it broadly applicable for creating diverse inhibitor libraries.[13]

Detailed Protocol: A Convergent Synthesis of a Silanediol Peptidomimetic

This protocol is adapted from the efficient synthesis reported by Organ et al. and demonstrates the power of the convergent silyllithium approach.[13][14] It details the synthesis of a generic silanediol isostere, which can be further elaborated into a tripeptide mimic.

G Convergent Synthetic Workflow SM1 Alkene Precursor (R1-CH=CH2) Int1 Alkyldiphenylsilane (Intermediate 1) SM1->Int1 SM2 Dichlorophenylsilane (Ph2SiHCl) SM2->Int1 Hydrosilylation (Karstedt's Cat.) Int2 Silyllithium Species (Intermediate 2) Int1->Int2 Lithium Lithium Metal Lithium->Int2 Lithiation Int3 Protected Dipeptide Mimic (Intermediate 3) Int2->Int3 Imine Imine Precursor (R2-CH=NR3) Imine->Int3 Nucleophilic Addition Deprotect Oxidative Deprotection (e.g., BF3·2AcOH) Int3->Deprotect Product Final Silanediol Isostere Deprotect->Product Purify Purification (e.g., Chromatography, Recrystallization) Product->Purify

Figure 2. Experimental workflow for the convergent synthesis of a silanediol isostere via hydrosilylation and a silyllithium intermediate.

Protocol 1: Hydrosilylation to Form the First C-Si Bond

This step attaches the first organic fragment (the "carboxyl-containing portion") to the silicon center.

Materials and Reagents

Reagent M.W. Amount (mmol) Eq.
Terminal Alkene (e.g., Allyl Glycine deriv.) - 1.0 1.0
Dichlorophenylsilane 177.10 1.1 1.1
Karstedt's Catalyst (Platinum-divinyltetramethyldisiloxane) - ~10 µL cat.

| Anhydrous Toluene | - | 5 mL | - |

Procedure:

  • To a flame-dried, argon-purged flask, add the terminal alkene and anhydrous toluene.

  • Add Karstedt's catalyst via syringe and stir for 5 minutes at room temperature.

  • Add dichlorophenylsilane dropwise.

  • Heat the reaction mixture to 65 °C and monitor by TLC or ¹H NMR until the starting alkene is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude alkyldiphenylchlorosilane is often used directly in the next step without further purification. Expected Yield: >95%.

Causality: Hydrosilylation is a powerful method for forming C-Si bonds. Karstedt's catalyst is highly efficient for the anti-Markovnikov addition of the Si-H bond across the alkene, ensuring high regioselectivity. Using a slight excess of the silane ensures complete consumption of the valuable alkene starting material.

Protocol 2: Silyllithium Formation and Addition to an Imine

This protocol forms the second C-Si bond, introducing the "amino side" of the peptidomimetic.

Materials and Reagents

Reagent M.W. Amount (mmol) Eq.
Crude Alkyldiphenylchlorosilane - 1.0 1.0
Lithium wire or powder 6.94 4.0 4.0
Imine Precursor - 1.2 1.2

| Anhydrous THF | - | 10 mL | - |

Procedure:

  • In a separate flame-dried, argon-purged flask, add freshly cut lithium wire/powder and anhydrous THF.

  • Add the crude alkyldiphenylchlorosilane (from Protocol 1) dissolved in anhydrous THF to the lithium suspension at room temperature. The reaction is often marked by a color change to deep red or green, indicating the formation of the silyllithium species. Stir until the starting silane is consumed (TLC analysis, ~2-3 hours).

  • In another flask under argon, dissolve the imine precursor in anhydrous THF and cool to -78 °C.

  • Cannulate the freshly prepared silyllithium solution into the cold imine solution.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected silanediol mimic. Expected Yield: 40-60% over two steps.

Causality: The diphenylsilyl group serves as a robust "masked" silanediol.[15] Its reaction with lithium metal generates a highly nucleophilic silyllithium reagent. This "umpolung" of silicon's reactivity is key to the strategy. Addition to an imine is a reliable method for C-C bond formation that is adapted here for C-Si bond formation, providing excellent control over the introduction of the second substituent.

Protocol 3: Deprotection to Reveal the Silanediol

The final step unmasks the silanol groups from their phenylsilane precursor.

Materials and Reagents

Reagent M.W. Amount (mmol) Eq.
Protected Silane (from Protocol 2) - 1.0 1.0
Boron trifluoride diacetic acid complex (BF₃·2AcOH) - 10.0 10.0
Dichloromethane (DCM) - 10 mL -

| Saturated aqueous NaHCO₃ | - | - | - |

Procedure:

  • Dissolve the protected silane in DCM.

  • Add the BF₃·2AcOH complex and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude silanediol.

  • Purification of the final silanediol can be challenging (see Section 4). Expected Yield: 30-95%, highly substrate-dependent.

Causality: The phenyl groups on the silicon are used as robust protecting groups that are stable to the nucleophilic and basic conditions of the previous steps.[3][16] They can be cleaved under strong Lewis acidic or oxidative conditions. BF₃·2AcOH provides a source of both a Lewis acid and a proton source to facilitate the cleavage of the Si-Phenyl bonds, which are subsequently replaced by hydroxyl groups upon aqueous workup.

Purification and Stability: The Silanediol Challenge

The primary challenge in working with silanediols, especially sterically unencumbered ones, is their propensity to undergo intermolecular condensation to form oligomeric or polymeric siloxanes.[9][16][17]

Key Considerations:

  • Steric Hindrance: Incorporating bulky groups near the silicon center can significantly inhibit condensation and render the silanediol stable enough for isolation by standard column chromatography.[11]

  • pH Dependence: The rate of condensation is often pH-dependent. Some silanediols show greater stability at higher pH (>11), where the monomeric silanedioate form is favored.[17]

  • Purification Strategy: For challenging cases, a protection-purification-deprotection sequence is highly effective.[15]

    • The crude silanediol from the final deprotection step is treated with chlorotrimethylsilane (TMSCl) and a base (e.g., imidazole) to form the stable, more nonpolar bis-TMS ether.

    • This protected compound is readily purified by standard silica gel chromatography.

    • The purified bis-TMS ether is then cleanly hydrolyzed back to the silanediol using mild aqueous base (e.g., KOH in iPrOH/H₂O) or acid.[15]

Analytical Characterization

Confirming the structure of the final silanediol requires a combination of spectroscopic techniques.

Data Interpretation

Technique Key Feature Expected Result & Comments
¹H NMR Si-OH Protons A broad singlet, typically between δ 2-6 ppm. The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[18][19] Can be confirmed by D₂O exchange, where the peak disappears.
¹³C NMR Carbons α to Si The silicon atom influences the chemical shift of adjacent carbons, which should be consistent with the proposed structure.
²⁹Si NMR Si (OH)₂ Signal Provides direct evidence of the silicon environment. While powerful, it suffers from low natural abundance (4.7%) and often long relaxation times, requiring extended acquisition times or hyperpolarization techniques for detection.[20][21]
HRMS Molecular Ion High-Resolution Mass Spectrometry is crucial to confirm the elemental composition and exact mass of the synthesized compound. Electrospray ionization (ESI) is a common method.

| FT-IR | O-H Stretch | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the silanol groups. |

Conclusion

The synthesis of silanediol-based transition-state isosteres is a validated and powerful strategy in modern medicinal chemistry. While the inherent instability of the silanediol moiety presents unique challenges, robust synthetic routes, such as the convergent silyllithium approach, have made these compounds broadly accessible. By understanding the principles of their synthesis, the rationale behind specific experimental choices, and the practical techniques for purification and characterization, researchers can effectively harness the potential of silanediols to develop next-generation protease inhibitors.

References

The Pivotal Role of Difluorodiphenylsilane in Modern Chemical Synthesis Under Mild Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Reagent

In the landscape of modern organic synthesis, the demand for reagents that offer high reactivity, selectivity, and operational simplicity under mild conditions is ever-present. Difluorodiphenylsilane (Ph₂SiF₂) has emerged as a powerful and versatile tool, addressing many of the challenges faced in contemporary chemical research and pharmaceutical development.[1] Unlike its dichlorinated counterpart, diphenyldichlorosilane, this compound exhibits significantly reduced sensitivity to moisture, which simplifies handling and storage protocols.[1] The presence of highly electronegative fluorine atoms enhances the silicon center's reactivity towards nucleophiles, making it an invaluable reagent in a variety of chemical transformations.[1] This guide provides an in-depth exploration of the applications of this compound under mild reaction conditions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications and Mechanistic Insights

This compound's utility spans a range of applications, from a robust protecting group to a key activator in coupling reactions. Its efficacy stems from the unique electronic properties conferred by the fluorine substituents, which modulate the reactivity of the silicon center.

Silyl Ether Formation and Deprotection: A Mild Approach to Hydroxyl Group Protection

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis.[2][3] Silyl ethers are among the most widely used protecting groups due to their ease of formation, stability to a wide range of reaction conditions, and selective removal.[4][5] this compound offers a mild and efficient method for the formation of diphenylsilyl ethers.

Mechanism of Protection: The reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center of this compound. The presence of a mild base, such as imidazole or triethylamine, facilitates the deprotonation of the alcohol and neutralizes the generated hydrofluoric acid. The enhanced reactivity of the Si-F bond compared to a Si-Cl bond allows this transformation to occur under gentle conditions.[4]

Protocol for Silyl Ether Formation:

  • Reagents: Alcohol, this compound (1.1 eq.), imidazole (2.2 eq.), and anhydrous dichloromethane (DCM) as the solvent.

  • Procedure:

    • To a solution of the alcohol and imidazole in anhydrous DCM at 0 °C, add this compound dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Deprotection under Mild Conditions: While fluoride-based deprotection using reagents like tetrabutylammonium fluoride (TBAF) is common for silyl ethers, these conditions can be harsh for sensitive substrates.[4][6] The diphenylsilyl group introduced by this compound can often be cleaved under milder, fluoride-free conditions.

Protocol for Mild Deprotection:

  • Reagents: Silyl ether, a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) or a fluoride source in a buffered solution, and a protic solvent like methanol or ethanol.

  • Procedure:

    • Dissolve the silyl ether in the chosen solvent.

    • Add the mild deprotecting agent.

    • Stir the reaction at room temperature or with gentle heating until deprotection is complete (monitored by TLC).

    • Work up the reaction by neutralizing the acid or removing the fluoride source, followed by extraction and purification.

Table 1: Comparison of Silyl Protecting Groups

Protecting GroupReagentStability to AcidStability to Base
Trimethylsilyl (TMS)TMSClLowLow
Triethylsilyl (TES)TESClModerateModerate
tert-Butyldimethylsilyl (TBDMS/TBS)TBDMSClHighHigh
Diphenylsilyl Ph₂SiF₂ Moderate High
tert-Butyldiphenylsilyl (TBDPS)TBDPSClVery HighHigh
Activation of Carboxylic Acids for Amide Bond Formation

The formation of amide bonds is a cornerstone of peptide synthesis and the preparation of numerous pharmaceuticals. Direct amidation of carboxylic acids with amines is often challenging and requires harsh conditions or the use of expensive coupling reagents.[7][8][9] this compound serves as an effective activating agent for carboxylic acids, facilitating amide bond formation under mild conditions.[10]

Mechanism of Activation: this compound reacts with a carboxylic acid to form a highly reactive silyl ester intermediate. This in situ activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. The driving force for this reaction is the formation of a strong Si-O bond.

Amide_Formation RCOOH Carboxylic Acid (R-COOH) Intermediate Reactive Silyl Ester Intermediate RCOOH->Intermediate Activation Ph2SiF2 This compound (Ph₂SiF₂) Ph2SiF2->Intermediate Amide Amide (R-CONHR') Intermediate->Amide Nucleophilic Attack RNH2 Amine (R'-NH₂) RNH2->Amide Byproduct Silyl Byproduct Amide->Byproduct Formation of

Protocol for this compound-Mediated Amidation:

  • Reagents: Carboxylic acid, amine (1.0 eq.), this compound (1.2 eq.), a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA, 2.5 eq.), and an anhydrous aprotic solvent (e.g., acetonitrile or DCM).

  • Procedure:

    • To a solution of the carboxylic acid and DIPEA in the chosen solvent, add this compound at 0 °C.

    • Stir the mixture for 10-15 minutes to allow for the formation of the activated silyl ester.

    • Add the amine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Upon completion, quench the reaction with water and perform a standard aqueous workup.

    • Purify the resulting amide by crystallization or column chromatography.

This method is particularly advantageous for coupling sterically hindered carboxylic acids or poorly nucleophilic amines, where traditional methods may fail.[11]

Role in Hiyama Cross-Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or triflates.[12] The reactivity of the organosilane is a critical factor for the success of this reaction. The use of this compound as a precursor to the organosilane coupling partner enhances the reaction efficiency due to the activating effect of the fluorine atoms.[1][12]

Mechanism of Hiyama Coupling: The key step in the Hiyama coupling is the transmetalation of the organic group from the silicon atom to the palladium center. This process is typically facilitated by a fluoride source, which forms a hypervalent silicate species, increasing the nucleophilicity of the organic group.[12] When using an organodifluorosilane, the intrinsic Lewis acidity of the silicon center and the polarization of the Si-C bond facilitate this transmetalation even under milder conditions, sometimes without the need for an external fluoride activator.[12]

Hiyama_Coupling RX Organic Halide (R-X) PdII PdII RX->PdII RSi Organodifluorosilane (R'-SiPh₂F) Transmetalation Transmetalation RSi->Transmetalation Activator Activator (e.g., F⁻) Activator->RSi

Protocol for a Mild Hiyama Coupling:

  • Reagents: Organic halide or triflate, organodifluorophenylsilane (1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos), a base (e.g., CsF or TBAF, if required), and a suitable solvent (e.g., THF or dioxane).

  • Procedure:

    • In a reaction vessel, combine the organic halide, organodifluorophenylsilane, palladium catalyst, ligand, and base (if used).

    • Add the degassed solvent and heat the reaction mixture to the desired temperature (often milder than with less reactive silanes).

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

    • Perform an aqueous workup and purify the product by chromatography.

The enhanced reactivity of difluorosilyl compounds can lead to higher yields and reduced reaction times in Hiyama cross-coupling reactions.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Profile: this compound is corrosive and can cause severe skin burns and eye damage.[13][14][15] It reacts with water, potentially releasing hydrogen fluoride.[16]

  • Handling: Always handle this compound in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture.[13][14] It is advisable to store under an inert atmosphere.[14]

  • Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not allow the material to enter drains or waterways.[17]

Conclusion

This compound is a highly valuable reagent in modern organic synthesis, offering a unique combination of reactivity and stability. Its utility in the mild protection of alcohols, the efficient activation of carboxylic acids for amidation, and its role in enhancing the efficacy of Hiyama cross-coupling reactions make it an indispensable tool for researchers, scientists, and drug development professionals. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in this guide, the full potential of this versatile compound can be harnessed to advance chemical synthesis and accelerate the discovery of new molecules.

References

Application Notes and Protocols for Inert Atmosphere Techniques in Difluorodiphenylsilane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for an Inert Atmosphere

Difluorodiphenylsilane ((C₆H₅)₂SiF₂) is a highly reactive organosilicon compound with significant applications in organic synthesis and materials science. Its utility stems from the polarized silicon-fluorine bonds, rendering the silicon center highly electrophilic and susceptible to nucleophilic attack. This reactivity, however, comes with a critical challenge: an acute sensitivity to atmospheric moisture.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the requisite inert atmosphere techniques for the safe and effective handling of this compound in chemical reactions. Adherence to these protocols is paramount to ensure reaction success, reproducibility, and, most importantly, laboratory safety. The hydrolysis of this compound not only consumes the reagent but also generates hazardous byproducts, including hydrogen fluoride (HF), which is highly corrosive and toxic[1].

This guide will provide a foundational understanding of the principles behind inert atmosphere chemistry and present detailed, field-proven protocols for conducting reactions with this compound using both Schlenk line and glovebox techniques.

Physicochemical Properties and Hazard Summary

A thorough understanding of the properties of this compound is essential for its safe handling.

PropertyValueSource
Molecular Formula C₁₂H₁₀F₂SiPubChem[1]
Molecular Weight 220.29 g/mol PubChem[1]
Appearance Colorless to straw-colored liquidGelest MSDS[1]
Boiling Point ~305 °C (decomposes)
Density ~1.15 g/mL
Reactivity Reacts with water and other protic solvents.

Hazard Profile: this compound is classified as a substance that causes skin irritation and serious eye damage[1]. Upon contact with moisture, it hydrolyzes to form diphenylsilanediol and hydrogen fluoride[1].

Core Principles of Inert Atmosphere Chemistry

The primary objective of inert atmosphere techniques is to exclude atmospheric oxygen and water vapor from a reaction system. This is achieved by replacing the ambient air with a dry, inert gas, typically nitrogen (N₂) or argon (Ar).

  • Nitrogen vs. Argon: Nitrogen is the more economical choice and is suitable for most applications. However, for reactions involving lithium metal or other highly reactive metals that can form nitrides, argon is the preferred inert gas.

  • Drying of Glassware: All glassware must be rigorously dried before use to remove adsorbed water. This is typically achieved by oven-drying at >125 °C overnight or by flame-drying under vacuum[2].

  • Degassing of Solvents: Solvents for use in inert atmosphere reactions must be deoxygenated and dried. Common methods for degassing include:

    • Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases. The solvent is frozen with liquid nitrogen, subjected to a high vacuum, and then thawed. This cycle is repeated at least three times.

    • Purging: Bubbling a stream of inert gas through the solvent for an extended period (30-60 minutes) can remove a significant amount of dissolved oxygen. This method is less effective than freeze-pump-thaw but is often sufficient for less sensitive reactions.

Experimental Setups: Schlenk Line and Glovebox

The two most common apparatus for performing reactions under an inert atmosphere are the Schlenk line and the glovebox.

The Schlenk Line: A Versatile Tool for Inert Gas Manipulations

A Schlenk line is a dual-manifold glass apparatus connected to a source of purified inert gas and a vacuum pump. This setup allows for the evacuation of air from a reaction vessel and its subsequent backfilling with an inert gas.

Glovebox_Workflow cluster_0 Inside Glovebox Antechamber Antechamber Main Chamber Main Chamber Antechamber->Main Chamber Evacuate & Refill (3x) Purification System Purification System Main Chamber->Purification System Gas Circulation Weighing Weighing Main Chamber->Weighing Purification System->Main Chamber Purified Gas Reagents & Glassware Reagents & Glassware Reagents & Glassware->Antechamber Place inside Reaction Setup Reaction Setup Weighing->Reaction Setup Workup Workup Reaction Setup->Workup caption Figure 2: Glovebox Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Claisen Rearrangements with Difluorodiphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and selectivity of the Claisen rearrangement using difluorodiphenylsilane. Here, we delve into the mechanistic underpinnings, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure your success in the lab.

Introduction: The Claisen Rearrangement and the Role of Silylating Agents

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, specifically a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether.[1][2] While thermally robust, achieving high yields and stereoselectivity can be challenging. A key advancement in this area is the Ireland-Claisen rearrangement, which utilizes a silylating agent to trap an ester enolate as a silyl ketene acetal.[3][4] This intermediate readily undergoes the rearrangement under significantly milder conditions, offering greater control over the reaction's outcome.[5]

This compound (Ph₂SiF₂) is a unique reagent that can potentially offer distinct advantages in this transformation. While less common than traditional silylating agents like chlorotrimethylsilane (TMSCl), its unique electronic properties suggest a dual role in promoting the Claisen rearrangement.

Proposed Mechanism of Action for this compound

We propose that this compound enhances the Claisen rearrangement through a two-fold mechanism:

  • Enolate Trapping to Form a Silyl Ketene Acetal: Similar to the Ireland-Claisen rearrangement, Ph₂SiF₂ can act as an electrophilic silylating agent to trap the enolate of an allylic ester, forming a diphenylsilyl ketene acetal. The fluorine atoms on the silicon center enhance its electrophilicity, potentially leading to a more rapid and efficient trapping of the enolate.

  • Lewis Acid Catalysis: The silicon atom in Ph₂SiF₂ is Lewis acidic due to the presence of the electron-withdrawing fluorine and phenyl groups. This Lewis acidity can allow it to coordinate to the carbonyl oxygen of the allylic ester, facilitating enolate formation. Furthermore, it may also catalyze the subsequent[1][1]-sigmatropic rearrangement by stabilizing the transition state.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound to improve the yield of Claisen rearrangements.

Q1: My Claisen rearrangement yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I troubleshoot this?

Possible Causes & Solutions:

  • Inefficient Enolate Formation: The choice and amount of base are critical for generating the enolate.

    • Troubleshooting:

      • Base Selection: For allylic esters, strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) are typically used.[5] Ensure your base is freshly prepared or titrated.

      • Base Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation.

      • Temperature Control: Enolate formation is usually performed at low temperatures (-78 °C) to minimize side reactions.[5] Ensure your reaction is adequately cooled.

  • Ineffective Silylation with this compound: The trapping of the enolate by Ph₂SiF₂ might be incomplete.

    • Troubleshooting:

      • Reagent Quality: Ensure the this compound is of high purity and handled under anhydrous conditions to prevent hydrolysis.

      • Addition Protocol: Add the this compound to the pre-formed enolate solution at low temperature. A slow, dropwise addition can improve efficiency.

      • Reaction Time: Allow sufficient time for the silylation to occur before warming the reaction mixture to initiate the rearrangement. Monitor the reaction by TLC or LC-MS if possible.

  • Suboptimal Rearrangement Conditions: The thermal conditions for the[1][1]-sigmatropic rearrangement may not be optimal.

    • Troubleshooting:

      • Temperature: While silyl ketene acetals rearrange at lower temperatures than their non-silylated counterparts, some heating may still be necessary.[1] Gradually warm the reaction from -78 °C to room temperature, and if no reaction occurs, gently heat to 40-60 °C.

      • Solvent Choice: Anhydrous tetrahydrofuran (THF) is a common solvent for enolate formation and the subsequent rearrangement.[2] Ensure your solvent is thoroughly dried.

Q2: I am observing the formation of significant side products. What are these likely to be and how can I minimize them?

Common Side Reactions & Mitigation Strategies:

Side ProductProbable CauseMitigation Strategy
Aldol Condensation Products Incomplete trapping of the enolate allows it to react with unreacted ester starting material.Ensure rapid and efficient silylation by using a slight excess of high-purity this compound and adding it promptly after enolate formation.
Hydrolyzed Starting Material Presence of water in the reaction mixture, which can quench the enolate or hydrolyze the silylating agent and the silyl ketene acetal.Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Products from C-silylation The enolate is ambident and can be silylated at the carbon atom instead of the oxygen.[6]O-silylation is generally favored under kinetic control (low temperatures). Ensure the silylating agent is added at -78 °C.
Decomposition of Starting Material or Product The reaction temperature for the rearrangement is too high, or the workup is too harsh.Optimize the rearrangement temperature. Use a buffered aqueous workup (e.g., saturated ammonium chloride solution) to quench the reaction.
Q3: How does the stereochemistry of my starting allylic alcohol affect the final product when using this compound?

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like transition state.[7] This means that the stereochemistry of the starting material is transferred to the product with high fidelity.

  • Diastereoselectivity: The geometry of the enolate (E or Z) and the stereochemistry of the allylic group will dictate the diastereoselectivity of the product. The formation of the silyl ketene acetal locks in the enolate geometry, allowing for predictable stereochemical outcomes.[3]

  • Enantioselectivity: If you start with an enantiomerically enriched allylic ester, the chirality will be transferred to the newly formed stereocenter(s) in the product.

Experimental Protocols

Protocol 1: General Procedure for this compound-Promoted Claisen Rearrangement of an Allylic Ester
  • Preparation:

    • Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen).

    • Add the allylic ester (1.0 eq) to the flask and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add a solution of LDA or KHMDS (1.1 eq) to the stirred solution of the allylic ester at -78 °C.

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Silylation:

    • Add this compound (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for 30 minutes.

  • Rearrangement:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. If the reaction is sluggish, gently heat to 40-60 °C and monitor by TLC.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Diagram 1: Proposed Mechanism

Claisen_Rearrangement cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Silylation cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Hydrolysis AllylicEster Allylic Ester Enolate Lithium Enolate AllylicEster->Enolate -78 °C, THF Base Base (e.g., LDA) Base->Enolate SilylKeteneAcetal Silyl Ketene Acetal Enolate->SilylKeteneAcetal -78 °C Ph2SiF2 Ph₂SiF₂ Ph2SiF2->SilylKeteneAcetal RearrangementProduct γ,δ-Unsaturated Silyl Ester SilylKeteneAcetal->RearrangementProduct Warm to RT or heat FinalProduct γ,δ-Unsaturated Carboxylic Acid RearrangementProduct->FinalProduct Aqueous Workup

Caption: Proposed mechanism for the this compound-promoted Claisen rearrangement.

Diagram 2: Troubleshooting Flowchart

Troubleshooting Start Low Yield in Claisen Rearrangement CheckEnolate Check Enolate Formation Start->CheckEnolate CheckSilylation Check Silylation Step CheckEnolate->CheckSilylation Yes Base Verify Base Quality and Stoichiometry CheckEnolate->Base No TempControl Ensure Temperature is at -78 °C CheckEnolate->TempControl No CheckRearrangement Check Rearrangement Conditions CheckSilylation->CheckRearrangement Yes ReagentPurity Use High-Purity Ph₂SiF₂ CheckSilylation->ReagentPurity No AdditionProtocol Optimize Addition of Ph₂SiF₂ CheckSilylation->AdditionProtocol No ReactionTemp Optimize Rearrangement Temperature CheckRearrangement->ReactionTemp No Solvent Ensure Anhydrous Solvent CheckRearrangement->Solvent No

Caption: A decision tree for troubleshooting low yields.

References

Preventing cleavage of Si-O skeleton during deprotection reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preserving the Si-O Skeleton

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize silyl ethers as protecting groups for hydroxyl functionalities. While invaluable in multi-step synthesis, the selective removal of silyl ethers can be challenging, often risking the unintended cleavage of other sensitive functionalities or the core Si-O skeleton of polysiloxane-containing molecules. This document provides in-depth troubleshooting advice, mechanistic explanations, and field-proven protocols to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability and cleavage of silyl ethers. Understanding these concepts is the first step toward troubleshooting and optimizing your deprotection reactions.

Q1: What are the primary mechanisms of Si-O bond cleavage?

The cleavage of the Si-O bond in silyl ethers typically proceeds through one of three primary mechanistic pathways, depending on the reagents used:

  • Acid-Catalyzed Cleavage: This pathway involves the initial protonation of the ether oxygen, making it a better leaving group. A nucleophile, often the solvent (e.g., water, methanol), then attacks the silicon center, leading to the cleavage of the Si-O bond. Theoretical studies suggest that factors like protonation of the siloxane oxygen and the formation of hydrogen-bonded complexes with the nucleophile are crucial for lowering the reaction's energy barrier.[1][2]

  • Base-Catalyzed Cleavage: Under basic conditions, a nucleophile (e.g., hydroxide, alkoxide) directly attacks the electron-deficient silicon atom. This forms a pentacoordinate, negatively charged siliconate intermediate, which then collapses to cleave the Si-O bond.

  • Fluoride-Mediated Cleavage: This is the most common and often the most efficient method for silyl ether deprotection. The high affinity of the fluoride ion for silicon is the key driving force. Fluoride attacks the silicon atom to form a hypervalent, pentacoordinate intermediate.[3] The exceptional strength of the resulting Si-F bond (around 135 kcal/mol) makes this process thermodynamically very favorable and highly effective for cleaving even very stable silyl ethers.[4][5]

Si-O Cleavage Mechanisms cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_fluoride Fluoride-Mediated A1 R₃Si-OR' A_H + H⁺ A1->A_H A2 R₃Si-O⁺(H)R' A_H->A2 A_Nu + Nu⁻ A2->A_Nu A3 [Nu-SiR₃---O⁺(H)R']‡ A_Nu->A3 A4 R₃Si-Nu + R'OH A3->A4 B1 R₃Si-OR' B_Nu + Nu⁻ B1->B_Nu B2 [R₃Si(Nu)-OR']⁻ B_Nu->B2 B_H2O + H₂O B2->B_H2O B3 R₃Si-OH + R'O⁻ B_H2O->B3 F1 R₃Si-OR' F_F + F⁻ F1->F_F F2 [R₃Si(F)-OR']⁻ F_F->F2 F3 R₃Si-F + R'O⁻ F2->F3

Caption: Primary mechanisms of Si-O bond cleavage.
Q2: How does the structure of the silyl ether affect its stability?

The stability of a silyl ether is predominantly governed by the steric bulk of the substituents on the silicon atom.[6][7] Larger, more sterically demanding groups hinder the approach of protons or nucleophiles to the silicon center and the Si-O bond, thereby increasing the group's stability and resistance to cleavage.[7] This principle is the foundation of orthogonal protection strategies, allowing for the selective removal of one silyl group in the presence of another.[8][9]

The general order of stability is as follows: TMS < TES < TBDMS < TIPS < TBDPS

Silyl Ether Stability TMS TMS (Trimethylsilyl) TES TES (Triethylsilyl) TBDMS TBDMS (tert-Butyldimethylsilyl) TIPS TIPS (Triisopropylsilyl) TBDPS TBDPS (tert-Butyldiphenylsilyl) label_most Most Stable (Most Robust) label_least Least Stable (Most Labile)

Caption: Relative stability of common silyl ethers.
Silyl GroupAbbreviationRelative Stability to Acid[8]Relative Stability to Base[8]Common Deprotection Conditions
TrimethylsilylTMS11K₂CO₃/MeOH; Mild acid (AcOH)[6]
TriethylsilylTES6410-100Mild acid; TBAF/THF[10]
tert-ButyldimethylsilylTBDMS / TBS20,00020,000TBAF/THF; CSA/MeOH; HF-Pyridine[8]
TriisopropylsilylTIPS700,000100,000TBAF/THF (often requires heat)[10]
tert-ButyldiphenylsilylTBDPS5,000,00020,000TBAF/THF (often requires heat)[9]

Q3: What are common side reactions during deprotection, and how can they be avoided?

The most common side reactions are substrate degradation due to harsh conditions and the formation of siloxane (R₃Si-O-SiR₃) byproducts.

  • Substrate Degradation: Standard tetra-n-butylammonium fluoride (TBAF) in THF is an excellent reagent but is also slightly basic, which can cause decomposition of base-sensitive substrates.[11] To avoid this, a buffered system, such as TBAF with acetic acid, can be employed to maintain neutral conditions.[11]

  • Siloxane Formation: Siloxanes primarily form when the silylating agent reacts with moisture during the protection step.[12] During deprotection, silanols (R₃Si-OH) are generated as byproducts. If the workup conditions are not carefully controlled, these can condense to form siloxanes, complicating purification. A clean, quick aqueous workup and ensuring the reaction goes to completion can minimize this issue.[12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My deprotection with TBAF is causing decomposition of my substrate. What are my options?

Causality: Commercial solutions of TBAF contain trace amounts of hydroxide and are inherently basic, which can be detrimental to molecules containing base-labile functional groups (e.g., esters, carbamates, epoxides).[11][13]

Solutions:

  • Buffered TBAF: The most common solution is to buffer the reaction mixture. Adding a stoichiometric equivalent of acetic acid to the TBAF solution neutralizes its basicity without significantly impeding its ability to cleave the silyl ether.[11]

  • Alternative Fluoride Sources:

    • HF-Pyridine (HF•pyr): This reagent is highly effective and less basic than TBAF. It is particularly useful for cleaving robust silyl ethers. Note that reactions involving HF must be conducted in plasticware.[8][10]

    • Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F): An anhydrous, organic-soluble source of fluoride that is often milder than TBAF.[10]

    • Potassium Fluoride (KF): Used with a phase-transfer catalyst or in polar protic solvents, KF can be a mild and economical alternative.[14][15]

  • Switch to Acidic Conditions: If your substrate is stable to acid, switching to an acidic deprotection method is a viable alternative. Reagents like pyridinium p-toluenesulfonate (PPTS) in methanol or acetic acid/THF/water mixtures are effective, especially for less hindered silyl ethers.[8][10]

Caption: Decision workflow for TBAF-induced degradation.
Q2: I need to selectively remove a primary TBDMS ether in the presence of a secondary TIPS ether. How can I achieve this?

Causality: This is a classic problem of orthogonal deprotection, which relies on the differential stability of silyl ethers. Steric hindrance is the key factor; less hindered silyl ethers are more susceptible to cleavage than more hindered ones.[8] A primary TBDMS group is significantly more accessible than a secondary TIPS group.

Solutions:

  • Mild Acidic Conditions: This is often the most reliable method. Conditions that are just strong enough to cleave the TBDMS group will leave the more robust TIPS group intact.

    • 10 mol% Camphorsulfonic acid (CSA) in MeOH at -20°C or 0°C: This system can deprotect a primary TBS group within a couple of hours.[8]

    • 4:1:1 AcOH:THF:H₂O at room temperature: This is a very slow but highly selective system.[8]

  • Controlled Fluoride Reagents: While TBAF is very powerful, its reactivity can be modulated.

    • HF-Pyridine in THF/Pyridine at 0°C: This system is known to selectively remove primary TBS ethers.[3][8]

  • Lewis Acid Catalysis: Certain Lewis acids can catalyze the selective cleavage of silyl ethers.

    • FeCl₃ (catalytic) in Methanol: This system has been shown to be effective for deprotecting less hindered silyl ethers.[16]

    • NaAuCl₄·2H₂O (catalytic) in Methanol: This provides a mild method for selectively removing aliphatic TBS ethers in the presence of more hindered groups like TIPS.[17]

Q3: My deprotection reaction is sluggish and incomplete. How can I improve the yield?

Causality: Incomplete reactions are often due to insufficient reactivity of the deprotection agent, excessive steric hindrance around the Si-O bond, or suboptimal reaction conditions.

Solutions:

  • Increase Reagent Equivalents: For fluoride-mediated reactions, increasing the equivalents of TBAF from 1.1 to 2-3 can often drive the reaction to completion.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly accelerate the rate of cleavage, particularly for robust groups like TIPS and TBDPS.

  • Switch to a More Powerful Reagent: If mild acidic conditions (e.g., PPTS) are failing, moving to a fluoride-based system (TBAF, HF-Pyridine) will almost certainly be more effective.[10]

  • Solvent Choice: Ensure you are using an appropriate solvent. For fluoride-based deprotections, THF is the standard and most effective choice. For acid-catalyzed reactions, protic solvents like methanol are often required.[16][18]

Experimental Protocols
Protocol 1: Buffered TBAF Deprotection of a TBDMS Ether

This protocol is designed to minimize side reactions caused by the basicity of the TBAF reagent.[11]

  • Preparation: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).

  • Reagent Preparation: In a separate vial, add a 1.0 M solution of TBAF in THF (1.2 eq). To this solution, add glacial acetic acid (1.2 eq) and mix thoroughly.

  • Reaction: Add the prepared TBAF/AcOH solution to the substrate solution at room temperature.

  • Monitoring: Stir the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Mild Acid-Catalyzed Selective Deprotection of a TES Ether

This protocol is useful for removing a moderately labile silyl group in the presence of more robust ones.[10]

  • Preparation: Dissolve the TES-protected alcohol (1.0 eq) in methanol (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reaction: Add p-toluenesulfonic acid (p-TsOH) (0.3 eq) to the solution.

  • Monitoring: Stir the mixture at 0 °C and monitor the reaction progress by TLC. The reaction typically takes 1-2 hours.

  • Work-up: Upon completion, carefully neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography if necessary.

References

Technical Support Center: Navigating the Challenges of Silanediol Deprotection with Difluorodiphenylsilane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of difluorodiphenylsilane as a precursor for silanediol-based functionalities. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in your synthetic workflows.

Introduction: The Role and Challenges of Diphenylsilanediols

Diphenylsilanediols are valuable intermediates in organic synthesis, serving as precursors to complex silicone-containing molecules and as isosteres for diols in medicinal chemistry. The use of this compound as a starting material offers a stable and often crystalline precursor that can be converted to the corresponding silanediol, typically through hydrolysis. However, this "deprotection" or conversion process is not without its challenges. Issues such as incomplete reaction, formation of undesirable byproducts, and purification difficulties can arise, hindering the progress of your research. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve common problems encountered during the conversion of this compound to diphenylsilanediol and its subsequent use.

Issue Potential Causes Recommended Solutions
Incomplete Hydrolysis of this compound Insufficient water or catalyst; Heterogeneous reaction mixture; Steric hindrance around the silicon center.Ensure a stoichiometric excess of water. Consider using a co-solvent (e.g., acetone, THF) to improve solubility.[1][2] Employ a mild acid or base catalyst to facilitate the reaction.[3] Vigorous stirring is crucial to overcome mass transfer limitations.
Formation of White Precipitate (Oligomeric/Polymeric Siloxanes) Undesired condensation of the silanediol product. This is often promoted by acidic or basic conditions and elevated temperatures.[2][3]Perform the hydrolysis at or below room temperature.[3] Maintain a neutral pH during the work-up.[1][2] Use a buffered system if necessary. Isolate the silanediol quickly after formation to minimize contact with reactive conditions.
Difficulty in Purifying the Diphenylsilanediol Contamination with starting material, catalyst, or oligomeric byproducts. The amphiphilic nature of silanediols can also complicate extraction.[4]Recrystallization from a suitable solvent system (e.g., acetone/water, chloroform/methyl ethyl ketone) is often effective.[1][5] Column chromatography on silica gel can be used, but care must be taken to avoid on-column condensation. A non-polar eluent with a polar modifier is recommended.
Low Yield of the Desired Product A combination of incomplete reaction, side reactions, and purification losses.Optimize reaction conditions (time, temperature, stoichiometry) on a small scale before proceeding to a larger scale. Careful monitoring of the reaction by TLC or GC-MS is essential. Minimize the number of purification steps to reduce material loss.
Unexpected Reactivity of the Silanediol in Subsequent Steps The hydroxyl groups of the silanediol can act as nucleophiles or participate in condensation reactions.[4][6]Protect the silanediol hydroxyl groups as silyl ethers or other suitable protecting groups if they are not intended to react in the subsequent step. Choose reaction conditions that are compatible with the silanediol functionality.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding the use of this compound and the resulting silanediols.

Q1: Why is my hydrolysis of this compound stalling, even with excess water?

A: This is a common issue that often points to solubility problems. This compound is hydrophobic, and if the reaction is purely biphasic, the reaction rate can be extremely slow.

  • Expert Insight: The key is to create an environment where the this compound and water can interact effectively. The use of a co-solvent like acetone or THF is highly recommended.[1][2] These solvents are miscible with both water and the organic substrate, creating a homogeneous or finely emulsified reaction mixture that significantly accelerates the hydrolysis. Additionally, gentle heating can sometimes be employed, but this must be balanced against the risk of promoting condensation of the resulting silanediol.

Q2: I've formed the diphenylsilanediol, but now I'm struggling to remove the fluoride source (e.g., TBAF) used in a subsequent deprotection step. What are the best work-up procedures?

A: Tetrabutylammonium salts can be notoriously difficult to remove due to their solubility in many organic solvents.

  • Troubleshooting Workflow:

    G start Reaction mixture containing TBAF step1 Aqueous work-up with brine start->step1 Initial wash step2 Extraction with a less polar solvent (e.g., diethyl ether, ethyl acetate) step1->step2 Phase separation step3 Silica gel plug filtration step2->step3 Removal of polar impurities step4 Precipitation/Crystallization step3->step4 Final purification end Purified Product step4->end

    A workflow for removing TBAF salts.

  • Detailed Protocol:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract your product with a suitable organic solvent.

    • Wash the combined organic layers repeatedly with water or brine to remove the bulk of the TBAF.

    • If TBAF salts persist, consider a silica gel plug filtration, eluting with your extraction solvent. The polar TBAF salts will often adhere to the silica.

    • For stubborn cases, precipitation of your product from a solvent in which the TBAF salt is soluble can be an effective final purification step.

Q3: Can I use acidic or basic conditions to deprotect other silyl ethers in the presence of a diphenylsilanediol moiety?

A: This requires careful consideration of the stability of the diphenylsilanediol.

  • Expert Insight: Diphenylsilanediol is known to be stable under normal conditions but can undergo self-condensation to form siloxanes under either acidic or basic conditions.[2][3][7] Therefore, if you have other silyl ethers to deprotect, it is crucial to choose conditions that are orthogonal to the stability of the silanediol.

    • For acid-labile silyl ethers (e.g., TMS, TES): Mildly acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent, may be tolerated, but the reaction should be carefully monitored for any signs of silanediol condensation.[8]

    • For fluoride-labile silyl ethers (e.g., TBS, TIPS): Fluoride sources like TBAF are generally compatible with silanediols, as the deprotection mechanism proceeds via a pentavalent silicon intermediate.[8][9][10] However, the basicity of commercial TBAF solutions can sometimes promote condensation. Using buffered or less basic fluoride sources like HF-pyridine can be a safer alternative.

Q4: What are the best practices for storing diphenylsilanediol?

A: Proper storage is essential to maintain the integrity of your diphenylsilanediol.

  • Recommendations:

    • Store in a tightly sealed container to protect from atmospheric moisture, which can promote slow condensation over time.[7][11]

    • Keep in a cool, dry place away from direct light.[7]

    • For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Advanced Protocols and Methodologies

For challenging cases, the following detailed protocols may provide a successful path forward.

Protocol 1: Controlled Hydrolysis of this compound to Diphenylsilanediol

This protocol is adapted from established procedures for the hydrolysis of dihalosilanes.[2][12]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in a suitable co-solvent (e.g., acetone or THF) at a concentration of approximately 0.5 M.

  • Addition of Water: Slowly add a stoichiometric equivalent of deionized water to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Purification: Recrystallize the crude diphenylsilanediol from a mixture of acetone and water to obtain the pure product.[1]

Protocol 2: Fluoride-Mediated Deprotection in the Presence of a Diphenylsilanediol

This protocol outlines a general procedure for the deprotection of a TBS ether without affecting a diphenylsilanediol moiety.

  • Setup: Dissolve the silyl-protected compound containing the diphenylsilanediol in anhydrous THF (approximately 0.1 M) under an inert atmosphere.

  • Reagent Addition: Add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents) to the stirred solution at room temperature.

  • Monitoring: Monitor the deprotection by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The conversion of this compound to diphenylsilanediol is a valuable synthetic transformation, but it requires careful attention to reaction conditions and purification techniques. By understanding the potential challenges and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can confidently navigate these complexities and successfully incorporate diphenylsilanediol functionalities into their target molecules.

References

Technical Support Center: Managing Moisture in Reactions Without Stringent Anhydrous Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with moisture-sensitive reactions but may not have access to gloveboxes or dedicated solvent stills. Here, we provide practical troubleshooting advice and answers to frequently asked questions, focusing on robust techniques to mitigate the detrimental effects of water in your experiments. Our approach is grounded in explaining the "why" behind each method, empowering you to make informed decisions for successful and reproducible outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might face during your experimental work. The solutions provided are designed to be implemented with standard laboratory equipment.

Q1: My reaction is sluggish or failing, and I suspect water is the culprit. How can I dry my commercial solvents further without a still?

A1: This is a very common issue, as even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture over time, especially after the bottle has been opened.[1] A highly effective and safer alternative to distillation is the use of activated molecular sieves.[2]

  • Underlying Principle: Molecular sieves are microporous aluminosilicate materials with a uniform pore size.[3][4] They selectively adsorb small molecules like water while excluding larger solvent molecules.[5] 3Å sieves are particularly effective for drying a wide range of organic solvents because the pore size is small enough to exclude most solvent molecules but large enough to trap water.[4][6]

  • Step-by-Step Protocol:

    • Activation: Before use, activate the molecular sieves by heating them in a glassware oven at a high temperature (e.g., 300-350°C) for at least 24 hours to remove any pre-adsorbed water.[7][8]

    • Cooling: Allow the sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.[7]

    • Application: Add the activated sieves to your solvent in its original bottle or a separate dry flask. A loading of 5-10% (w/v) is typically sufficient.[2]

    • Equilibration: Allow the solvent to stand over the sieves for at least 24-72 hours before use.[2][9] The required time will depend on the solvent and its initial water content.

    • Dispensing: When you need the dry solvent, carefully decant or use a syringe to draw the liquid, leaving the sieves behind.

Q2: I'm generating water as a byproduct, which is inhibiting my reaction. How can I remove it in situ?

A2: When water is a product, its removal is crucial to drive the reaction equilibrium forward, according to Le Châtelier's principle.[10] Two excellent methods for this are azeotropic distillation and the use of in-situ water scavengers.

  • Azeotropic Distillation with a Dean-Stark Apparatus:

    • Causality: This technique is ideal for reactions run at elevated temperatures. It relies on forming a low-boiling azeotrope between the reaction solvent (e.g., toluene) and the water produced.[11] This azeotrope boils at a lower temperature than either component individually, allowing for its removal.[10]

    • Experimental Workflow:

      • Set up your reaction in a round-bottom flask with a Dean-Stark trap and a reflux condenser.[12]

      • Choose a solvent that is immiscible with water and forms an azeotrope with it (toluene is a common choice).[11][13]

      • As the reaction is heated to reflux, the solvent-water azeotrope vaporizes and then condenses.[10]

      • The condensate collects in the Dean-Stark trap. Since water is denser than toluene, it will form a separate lower layer that can be periodically drained off, while the solvent overflows and returns to the reaction flask.[11][12]

  • In-situ Water Scavengers:

    • Mechanism: Certain reagents can be added directly to the reaction mixture to chemically react with and sequester water as it forms.[14]

    • Examples:

      • Molecular Sieves: Activated 3Å or 4Å molecular sieves can be added directly to the reaction flask (ensure they are compatible with your reagents).[15]

      • Orthoesters: Reagents like triethyl orthoformate can react with water to form inert byproducts (in this case, ethanol and ethyl formate).

Q3: My starting materials are hygroscopic solids. How can I handle them without a glovebox?

A3: Handling hygroscopic solids requires minimizing their exposure to the atmosphere.

  • Best Practices:

    • Drying: Before use, dry the solid in a vacuum oven or a desiccator over a strong drying agent (e.g., P₂O₅).

    • Inert Atmosphere: If possible, work under a positive pressure of an inert gas like nitrogen or argon. This can be achieved by flushing a flask with the gas and maintaining a gentle flow during manipulations.[16]

    • Quick Weighing: Weigh the required amount of the solid quickly on a tared weighing paper or in a vial and add it to the reaction flask promptly.

    • Sealed Containers: For storage, use well-sealed containers, and consider adding a small pouch of desiccant inside the secondary container.[17]

Frequently Asked Questions (FAQs)

Q4: What are the key differences between common drying agents like calcium chloride, sodium sulfate, and magnesium sulfate?

A4: These are typically used during reaction workup to dry organic extracts, not for preparing anhydrous solvents for reaction.[18] Their effectiveness varies.

Drying AgentCapacitySpeedAcidityComments
Anhydrous MgSO₄ HighFastNeutral to weakly acidicA good general-purpose drying agent.[15]
Anhydrous Na₂SO₄ ModerateSlowNeutralOften used for pre-drying; less efficient than MgSO₄.[19]
Anhydrous CaCl₂ HighModerateLewis acidicCan react with alcohols, amines, and some carbonyl compounds.[20]
Anhydrous CaSO₄ LowFastNeutralSold under the trade name Drierite®.

Q5: How do I properly set up my glassware to minimize atmospheric moisture?

A5: Proper setup is a critical first line of defense.

  • Glassware Preparation:

    • Ensure all glassware is thoroughly clean and dry. For highly sensitive reactions, oven-drying (overnight at >125°C) or flame-drying under vacuum is recommended to remove adsorbed water from the glass surface.[2][21]

    • Assemble the apparatus while it is still hot and flush with a stream of dry nitrogen or argon as it cools.[21]

  • Maintaining an Inert Atmosphere:

    • Use a flask fitted with a rubber septum.[22]

    • Introduce an inert gas (nitrogen or argon) via a needle connected to a gas line or a balloon filled with the gas.[23]

    • Use a second, shorter needle as a vent to allow air to be displaced. Remove the vent needle after a few minutes of purging.[23]

    • Maintain a slight positive pressure of the inert gas throughout the reaction, which can be visualized with an oil bubbler.[21]

Q6: Are there any "water-tolerant" reaction conditions or catalysts I can use?

A6: Yes, the field of green chemistry has led to the development of many reactions that can be performed in the presence of water, or even use water as the solvent.[24]

  • Water-Tolerant Lewis Acids: Certain Lewis acids, such as some lanthanide triflates, can remain active in the presence of water.

  • Phase-Transfer Catalysis: This technique can be used for reactions between a water-soluble reactant and a water-insoluble reactant, facilitating the reaction at the interface of the two phases.

  • Micellar Catalysis: Reactions can be carried out in water using surfactants to form micelles, creating a nonpolar microenvironment for the reaction to occur.

Q7: I've heard of using sodium metal and benzophenone to dry solvents. Is this a good option without a dedicated still?

A7: The sodium/benzophenone ketyl system is a classic and highly effective method for producing truly anhydrous and deoxygenated solvents, particularly ethers like THF and diethyl ether.[25] The deep blue color of the ketyl radical anion provides a visual indicator that the solvent is dry.[25][26]

  • Causality: Sodium metal reacts with benzophenone to form a radical anion (the ketyl). This ketyl is a powerful reducing agent that rapidly reacts with any trace water and oxygen present.[25]

  • WARNING: This method involves highly reactive and flammable materials (sodium metal and flammable solvents) and should only be performed by trained personnel with extreme caution and proper safety measures .[25][27] It is traditionally done in a dedicated distillation apparatus (a "still"). While it is possible to prepare a small amount in a flask for immediate use, this is not recommended for beginners due to the significant safety hazards.[28][29] Safer alternatives like activated molecular sieves or solvent purification systems are now preferred in many modern labs.[2]

Visualizing Your Workflow

Decision Tree for Moisture Control

This flowchart can help you select an appropriate strategy based on your reaction's needs.

MoistureControl start Is my reaction sensitive to moisture? handle_reagents Are starting materials hygroscopic? start->handle_reagents Yes no_sensitivity No special precautions needed. start->no_sensitivity No is_water_byproduct Is water a byproduct? azeotropic Use Dean-Stark / Azeotropic Distillation is_water_byproduct->azeotropic Yes (High Temp) scavenger Use in-situ scavenger (e.g., molecular sieves) is_water_byproduct->scavenger Yes (Mild Temp) dry_solvent Dry solvent with activated molecular sieves is_water_byproduct->dry_solvent No handle_reagents->is_water_byproduct No dry_reagents Dry reagents in vacuum oven / desiccator handle_reagents->dry_reagents Yes inert_setup Use oven-dried glassware and inert atmosphere setup azeotropic->inert_setup scavenger->inert_setup dry_reagents->is_water_byproduct dry_solvent->inert_setup

Caption: A decision-making guide for selecting moisture mitigation techniques.

References

Technical Support Center: Optimizing Hydrosilylation of Double-Decker Silsesquioxanes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the hydrosilylation of double-decker silsesquioxanes (DDSQs). This guide is designed for researchers, scientists, and professionals in materials science and drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction times and achieve high yields and selectivity.

Introduction: The Challenge of DDSQ Hydrosilylation

Hydrosilylation is a powerful and versatile reaction for creating carbon-silicon bonds, enabling the synthesis of advanced hybrid materials from DDSQ scaffolds.[1][2][3] However, the reaction's efficiency is highly sensitive to a multitude of factors, including catalyst choice, substrate structure, solvent, and temperature. Achieving a rapid and complete reaction requires a nuanced understanding of these parameters. This guide synthesizes field-proven insights and established scientific principles to help you navigate the complexities of this reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the hydrosilylation of DDSQs in a direct question-and-answer format.

Question 1: My reaction is extremely slow or has not started. What are the likely causes and how can I fix it?

A stalled or sluggish reaction is the most frequent issue. The root cause is often related to catalyst activity or reaction conditions.

Potential Causes & Recommended Solutions

  • Catalyst Inhibition or Poisoning: Platinum catalysts are notoriously sensitive to inhibitors.

    • The Cause: Trace impurities in reagents or solvents (e.g., water, amines, thiols, or even certain functional groups on your DDSQ) can coordinate to the platinum center, rendering it inactive. Even hydrogen gas evolution from side reactions can be problematic.[4]

    • Scientist's Note: The synthesis and purification of your DDSQ starting material is a critical, often overlooked, variable. Residual solvents like THF or reagents like triethylamine from prior steps can poison the catalyst.[5][6]

    • Solution:

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

      • Use freshly distilled, anhydrous solvents. Toluene is a common choice.[7][8]

      • Purify your DDSQ and silane reagents meticulously. Column chromatography or recrystallization are effective methods.

      • If H₂ evolution is suspected, adding a scavenger like palladium black (10-15 ppm) can mitigate the issue.[4]

  • Insufficient Thermal Energy: Many hydrosilylation reactions have a thermal activation barrier.

    • The Cause: While some catalysts are active at room temperature, many require heat to initiate the catalytic cycle, especially with sterically hindered substrates.[4][9]

    • Solution:

      • Gradually increase the reaction temperature. A typical starting point is 60-80 °C, with many reactions running effectively up to 100-110 °C.[7][10]

      • Monitor for any signs of thermal degradation of your substrates at higher temperatures.

  • Low Catalyst Concentration: The catalyst loading may be too low for your specific system.

    • The Cause: While typical loadings are in the ppm range, challenging substrates may require more catalyst to achieve a reasonable reaction rate.[4][11]

    • Solution:

      • If the reaction is clean but slow, incrementally increase the catalyst loading. Doubling the initial concentration is a reasonable next step.

      • Be aware that higher catalyst concentrations can sometimes lead to more side reactions.

  • Steric Hindrance: The bulky nature of DDSQ frameworks can impede the approach of the catalyst and reagents.

    • The Cause: The inert organic groups (e.g., phenyl, isobutyl) on the silsesquioxane cage can sterically shield the reactive Si-H or vinyl groups, slowing the reaction.[5][6] The structure of the silane itself also plays a significant role.[5][6]

    • Solution:

      • This is an inherent challenge. Increasing the temperature and reaction time is the primary solution.

      • Consider a less sterically hindered silane if your experimental design allows.

      • Screening different catalysts may reveal one that is more effective for your specific sterically demanding system.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and resolving a slow reaction.

G Start Reaction Slow or Stalled? Check_Purity Verify Reagent/Solvent Purity (Anhydrous, Free of Amines/Thiols) Start->Check_Purity Start Here Increase_Temp Increase Temperature (e.g., to 80-100 °C) Check_Purity->Increase_Temp If Purity is Confirmed Success Reaction Optimized Check_Purity->Success If Impurities Found & Fixed Increase_Catalyst Increase Catalyst Loading (e.g., 2x initial amount) Increase_Temp->Increase_Catalyst If Still Slow Increase_Temp->Success If Rate Increases Screen_Catalysts Screen Alternative Catalysts (e.g., Speier's, Iridium-based) Increase_Catalyst->Screen_Catalysts If Still Slow & Clean Increase_Catalyst->Success If Rate Increases Screen_Catalysts->Success If New Catalyst is Effective

Caption: A logical workflow for troubleshooting slow hydrosilylation reactions.
Question 2: My NMR/FT-IR shows the formation of multiple products. How can I improve selectivity?

Side reactions are common in platinum-catalyzed hydrosilylation and can complicate purification and reduce the yield of the desired product.[12][13]

Potential Causes & Recommended Solutions

  • Alkene Isomerization: The catalyst can isomerize terminal alkenes to internal alkenes, which are less reactive towards hydrosilylation.[13][14]

    • The Cause: This is a well-known side reaction pathway for many platinum catalysts.

    • Solution:

      • Use a slight excess (1.1 to 1.5 equivalents) of the alkene-containing reagent to ensure the Si-H reagent is fully consumed even if some isomerization occurs.

      • Lowering the reaction temperature can sometimes suppress isomerization relative to hydrosilylation.

      • Specialized catalysts, such as certain iridium complexes, can offer higher selectivity and prevent isomerization.[1][2]

  • Dehydrogenative Silylation: This side reaction produces a vinylsilane and H₂ gas instead of the desired alkylsilane.[6][13][15]

    • The Cause: This pathway competes with the main hydrosilylation reaction, particularly with certain catalysts and substrates.[6]

    • Solution:

      • Catalyst choice is paramount. While Karstedt's catalyst is generally selective for hydrosilylation, screening other catalysts may be necessary if this is a major issue.[7] Rhodium catalysts, for example, have been shown to sometimes favor dehydrogenative coupling products.[5][6]

      • Adjusting the solvent and temperature may alter the selectivity between the two pathways.

Frequently Asked Questions (FAQs)

Q: Which catalyst is the best for DDSQ hydrosilylation?

A: There is no single "best" catalyst; the optimal choice depends on your specific substrates, desired selectivity, and reaction conditions.

CatalystTypical LoadingAdvantagesDisadvantages
Karstedt's Catalyst (Pt₂(dvs)₃)10⁻⁴ - 10⁻⁵ mol Pt per Si-HHigh activity, good solubility in organic/silicone media, commercially available.[4][11][16]Can promote side reactions like isomerization.[12][13] Sensitive to inhibitors.[4]
Speier's Catalyst (H₂PtCl₆)Higher than Karstedt'sHistorically significant, effective for many applications.[3][17]Can have an induction period.[17] May be heterogeneous in non-polar silicone media.[18]
Iridium-based Catalysts ([Ir(COD)Cl]₂)VariesCan offer high selectivity for anti-Markovnikov products and suppress side reactions with specific substrates like vinylbenzenes.[1][2]May have different reactivity profiles and require specific optimization.

Expert Recommendation: Start with Karstedt's catalyst as it is the most widely used and highly active catalyst for this purpose.[7][19] If you encounter intractable selectivity issues, exploring an alternative like an iridium-based catalyst is a logical next step.

Q: How does solvent choice affect the reaction time?

A: The solvent plays a crucial role in solubilizing the DDSQ, the silane, and the catalyst, which directly impacts reaction kinetics.

  • Solubility is Key: All reactants must be fully dissolved for a homogeneous reaction to proceed efficiently. DDSQs with phenyl groups are often soluble in aromatic solvents like toluene or xylene .[4][7] DDSQs with more aliphatic groups may dissolve well in THF or dichloromethane (DCM) .[2][8]

  • Polarity and Reactivity: The solvent can influence catalyst activity. Studies have shown reactivity can increase in the order of ACN < hexane < toluene ≈ isopropanol < THF for certain systems.[8] However, be cautious with protic solvents like isopropanol, as they can lead to undesirable side reactions with Si-H groups.[8] Aprotic solvents are generally preferred.[20][21]

Q: What is the best way to monitor the reaction progress?

A: Real-time monitoring is crucial for optimization.

  • In-situ Fourier Transform Infrared (FT-IR) Spectroscopy: This is the preferred method for kinetic studies.[5][6] You can directly monitor the disappearance of the characteristic Si-H stretching vibration band (around 2100-2260 cm⁻¹). This gives you real-time data on the reaction rate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots at various time points and analyzing them by ¹H NMR is a reliable method. You can track the disappearance of the Si-H proton signal and the appearance of new signals corresponding to the product. ²⁹Si NMR can provide definitive evidence of product formation.[5][6]

Hydrosilylation Reaction Mechanism (Chalk-Harrod)

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3] Understanding this cycle can help rationalize reaction outcomes.

G Pt0 Pt(0) Catalyst OxAdd Oxidative Addition Pt0->OxAdd 1 Coord Alkene Coordination OxAdd->Coord 2 Insert Migratory Insertion Coord->Insert 3 RedElim Reductive Elimination Insert->RedElim 4 RedElim->Pt0 5 Product Alkylsilane Product RedElim->Product Silane_in->OxAdd R₃Si-H Alkene_in->Coord Alkene

Caption: A simplified representation of the Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocols

Protocol 1: General Procedure for Hydrosilylation of a Vinyl-Functionalized DDSQ

This protocol provides a self-validating system by including steps for rigorous purification and monitoring.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon.

    • Purify the vinyl-functionalized DDSQ (1.0 equiv) and the hydrosilane (1.1 equiv per vinyl group) by appropriate methods (e.g., recrystallization, column chromatography) to remove potential inhibitors.

    • Use anhydrous toluene, freshly distilled from CaH₂, as the solvent.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, dissolve the DDSQ in anhydrous toluene under an argon atmosphere.

    • Add the hydrosilane via syringe.

    • Add the Karstedt's catalyst solution (typically 10⁻⁴ mol Pt per mole of Si-H) via syringe. A slight yellow color may be observed.

  • Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) in an oil bath.

    • Monitor the reaction progress every hour by taking small aliquots for ¹H NMR analysis or by using an in-situ FT-IR probe. The reaction is complete when the Si-H signal has completely disappeared. A typical reaction time can range from 2 to 12 hours depending on the substrates.[5][6]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If desired, the catalyst can be partially removed by stirring with activated carbon for 1-2 hours, followed by filtration through a pad of Celite. Note: Complete removal of a homogeneous catalyst is difficult.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by precipitation (e.g., adding the concentrated product solution dropwise into a non-solvent like methanol or hexane) or by column chromatography on silica gel.

  • Validation:

    • Characterize the final product thoroughly using ¹H, ¹³C, and ²⁹Si NMR spectroscopy to confirm the structure and purity.

    • Use Gel Permeation Chromatography (GPC) to check for the absence of starting materials and the presence of a single, well-defined product peak.

Protocol 2: Real-Time Reaction Monitoring using In-Situ FT-IR
  • Setup: Use a reactor equipped with an in-situ FT-IR probe (e.g., a diamond ATR probe).

  • Background: Before adding the catalyst, record a background spectrum of the DDSQ and hydrosilane dissolved in the solvent at the reaction temperature.

  • Initiation: Add the catalyst to start the reaction and begin spectral acquisition immediately.

  • Data Collection: Collect spectra at regular intervals (e.g., every 5 minutes).

  • Analysis: Monitor the decrease in the integrated area of the Si-H stretching band (typically ~2140 cm⁻¹). Plot the normalized peak area versus time to generate a kinetic profile of the reaction.[5][22] This allows for precise determination of the reaction endpoint and calculation of the reaction rate.

References

Technical Support Center: Managing Unstable Difluorosilicate Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and application of difluorosilicate reagents. As powerful tools in modern synthesis, particularly in drug discovery and materials science, these hypervalent silicon compounds offer unique reactivity. However, their inherent instability presents significant challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, ensuring experimental success and laboratory safety. Here, we provide in-depth troubleshooting advice and answer frequently asked questions in a direct, Q&A format, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature, storage, and identification of decomposition in difluorosilicate reagents.

Question 1: What are difluorosilicate reagents and why are they considered unstable?

Answer: Difluorosilicate reagents are hypervalent silicon compounds, meaning the silicon atom has more than the standard four bonds.[1][2] This hypervalent state, often a trigonal bipyramidal or octahedral geometry, makes the silicon atom highly electrophilic, or Lewis acidic.[2] Their instability primarily stems from two factors:

  • High Moisture Sensitivity: The silicon center is highly susceptible to nucleophilic attack by water. This hydrolysis reaction breaks down the reagent, often releasing hydrogen fluoride (HF), a hazardous and reactive species. Many anhydrous fluoride salts are challenging to prepare and maintain for this reason.[3][4]

  • Thermal Sensitivity: While many are stable at room temperature, elevated temperatures can initiate decomposition.[5] The specific decomposition temperature and exothermic heat release vary significantly depending on the reagent's specific structure.[5]

The presence of highly electronegative fluorine atoms stabilizes the hypervalent state but also contributes to the high reactivity that makes these reagents synthetically useful.[2]

Question 2: How should I properly store unstable difluorosilicate reagents?

Answer: Proper storage is the single most critical factor in maintaining the integrity of difluorosilicate reagents. Improper storage is a primary cause of reagent deactivation and inconsistent results.

Parameter Recommendation Rationale
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).To prevent hydrolysis from atmospheric moisture, which is a primary decomposition pathway.[6]
Temperature Store in a cool, dark place. Refer to the manufacturer's Safety Data Sheet (SDS) for specific temperature ranges (e.g., 2-8 °C).Prevents thermal decomposition and slows down potential side reactions.[7]
Container Use the original manufacturer's container. If repackaging is necessary, use containers made of fluorinated polyethylene or other HF-resistant materials. Avoid glass if there is any risk of HF generation.Decomposition can release HF, which etches glass (silicon dioxide), leading to contamination (SiF4 formation) and container failure.[8][9]
Handling Only handle in a glovebox or under a continuous stream of inert gas.[10]Minimizes exposure to air and moisture during weighing and transfer.[10]
Question 3: What are the visible signs of reagent decomposition?

Answer: Regular inspection of your reagents before use can prevent failed experiments.[11] Key signs of decomposition include:

  • Change in Physical Appearance: A transition from a free-flowing powder to a clumpy, sticky, or discolored solid often indicates moisture absorption and degradation.

  • Pressure Buildup: For reagents stored in sealed containers, the evolution of gaseous byproducts (e.g., SiF4) from decomposition can lead to pressure buildup.

  • Acrid Smell: Although smelling chemicals is strongly discouraged, an unusually sharp or acrid odor upon opening the container (in a properly ventilated fume hood) may indicate the presence of volatile decomposition products like HF.

If any of these signs are observed, the reagent's activity is compromised, and it should likely be disposed of according to your institution's safety protocols.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems encountered during reactions involving difluorosilicate reagents.

Problem 1: My reaction shows low or no conversion of the starting material.

This is the most common issue and can stem from several sources. The following workflow can help diagnose the problem.

TroubleshootingWorkflow start Low or No Yield reagent_check Was the reagent visually inspected before use? start->reagent_check atmosphere_check Was the reaction run under strictly anhydrous/inert conditions? reagent_check->atmosphere_check No (Decomposed) sol_reagent Solution: Discard old reagent. Use a fresh, properly stored bottle. reagent_check->sol_reagent Yes temp_check Was the reaction temperature optimal? atmosphere_check->temp_check Yes sol_atmosphere Solution: Flame-dry glassware. Use anhydrous solvents. Ensure positive inert gas flow. atmosphere_check->sol_atmosphere No solvent_check Is the solvent appropriate and pure? temp_check->solvent_check Yes sol_temp Solution: Screen temperatures. Decomposition may occur if too high; no activation if too low. temp_check->sol_temp No sol_solvent Solution: Use high-purity, anhydrous solvent. Avoid protic or reactive solvents unless intended. solvent_check->sol_solvent No

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown:

  • Potential Cause 1: Inactive Reagent: The most likely culprit is a decomposed reagent due to improper storage or age.[7]

    • Solution: Before starting a large-scale reaction, perform a small test reaction with a known, reliable substrate to validate the activity of your reagent batch. If the test fails, acquire a new batch of the reagent.

  • Potential Cause 2: Presence of Moisture: Trace amounts of water in the solvent or from glassware can rapidly consume the reagent.[6]

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and cooled under an inert gas stream.[6][12] Use solvents from a freshly opened bottle or that have been passed through a solvent purification system.

  • Potential Cause 3: Sub-optimal Temperature: The reaction may have a narrow optimal temperature window. Too low, and the activation energy isn't met; too high, and the reagent or product decomposes.[10]

    • Solution: Run small-scale experiments at a range of temperatures (e.g., -20 °C, 0 °C, RT, 40 °C) to find the optimal condition.

Problem 2: I'm observing unexpected byproducts and a complex crude NMR.

Answer: The formation of multiple, unexpected products often points to side reactions initiated by decomposition products or inappropriate reaction conditions.

DecompositionPathway reagent R-SiF₂(Nu)₂⁻ decomp_products Decomposition Products reagent->decomp_products Hydrolysis or Thermal Stress h2o H₂O (Moisture) heat Δ (Heat) hf HF decomp_products->hf sif4 SiF₄ decomp_products->sif4 side_reactions Side Reactions with Substrate/Product hf->side_reactions

References

Technical Support Center: Navigating Cis/Trans-Isomerization in Silsesquioxane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of cis/trans-isomerization in the synthesis of functionalized silsesquioxanes, particularly double-decker silsesquioxanes (DDSQs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for controlling and troubleshooting stereoisomeric outcomes in your experiments.

The Root of the Challenge: Why Do Cis/Trans Isomers Form?

In the synthesis of difunctional silsesquioxanes, particularly "closed core" double-decker structures, the introduction of two functional groups onto the siloxane framework often leads to a mixture of geometric isomers.[1][2][3] This occurs when two reactive groups and two inert groups are arranged on the lateral silicon atoms of the DDSQ core. The cis isomer has the two reactive groups on the same side of the cage, while the trans isomer has them on opposite sides.[4]

The formation of these isomer mixtures is a consequence of the complex hydrolytic condensation or capping reactions used in their synthesis.[5][6] The process is a delicate equilibrium influenced by numerous factors, including solvent, temperature, catalyst, and even the rate of reactant addition.[5] Without precise control over these variables, the reaction can proceed through multiple pathways with similar energy barriers, resulting in a mixture of products.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in properties between cis and trans silsesquioxane isomers?

A1: Cis and trans isomers often exhibit distinct physical properties, which is crucial for both their application and separation. Key differences include:

  • Solubility: Cis isomers are often significantly more soluble than their trans counterparts in common organic solvents.[7] This difference is a cornerstone of separation by fractional crystallization.

  • Crystal Structure and Melting Point: Trans isomers tend to be more symmetrical, which can lead to more ordered crystal packing and consequently, higher melting temperatures compared to the corresponding cis isomers.[4]

  • Polarity: The spatial arrangement of functional groups can lead to differences in molecular polarity, which can be exploited for chromatographic separation.

Q2: Which analytical techniques are best for identifying and quantifying cis/trans isomers?

A2: A combination of techniques is typically employed for unambiguous characterization:

  • Multinuclear NMR Spectroscopy (¹H, ¹³C, and ²⁹Si): This is the most powerful tool for structural elucidation. The different chemical environments of the silicon and carbon atoms in the cis and trans isomers lead to distinct signals in the ²⁹Si and ¹³C NMR spectra, respectively.[8] Proton (¹H) NMR can also be used for quantification by comparing the integration of characteristic peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for both separating and quantifying isomer ratios, especially when coupled with a UV detector.[9] Developing an effective HPLC method is also a good preliminary step for scaling up to preparative liquid chromatography for isomer purification.

  • X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides definitive proof of the isomeric structure.[4][8]

Troubleshooting Guide: Gaining Control Over Isomer Ratios

This section addresses common issues encountered during silsesquioxane synthesis and provides actionable troubleshooting steps.

Issue 1: My synthesis yields an inseparable mixture of cis and trans isomers.

Q: I've performed a synthesis of a difunctional double-decker silsesquioxane and ended up with a mixture of cis and trans isomers that I can't separate by column chromatography. What can I do to favor the formation of a single isomer?

A: This is a common challenge, as cis and trans isomers can have very similar retention times.[3][8] Instead of focusing solely on post-synthesis purification, you can adjust the reaction conditions to influence the isomeric ratio. This involves understanding the principles of kinetic versus thermodynamic control.

  • Kinetic vs. Thermodynamic Product:

    • The kinetic product is the one that forms faster because it has a lower activation energy barrier.

    • The thermodynamic product is the more stable of the two, but may have a higher activation energy barrier to formation.[10][11][12]

    In many cases, the trans isomer is the more thermodynamically stable product due to its higher symmetry and potentially less steric strain. The cis isomer may be the kinetically favored product.

Troubleshooting Steps:

  • Adjust Reaction Temperature:

    • To favor the kinetic product (often cis): Run the reaction at a lower temperature. This provides enough energy to overcome the lower activation energy barrier for the kinetic product but not enough for the higher-energy transition state of the thermodynamic product.[11][12]

    • To favor the thermodynamic product (often trans): Run the reaction at a higher temperature for a longer period. The increased thermal energy allows both pathways to be accessible, and over time, the reaction will equilibrate to the most stable product.[10][11]

  • Modify Solvent Choice:

    • The solvent can influence the reaction pathway by stabilizing transition states differently.[5][13][14]

    • Protic solvents (like isopropanol) can form hydrogen bonds and may favor the formation of specific architectures, such as double-deckers.[5]

    • Aprotic solvents (like THF or toluene) are also commonly used and can influence isomer ratios.[5][8]

    • Experiment with a range of solvents with varying polarities to see how it impacts your cis/trans ratio. A change in solvent may alter the energy landscape of the reaction, making one pathway more favorable.

  • Control Reactant Addition:

    • Slow, dropwise addition of one reactant to another (e.g., the dichlorosilane to the tetrasilanol precursor) at a controlled temperature can help maintain a low concentration of the reactive species, potentially favoring one isomer over the other.

Issue 2: My attempts at fractional crystallization to separate isomers are failing.

Q: I have a mixture of cis and trans isomers and I've tried to separate them by fractional crystallization, but both isomers seem to precipitate together, or neither precipitates.

A: Successful fractional crystallization relies on a significant difference in solubility between the isomers. If their solubilities are too similar in the chosen solvent system, separation will be difficult.

Troubleshooting Steps:

  • Systematic Solvent Screening:

    • The goal is to find a solvent or solvent mixture where one isomer is sparingly soluble and the other is freely soluble at a given temperature.

    • Start with a good solvent for both isomers (e.g., THF, chloroform) and slowly add a non-solvent (e.g., hexane, methanol) until the solution becomes turbid.[15] Heating the mixture to dissolve everything and then allowing it to cool slowly can promote the crystallization of the less soluble isomer.

    • Create a table of different solvent/non-solvent combinations and observe the outcome.

  • Optimize Crystallization Conditions:

    • Slow Evaporation: Dissolve the mixture in a volatile solvent and allow it to evaporate slowly in a loosely covered vial. This can sometimes yield crystals of the less soluble isomer.

    • Temperature Gradient: Cool the saturated solution very slowly. Rapid cooling often traps impurities and the other isomer in the crystal lattice.

Issue 3: I am getting side products in my reaction in addition to the expected isomers.

Q: My reaction is not clean, and I'm observing other silsesquioxane species like incompletely condensed cages (e.g., T₇) or oligomers.

A: The formation of side products often points to issues with stoichiometry, reaction control, or the purity of starting materials.

Troubleshooting Steps:

  • Verify Stoichiometry and Purity of Reactants:

    • Ensure the molar ratios of your reactants are precise. An excess of one reactant can lead to different products.

    • Confirm the purity of your starting materials. For example, the presence of moisture can lead to unwanted hydrolysis.[15]

  • Inert Atmosphere:

    • Many silsesquioxane syntheses are sensitive to atmospheric moisture.[15] Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8]

  • Catalyst Choice and Concentration:

    • For reactions like hydrosilylation, the choice and concentration of the catalyst (e.g., Karstedt's catalyst) are critical.[8] Too much catalyst can sometimes lead to side reactions. Ensure the catalyst is active and used at the recommended loading.

Data Presentation and Protocols

Table 1: Influence of Reaction Conditions on Isomer Selectivity
ParameterTo Favor Kinetic Product (e.g., cis)To Favor Thermodynamic Product (e.g., trans)Rationale
Temperature LowHighLower temps provide energy for the faster reaction; higher temps allow the system to reach the most stable state.[10][11]
Reaction Time ShortLongShorter times capture the product that forms first; longer times allow for equilibration to the more stable product.[10]
Solvent Varies (Experimentation needed)Varies (Experimentation needed)Solvents can selectively stabilize different transition states, altering the energy barriers for each pathway.[5][13][14]
Protocol 1: General Procedure for Fractional Crystallization
  • Dissolution: Dissolve the isomeric mixture in a minimal amount of a "good" solvent (e.g., THF) at room temperature or with gentle heating.

  • Induce Precipitation: Slowly add a "poor" solvent (a non-solvent like hexane or methanol) dropwise with stirring until the solution becomes persistently cloudy.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator or freezer.

  • Isolation: Collect the resulting crystals by filtration and wash with a small amount of the cold "poor" solvent.

  • Analysis: Analyze both the crystalline material and the mother liquor by NMR or HPLC to determine the isomeric ratio in each fraction.

Visualizing the Concepts

Diagram 1: Cis vs. Trans Isomers of a Double-Decker Silsesquioxane

G cluster_cis Cis Isomer cluster_trans Trans Isomer cis_core DDSQ Core cis_r1 R cis_core->cis_r1 cis_r2 R cis_core->cis_r2 cis_inert1 Inert cis_core->cis_inert1 cis_inert2 Inert cis_core->cis_inert2 trans_core DDSQ Core trans_r1 R trans_core->trans_r1 trans_r2 R trans_core->trans_r2 trans_inert1 Inert trans_core->trans_inert1 trans_inert2 Inert trans_core->trans_inert2

Caption: Spatial arrangement of reactive (R) and inert groups in cis and trans isomers.

Diagram 2: Kinetic vs. Thermodynamic Control Energy Profile

G reactants Reactants p_kinetic Kinetic Product (less stable) reactants->invis1 reactants->invis3 ts_kinetic ts_kinetic->ts_kinetic ΔG‡ (kinetic) (Low Temp Favors) ts_kinetic->invis2 p_thermo Thermodynamic Product (more stable) ts_thermo ts_thermo->ts_thermo ΔG‡ (thermo) (High Temp Favors) ts_thermo->invis4 invis1->ts_kinetic invis2->p_kinetic invis3->ts_thermo invis4->p_thermo

Caption: Reaction coordinate diagram illustrating kinetic and thermodynamic pathways.

Diagram 3: Troubleshooting Workflow for Isomer Control

G cluster_conditions Reaction Condition Optimization start Synthesis yields isomer mixture check_separation Attempt Separation: 1. Fractional Crystallization 2. Preparative HPLC start->check_separation success Pure Isomer Obtained check_separation->success Successful fail Separation Fails check_separation->fail Unsuccessful modify_synthesis Modify Synthesis Conditions fail->modify_synthesis temp Adjust Temperature (Low for Kinetic, High for Thermo) modify_synthesis->temp solvent Screen Solvents (Protic vs. Aprotic, Polarity) modify_synthesis->solvent addition Control Reactant Addition Rate modify_synthesis->addition temp->start Re-run Synthesis solvent->start Re-run Synthesis addition->start Re-run Synthesis

Caption: Decision tree for addressing issues with silsesquioxane isomer mixtures.

References

Side reactions of difluorodiphenylsilane with nucleophilic species

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difluorodiphenylsilane applications. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile silicon reagent. Here, we address common side reactions encountered when using this compound with nucleophilic species, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to explain the causality behind experimental outcomes and offer robust, self-validating methodologies to ensure the success of your synthesis.

Section 1: Hydrolysis and Condensation Side Reactions

The most prevalent issue when handling this compound is its sensitivity to moisture. The silicon-fluorine (Si-F) bond, while strong, is susceptible to nucleophilic attack by water, leading to a cascade of unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: I observed the formation of a white precipitate in my reaction vessel after adding this compound. What is it?

A1: The white precipitate is most likely diphenylsilanediol (Ph₂Si(OH)₂) or its condensation products, such as cyclic or linear siloxanes.[1][2] This occurs when this compound is exposed to even trace amounts of water in your solvents, reagents, or from atmospheric moisture. The initial hydrolysis reaction replaces the two fluorine atoms with hydroxyl (-OH) groups.[1]

Q2: What is the mechanism of this hydrolysis and subsequent condensation?

A2: The process involves two main stages:

  • Hydrolysis: Water acts as a nucleophile, attacking the electrophilic silicon center. This leads to the sequential displacement of the two fluoride ions, forming diphenylsilanediol. This reaction generates hydrofluoric acid (HF) as a byproduct.

  • Condensation: The newly formed silanol groups are reactive and can condense with each other, eliminating water to form a stable silicon-oxygen-silicon (Si-O-Si) linkage, which is the backbone of siloxanes.[2][3] This condensation can be accelerated by the presence of acidic or basic impurities.[1]

Q3: My desired product is soluble, but I'm getting an insoluble, gel-like substance. Why?

A3: The formation of a gel or an insoluble polymer indicates extensive condensation of diphenylsilanediol. When the condensation process is uncontrolled, it can lead to the formation of high molecular weight linear or cross-linked polysiloxanes, which are often insoluble in common organic solvents.[3]

Troubleshooting Guide: Preventing Hydrolysis and Condensation

Issue: Unwanted formation of diphenylsilanediol and polysiloxanes.

Root Cause Analysis: Contamination of the reaction with water.

Preventative Workflow:

Caption: Workflow for preventing hydrolysis of this compound.

Detailed Protocol for Anhydrous Reaction Setup:

  • Glassware Preparation: All glassware (flasks, stir bars, syringes, needles) must be thoroughly cleaned and then oven-dried at a minimum of 120°C for at least 4 hours (overnight is recommended).

  • Assembly and Atmosphere: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (Nitrogen or Argon). Allow the glassware to cool to room temperature under the inert atmosphere.

  • Solvent and Reagent Preparation: Use only freshly distilled anhydrous solvents or solvents from a commercial solvent purification system. Ensure all other reagents are of anhydrous grade and have been stored properly.

  • Reagent Transfer: Use syringe or cannula techniques for all liquid transfers to prevent exposure to the atmosphere. This compound should be handled exclusively under an inert atmosphere.

Section 2: Side Reactions with Amine Nucleophiles

Reactions of this compound with primary and secondary amines are common for the synthesis of aminosilanes. However, several side reactions can complicate these transformations.

Frequently Asked Questions (FAQs)

Q1: I am reacting this compound with a primary amine and getting a mixture of products. Why is the reaction not clean?

A1: When reacting with primary amines (R-NH₂), you can encounter several issues:

  • Double Substitution: The initial product, Ph₂SiF(NHR), still has a reactive Si-F bond and can react with another molecule of the amine to form the disubstituted product, Ph₂Si(NHR)₂.

  • Salt Formation: The reaction releases hydrofluoric acid (HF), which will react with the basic amine starting material to form an ammonium fluoride salt (R-NH₃⁺F⁻).[4] This consumes your amine, altering the stoichiometry and potentially halting the reaction.

  • Condensation: If any moisture is present, the intermediate or final aminosilane can hydrolyze, leading to siloxane formation.

Q2: How can I control the reaction to favor monosubstitution over disubstitution?

A2: Stoichiometric control is key. Using a molar excess of this compound relative to the amine will favor the monosubstituted product. Conversely, using an excess of the amine will drive the reaction towards the disubstituted product. Precise, slow addition of the limiting reagent is crucial.

Q3: What is the role of a base in these reactions?

A3: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often added as an "HF scavenger".[5] Its purpose is to neutralize the HF byproduct as it is formed, preventing the protonation and deactivation of your primary or secondary amine nucleophile. This ensures that the amine remains available to react with the silane.

Troubleshooting Guide: Reactions with Amines

Issue 1: Low yield and recovery of starting amine as a salt.

  • Cause: No HF scavenger was used. The generated HF is protonating the starting amine.

  • Solution: Add at least one equivalent of a non-nucleophilic tertiary amine (e.g., triethylamine) for each Si-F bond that will be substituted.

Issue 2: Formation of a mixture of mono- and di-substituted products.

  • Cause: Incorrect stoichiometry or poor control over reagent addition.

  • Solution:

    • For monosubstitution : Use a slight excess of this compound (e.g., 1.1 equivalents) and add the amine slowly to the silane solution.

    • For disubstitution : Use an excess of the amine (e.g., 2.2 equivalents) and a corresponding amount of HF scavenger (2.2 equivalents).

Table 1: Stoichiometric Guidelines for Amine Reactions

Desired ProductThis compound (eq.)Amine (eq.)Tertiary Base (eq.)
Monoaminosilane1.11.01.1
Diaminosilane1.02.22.2

Experimental Protocol for Controlled Monosubstitution with a Primary Amine:

  • Setup: Under an inert atmosphere, add this compound (1.1 mmol) and a non-nucleophilic tertiary amine (1.1 mmol) to anhydrous solvent (e.g., THF, diethyl ether) in a flame-dried flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve the primary amine (1.0 mmol) in the same anhydrous solvent in a syringe. Add the amine solution dropwise to the stirred silane solution over 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or GC-MS.

  • Workup: The resulting ammonium fluoride salt can be removed by filtration. The filtrate can then be concentrated and purified, typically by distillation or chromatography.

Section 3: Side Reactions with Organometallic Nucleophiles

Strongly nucleophilic and basic organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, react readily with this compound. The primary challenge is controlling the extent of the reaction.

Frequently Asked Questions (FAQs)

Q1: I tried to make Ph₂SiF(R) by adding one equivalent of a Grignard reagent to this compound, but I isolated Ph₂SiR₂ instead. What happened?

A1: This is a common issue of over-addition. Both Grignard and organolithium reagents are highly reactive nucleophiles.[6][7] The initial monosubstituted product, Ph₂SiF(R), is often more reactive towards the organometallic reagent than the starting this compound. Therefore, as soon as the first product is formed, it can be quickly converted to the disubstituted product, Ph₂SiR₂.[8]

Q2: How can I prevent this over-addition?

A2: Several strategies can be employed:

  • Inverse Addition: Add the Grignard or organolithium reagent slowly to a solution of excess this compound. This maintains a low concentration of the organometallic reagent and a high concentration of the silane, favoring the initial substitution and minimizing the reaction with the product.

  • Low Temperature: Perform the reaction at very low temperatures (e.g., -78°C), especially with highly reactive organolithium reagents.[9] This helps to control the reaction rate and can improve selectivity.

  • Less Reactive Reagents: In some cases, using a less reactive organometallic reagent, such as an organozinc or organocuprate, can provide better control.

Q3: I am seeing byproducts that do not contain my organometallic's R-group. What could be the cause?

A3: If your organometallic reagent was prepared in a solvent like THF, it can act as a base and deprotonate the solvent, especially at higher temperatures.[10] This can lead to side reactions involving the deprotonated solvent. Additionally, any adventitious water will quench the organometallic reagent, reducing its effective concentration and leading to incomplete reaction.[6]

Troubleshooting and Analysis Workflow

Troubleshooting_Organometallics Start Reaction with Organometallic Reagent Problem Observe Unexpected Product Distribution (e.g., over-addition, low yield) Start->Problem Check_Stoich Verify Stoichiometry & Reagent Titer Problem->Check_Stoich Check_Temp Review Reaction Temperature Problem->Check_Temp Check_Addition Review Addition Method (Normal vs. Inverse) Problem->Check_Addition Check_Purity Analyze Byproducts via GC-MS/NMR Problem->Check_Purity Sol_Stoich Retitrate organometallic; Use excess Ph2SiF2 Check_Stoich->Sol_Stoich Sol_Temp Run reaction at lower T (e.g., -78°C) Check_Temp->Sol_Temp Sol_Addition Employ slow, inverse addition Check_Addition->Sol_Addition Sol_Reagent Consider less reactive organometallic (e.g., R2Zn) Check_Purity->Sol_Reagent

References

Technical Support Center: Scaling Up Reactions Involving Difluorodiphenylsilane for Multigram Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for scaling up chemical reactions that utilize difluorodiphenylsilane. As a moisture-insensitive and highly reactive organosilicon compound, this compound offers significant advantages in multigram synthesis, particularly in carbon-carbon bond formation and as a difunctional protecting group.[1] This center is designed to provide practical, field-proven insights to help you navigate the challenges of scaling up these reactions, ensuring safety, efficiency, and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when transitioning from bench-scale to multigram synthesis with this compound.

Q1: Why is this compound a good choice for large-scale synthesis compared to its dichloro- counterpart?

A1: this compound is notably less sensitive to moisture than diphenyldichlorosilane.[1] This property simplifies handling and storage requirements, reducing the need for strictly anhydrous conditions which can be challenging and costly to maintain at a larger scale.[1] The fluorine atoms also enhance its reactivity towards nucleophiles, which can lead to higher yields and more efficient reactions in applications like the Hiyama coupling.[1]

Q2: What are the primary safety precautions I should take when handling multigram quantities of this compound?

A2: While less moisture-sensitive than the dichloro-analog, proper safety measures are crucial. Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat, is mandatory. Ensure that an eyewash station and safety shower are readily accessible. For detailed safety information, always consult the Safety Data Sheet (SDS).

Q3: I'm observing a white precipitate in my reaction mixture when scaling up. What is it and how can I prevent it?

A3: The formation of a white precipitate often indicates the presence of siloxanes. These are formed by the hydrolysis of this compound, which can occur if there is residual moisture in your solvents or on your glassware. While this compound is less sensitive to moisture than its chlorinated counterpart, at larger scales, even small amounts of water can lead to significant byproduct formation. To prevent this, ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere) and use anhydrous solvents. Performing the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is also highly recommended.

Q4: My reaction yield decreased significantly upon scaling up. What are the likely causes?

A4: A drop in yield during scale-up can be due to several factors:

  • Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient stirring can lead to poor mixing and localized temperature gradients. This can affect reaction rates and promote side reactions.

  • Exothermic Control: Many reactions involving organosilanes are exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a larger reactor. Ensure you have adequate cooling capacity and consider slower addition of reagents.

  • Changes in Reagent Stoichiometry: At a larger scale, minor inaccuracies in weighing can become more significant. Ensure precise measurement of all reagents.

  • Longer Reaction Times: Reactions at a larger scale may require longer to reach completion due to mixing and heat transfer effects. Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR.

Q5: What are the best analytical techniques for monitoring the progress of a large-scale reaction involving this compound?

A5: A combination of techniques is often best. Thin-Layer Chromatography (TLC) is a quick and easy way to get a qualitative sense of reaction completion. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of starting materials and the appearance of the product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is highly effective for monitoring reactions involving fluorinated compounds like this compound.

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and solving specific problems encountered during multigram synthesis.

Troubleshooting Scenario 1: Low Yield in a Palladium-Catalyzed Hiyama Coupling Reaction

The Hiyama coupling is a powerful palladium-catalyzed cross-coupling reaction for forming C-C bonds using organosilanes.[2]

Problem: You are attempting a multigram-scale Hiyama coupling between an aryl halide and an organotrifluorosilane (prepared in situ from this compound) and are observing low yields of the desired biaryl product.

Troubleshooting Decision Tree:

G start Low Yield in Hiyama Coupling catalyst 1. Check Catalyst System start->catalyst conditions 2. Evaluate Reaction Conditions start->conditions reagents 3. Assess Reagent & Substrate Quality start->reagents side_reactions 4. Investigate Side Reactions start->side_reactions catalyst_activation Inefficient Catalyst Activation (Pd(0) not forming) catalyst->catalyst_activation Is the reaction sluggish from the start? catalyst_decomposition Catalyst Decomposition (Palladium black observed) catalyst->catalyst_decomposition Does the reaction stop prematurely? temp Suboptimal Temperature conditions->temp Is the reaction slow or are side products forming? activator Ineffective Fluoride Activator conditions->activator Is the transmetalation step failing? silane_quality Poor this compound Quality reagents->silane_quality Have you checked for hydrolysis products? solvent_purity Solvent/Reagent Impurities reagents->solvent_purity Are your solvents and other reagents anhydrous? protodesilylation Protodesilylation of Organosilane side_reactions->protodesilylation Is your starting organosilane being consumed without forming the product? homocoupling Homocoupling of Reactants side_reactions->homocoupling Are you observing dimers of your starting materials? solution_activation Solution: - Use a more easily reduced Pd(II) precatalyst. - Add a reducing agent (e.g., a phosphine ligand). catalyst_activation->solution_activation solution_decomposition Solution: - Use a more robust phosphine ligand to stabilize Pd(0). - Lower the reaction temperature. catalyst_decomposition->solution_decomposition solution_temp Solution: - Screen a range of temperatures. - Consider that optimal temperature may change at scale. temp->solution_temp solution_activator Solution: - Use anhydrous TBAF. - Consider fluoride-free protocols using a base like NaOH. activator->solution_activator solution_silane Solution: - Analyze by GC-MS or NMR. - Consider distillation before use. silane_quality->solution_silane solution_solvent Solution: - Use freshly dried, degassed solvents. - Ensure all reagents are free of water and oxygen. solvent_purity->solution_solvent solution_protodesilylation Solution: - Ensure strictly anhydrous conditions. - Use a non-protic solvent. protodesilylation->solution_protodesilylation solution_homocoupling Solution: - Lower the reaction temperature. - Use a more effective ligand to promote cross-coupling. homocoupling->solution_homocoupling G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware setup Assemble Reaction Setup (Inert Atmosphere) prep_glass->setup charge Charge Ph₂SiF₂ and Solvent setup->charge cool Cool to 0 °C charge->cool add Slowly Add H₂O/Pyridine Solution cool->add monitor Warm to RT and Monitor add->monitor filter Filter Pyridinium Salt monitor->filter wash Aqueous Washes filter->wash dry Dry and Concentrate wash->dry purify Vacuum Distillation dry->purify

References

Validation & Comparative

A Senior Application Scientist's Guide to the Multinuclear NMR Characterization of Difluorodiphenylsilane and Its Common Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Difluorodiphenylsilane (Ph₂SiF₂) is a pivotal organosilicon compound, serving as a versatile precursor in the synthesis of advanced polymers, liquid crystals, and pharmaceutical intermediates. The precise control over its synthesis and purity is paramount, as even minor impurities can significantly alter the physicochemical properties of the final products. The primary impurity of concern is often its hydrolysis byproduct, diphenylsilanediol (Ph₂Si(OH)₂), which can form upon exposure to ambient moisture.[1] This guide provides a comprehensive comparison of Ph₂SiF₂ and its common alternative state, Ph₂Si(OH)₂, leveraging the power of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the practical application and interpretation of ¹H, ¹⁹F, ¹³C, and ²⁹Si NMR to provide researchers, scientists, and drug development professionals with a robust analytical framework for quality control and structural verification.

The strategic application of multinuclear NMR offers an unparalleled, non-destructive view into the molecular architecture. Each nucleus provides a unique piece of the structural puzzle. While ¹H and ¹³C NMR confirm the integrity of the phenyl ligands, ¹⁹F and ²⁹Si NMR serve as direct and exquisitely sensitive probes of the silicon core's immediate environment, allowing for unambiguous identification and quantification of the target compound against its potential contaminants.

Comparative NMR Data: this compound vs. Diphenylsilanediol

A direct comparison of the expected NMR spectral data is the most effective way to differentiate between the desired fluorinated product and its hydrolyzed analogue. The following table summarizes key chemical shifts (δ) and coupling constants (J) derived from spectral databases and literature.[2][3][4]

Parameter This compound (Ph₂SiF₂) ** Diphenylsilanediol (Ph₂Si(OH)₂) **Rationale for Differentiation
¹H NMR ~7.4-7.8 ppm (multiplets)~7.2-7.6 ppm (multiplets), ~5.5 ppm (broad singlet, -OH)The presence of a broad, exchangeable proton signal for the hydroxyl groups is a definitive marker for the diol impurity.
¹⁹F NMR ~ -163 ppm (singlet, with ²⁹Si satellites)Not ApplicableThe presence of a strong signal in the ¹⁹F spectrum is the primary identifier for the fluorinated compound.
¹³C NMR ~128-135 ppm (multiple signals)~127-135 ppm (multiple signals)Subtle shifts in phenyl carbon resonances occur, but the most significant difference is the through-space coupling to fluorine in Ph₂SiF₂.
²⁹Si NMR ~ -45 to -50 ppm (triplet, ¹J(Si,F) ≈ 280-290 Hz)~ -30 to -35 ppm (singlet)The ²⁹Si chemical shift is highly sensitive to electronegative substituents. The large downfield shift and the characteristic triplet splitting pattern due to one-bond coupling with two fluorine atoms are unambiguous signatures for Ph₂SiF₂.

Experimental Protocols and Mechanistic Insights

The following sections detail the step-by-step methodologies for acquiring high-quality NMR data for each nucleus. The causality behind experimental choices is explained to ensure robust and reproducible results.

¹H NMR Spectroscopy: A First Pass for Purity

Proton NMR is the workhorse of structural analysis, offering a rapid assessment of the organic framework and the presence of hydroxyl impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often suitable, but ensure it is anhydrous to prevent sample hydrolysis.

  • Spectrometer Setup: Tune and match the ¹H probe.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (e.g., 'zg30' on Bruker systems).

    • Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest.

    • Number of Scans (NS): 8-16 scans are typically sufficient due to the high sensitivity of ¹H.

  • Processing: Apply an exponential window function with a line broadening of ~0.3 Hz, followed by Fourier transformation, phasing, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]

Expertise & Causality: The key diagnostic feature for contamination is the hydroxyl proton signal from diphenylsilanediol. This peak is often broad due to chemical exchange and its chemical shift is highly dependent on concentration and solvent. Adding a drop of D₂O to the NMR tube will cause the -OH signal to disappear via H/D exchange, confirming its identity.

¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint

Fluorine-19 is an ideal nucleus for NMR due to its 100% natural abundance and high sensitivity, which is approximately 83% that of ¹H.[6] Its large chemical shift range makes it exceptionally sensitive to the local electronic environment.[6][7]

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Spectrometer Setup: Switch to the ¹⁹F channel and tune/match the probe accordingly.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence, often with ¹H decoupling ('zgpg30' with decoupling on Bruker systems).

    • Spectral Width (SW): A wide spectral width of ~250 ppm is recommended initially to locate the signal.

    • Relaxation Delay (D1): 5 seconds is generally adequate.

    • Number of Scans (NS): 16-64 scans provide excellent signal-to-noise.

  • Processing: Process the data similarly to ¹H NMR. Referencing is typically done externally to CFCl₃ at 0 ppm.[8]

Expertise & Causality: For Ph₂SiF₂, a single, sharp resonance is expected as the two fluorine atoms are chemically equivalent. The key feature to look for are the ²⁹Si satellites—two smaller peaks flanking the main ¹⁹F signal. The separation between these satellites gives the one-bond Si-F coupling constant (¹J(Si,F)), a critical piece of data for structural confirmation. The absence of a signal in the ¹⁹F spectrum is conclusive evidence that the sample is not this compound.

²⁹Si NMR Spectroscopy: Probing the Silicon Core

Silicon-29 NMR provides the most direct information about the silicon atom's coordination and chemical environment. However, it presents challenges due to its low natural abundance (4.7%), low gyromagnetic ratio, and often long spin-lattice relaxation times (T₁).[9]

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (~30-50 mg in 0.6 mL of solvent) is highly recommended.

  • Spectrometer Setup: Tune and match the probe for the ²⁹Si frequency.

  • Acquisition Parameters:

    • Pulse Sequence: Use an inverse-gated decoupling sequence ('zgig' on Bruker systems) to suppress the negative Nuclear Overhauser Effect (NOE) which can null or invert the signal.[10]

    • Relaxation Delay (D1): A long delay of 30-60 seconds is crucial to allow for full relaxation of the ²⁹Si nucleus, ensuring quantitative accuracy.[10]

    • Number of Scans (NS): A large number of scans (e.g., 1024 or more) is typically required and may necessitate several hours of acquisition time.

    • Alternative (for faster acquisition): For molecules with attached protons (not applicable here, but useful for related compounds), a DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence can be used to dramatically enhance sensitivity and reduce acquisition time.[10]

  • Processing: Apply a larger line broadening (~1-2 Hz) during processing. Be aware of a broad background signal from the glass NMR tube and probe, which typically appears around -110 ppm.[11][12]

Expertise & Causality: The ²⁹Si spectrum is the most powerful tool for distinguishing Ph₂SiF₂ from Ph₂Si(OH)₂.

  • For Ph₂SiF₂: The two highly electronegative fluorine atoms cause a significant upfield shift of the silicon resonance compared to alkyl or phenyl silanes. The signal will be split into a triplet by the two equivalent fluorine atoms, with a large ¹J(Si,F) coupling constant of ~280-290 Hz. This triplet is an unmistakable signature.

  • For Ph₂Si(OH)₂: The silicon resonance will be a singlet and will appear at a different chemical shift, typically further downfield than the difluoro-analogue but upfield from tetramethylsilane (TMS).

Visualizing the Analytical Approach

A logical workflow ensures efficient and comprehensive characterization of the sample. The initial steps focus on high-sensitivity nuclei for rapid screening, followed by more time-intensive experiments for detailed structural confirmation.

G start Sample of Diphenylsilane Product H1_NMR Acquire ¹H NMR (High Sensitivity, Fast) start->H1_NMR OH_check Check for broad -OH signal? H1_NMR->OH_check F19_NMR Acquire ¹⁹F NMR (High Sensitivity, Definitive) F_check ¹⁹F Signal Present? F19_NMR->F_check OH_check->F19_NMR No impurity Impurity Detected: Likely Ph₂Si(OH)₂ OH_check->impurity Yes Si29_NMR Acquire ²⁹Si NMR (Detailed Structural Info) F_check->Si29_NMR Yes not_target Compound is NOT Ph₂SiF₂ F_check->not_target No Si_check Triplet @ ~-47 ppm? ¹J(Si,F) ≈ 285 Hz Si29_NMR->Si_check pure Product Confirmed: Ph₂SiF₂ Si_check->pure Yes Si_check->not_target No (Re-evaluate structure)

Figure 1: Recommended workflow for the NMR analysis of this compound products.

Visualizing Key Molecular Interactions

Understanding the through-bond coupling relationships is essential for interpreting the spectra correctly. The diagram below illustrates the primary J-coupling interactions within the this compound molecule.

Figure 2: J-coupling pathways in this compound.

Conclusion

The characterization of this compound products is reliably and comprehensively achieved through a systematic, multinuclear NMR approach. While ¹H and ¹⁹F NMR serve as rapid, high-sensitivity methods for initial purity assessment and identification, ²⁹Si NMR provides the ultimate, unambiguous confirmation of the Si-F bonding environment, allowing for clear differentiation from hydrolysis byproducts like diphenylsilanediol. By understanding the principles behind each experiment and the unique information each nucleus provides, researchers can confidently validate the structure and purity of their materials, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to FT-IR and MALDI-TOF Analysis of Silsesquioxane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, silsesquioxanes stand out for their unique hybrid organic-inorganic structure, offering a versatile platform for creating materials with tailored properties for applications ranging from nanocomposites to drug delivery systems.[1][2][3] The precise characterization of these complex, three-dimensional molecules is paramount to understanding their structure-property relationships and ensuring their effective application. This guide provides an in-depth comparison of two powerful analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, for the comprehensive analysis of silsesquioxane derivatives.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage these techniques for the robust characterization of silsesquioxane-based materials. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Complementary Nature of FT-IR and MALDI-TOF

FT-IR spectroscopy and MALDI-TOF mass spectrometry offer complementary information about silsesquioxane derivatives. While FT-IR provides detailed insights into the chemical bonding and functional groups present, MALDI-TOF reveals the molecular weight distribution, structure, and degree of condensation of these oligomeric species.[4][5] The synergy between these two techniques allows for a more complete and unambiguous characterization of these complex molecules.

FTIR_MALDI_Complementarity cluster_Techniques Analytical Techniques cluster_Information Characterization Information cluster_Silsesquioxane Silsesquioxane Derivative FTIR FT-IR Spectroscopy FunctionalGroups Functional Groups (Si-O-Si, Si-C, R-groups) FTIR->FunctionalGroups Provides info on Structure Molecular Structure (Cage vs. Ladder) FTIR->Structure Provides info on MALDI MALDI-TOF MS MALDI->Structure Provides info on MolecularWeight Molecular Weight & Distribution MALDI->MolecularWeight Provides info on Condensation Degree of Condensation (Residual -OH groups) MALDI->Condensation Provides info on Silsesquioxane Silsesquioxane Derivative Silsesquioxane->FTIR Analyzed by Silsesquioxane->MALDI Analyzed by

Caption: Complementary data from FT-IR and MALDI-TOF for silsesquioxane analysis.

FT-IR Spectroscopy: Unveiling the Molecular Architecture

FT-IR spectroscopy is a non-destructive technique that probes the vibrational modes of molecules.[6] For silsesquioxanes, it is an indispensable tool for confirming the presence of characteristic structural motifs and functional groups.[7][8]

Key Vibrational Bands in Silsesquioxanes

The FT-IR spectrum of a silsesquioxane is dominated by strong absorptions related to the inorganic Si-O-Si core. The precise position and shape of these bands can provide clues about the cage or ladder-like structure of the molecule.[9][10]

Wavenumber (cm⁻¹)Vibrational ModeSignificance for Silsesquioxanes
~1100 & ~1000 Asymmetric Si-O-Si stretchingCharacteristic of the siloxane cage. A split or broadened peak can indicate a ladder-like structure.[9][11]
~750 - 900 Symmetric Si-O-Si stretching & H-Si-O bendingFurther confirmation of the siloxane framework.[12]
~900 Si-OH stretchingIndicates incomplete condensation of the silsesquioxane cage.[9][11]
2800 - 3000 C-H stretching (from organic R groups)Confirms the presence and nature of the organic substituents.[9]
Varies Other functional groups on R substituentsAllows for the characterization of specific functionalities (e.g., C=O, C=C, N-H).[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is a convenient and rapid method for analyzing solid or liquid silsesquioxane samples with minimal preparation.[14]

Methodology:

  • Instrument Setup: Use an FT-IR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR crystal. Ensure the instrument is well-purged to minimize atmospheric interference.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean sample spectrum.

  • Sample Application: Place a small amount of the silsesquioxane derivative directly onto the ATR crystal. For solid samples, ensure good contact using a pressure clamp.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. Baseline correction and other spectral manipulations may be necessary for clear interpretation.

ATR_FTIR_Workflow Start Start Background Collect Background Spectrum (Clean ATR Crystal) Start->Background Sample Apply Silsesquioxane Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Baseline Correction, etc.) Acquire->Process Analyze Analyze Spectrum (Identify Characteristic Peaks) Process->Analyze End End Analyze->End

Caption: Workflow for ATR-FT-IR analysis of silsesquioxane derivatives.

MALDI-TOF Mass Spectrometry: Deciphering Molecular Weight and Structure

MALDI-TOF mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile molecules like silsesquioxanes. It provides valuable information on the absolute molecular weight, molecular weight distribution, and the presence of different oligomeric species.[15] Furthermore, high-resolution MALDI-TOF can be used to determine the elemental composition and deduce the degree of intramolecular condensation by counting the number of residual hydroxyl groups.[4][5]

Challenges and Considerations in MALDI-TOF of Silsesquioxanes

The analysis of synthetic polymers like silsesquioxanes by MALDI-TOF is not without its challenges.[16] Key considerations include:

  • Matrix Selection: The choice of matrix is critical for efficient desorption and ionization. Common matrices for silsesquioxanes include sinapinic acid, 2,5-dihydroxybenzoic acid (DHB), and nor-harmane.[4][17][18]

  • Cationizing Agent: Silsesquioxanes are typically ionized by cationization, often with alkali metal ions (Na⁺, K⁺) present as impurities or intentionally added.[4][15] For some derivatives, transition metal salts like silver trifluoroacetate (AgTFA) can enhance signal intensity.[19][20]

  • Polydispersity: MALDI-TOF can have limitations in accurately determining the molecular weight distribution of highly polydisperse samples (Mw/Mn > 1.2).[21][22][23] This is due to mass discrimination effects where lower mass ions are preferentially detected.

Experimental Protocol: MALDI-TOF Analysis

Methodology:

  • Sample and Matrix Preparation:

    • Prepare a solution of the silsesquioxane derivative in a suitable solvent (e.g., chloroform, THF).

    • Prepare a separate solution of the chosen matrix (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).

    • If needed, prepare a solution of a cationizing agent.

  • Target Spotting:

    • Mix the analyte, matrix, and cationizing agent solutions in an appropriate ratio (e.g., 10:1 matrix to analyte).

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.

    • Allow the solvent to evaporate completely, forming co-crystals of the matrix and analyte. The dried-droplet method is commonly used.

  • Mass Spectrometer Setup:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Optimize the laser power to achieve good signal intensity while avoiding fragmentation.

    • Calibrate the instrument using a known standard.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum over the desired mass range.

    • Process the data to determine the molecular weight of the observed species and their distribution.

Comparative Analysis: FT-IR vs. MALDI-TOF

FeatureFT-IR SpectroscopyMALDI-TOF Mass Spectrometry
Information Obtained Functional groups, bonding, structural motifs (cage/ladder)[9][10]Molecular weight, distribution, end-groups, condensation degree[4][5]
Sample Type Solids, liquidsSolids, soluble samples
Sample Preparation Minimal (especially with ATR)[14]Requires matrix and co-crystallization[19]
Destructive? NoYes
Quantitative? Semi-quantitative (can be quantitative with calibration)[7]Can provide quantitative molecular weight distribution for low polydispersity samples[15]
Strengths Rapid, easy to use, provides detailed structural informationHigh sensitivity, provides absolute molecular weights, can identify oligomeric species[15]
Limitations Does not provide molecular weight informationCan be challenging for highly polydisperse samples, matrix-dependent[21][22]

Conclusion

FT-IR spectroscopy and MALDI-TOF mass spectrometry are powerful and complementary techniques for the comprehensive characterization of silsesquioxane derivatives. FT-IR provides invaluable information about the chemical functionality and structural arrangement of the siloxane core, while MALDI-TOF offers precise determination of molecular weight and oligomeric distribution. By employing both techniques in a synergistic manner, researchers can gain a deeper understanding of the structure of these complex hybrid materials, which is essential for the rational design and development of new materials with advanced properties.

References

A Comparative Guide to Difluorodiphenylsilane for Moisture Scavenging in Sensitive Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the presence of even trace amounts of moisture can be the critical factor that compromises experimental results, degrades active pharmaceutical ingredients (APIs), and ultimately, determines the viability of a product. While physical desiccants like silica gel and molecular sieves are commonplace, they often fall short in liquid formulations or when residual moisture must be chemically eliminated. In these scenarios, reactive moisture scavengers, also known as chemical drying agents, are indispensable.

This guide provides an in-depth comparison of difluorodiphenylsilane with other common silylating agents used for moisture scavenging. We will explore the underlying chemical principles, the practical implications of their reactivity and byproducts, and provide detailed experimental protocols for their evaluation, empowering you to make an informed decision for your specific application.

The Challenge of Moisture in High-Purity Systems

Moisture is a ubiquitous challenge in chemical synthesis and pharmaceutical formulation. Its presence can lead to:

  • Hydrolysis of sensitive functional groups: Esters, amides, and other labile groups are susceptible to water-mediated degradation, leading to loss of potency and the formation of impurities.[1]

  • Undesired side reactions: In many organometallic and condensation reactions, water can act as an unwanted nucleophile or proton source, leading to reduced yields and complex product mixtures.

  • Physical instability: For solid dosage forms, moisture can lead to changes in crystallinity, dissolution rates, and mechanical properties.[2][3]

Chemical moisture scavengers offer a solution by reacting irreversibly and rapidly with water to form inert, non-reactive byproducts. Silylating agents are a prominent class of such scavengers.

An Introduction to Silylating Agents as Moisture Scavengers

Silylating agents function by replacing an active hydrogen, such as that in water, with a silyl group (e.g., -SiR₃).[4][5] The driving force for this reaction is the high affinity of silicon for oxygen, forming a strong Si-O bond. The general reaction with water is as follows:

2 R₃Si-X + H₂O → R₃Si-O-SiR₃ + 2 HX

Where 'X' is a leaving group, typically a halogen (Cl, F) or an alkoxy group (OR'). The choice of 'X' and the 'R' groups on the silicon atom dictates the agent's reactivity, byproducts, and suitability for a given application.

This compound: A Closer Look

This compound ((C₆H₅)₂SiF₂) is a halosilane that has garnered interest due to its unique reactivity profile.[6]

Mechanism of Action:

Similar to other halosilanes, this compound reacts with water to form a disiloxane and a hydrogen halide byproduct.

(C₆H₅)₂SiF₂ + 2 H₂O → [(C₆H₅)₂Si(OH)₂] + 2 HF [(C₆H₅)₂Si(OH)₂] → (C₆H₅)₂Si=O + H₂O (transient) 2 (C₆H₅)₂SiF₂ + 2 H₂O → (C₆H₅)₂FSi-O-SiF(C₆H₅)₂ + 2 HF

The initial hydrolysis yields a diphenylsilanediol intermediate, which is unstable and readily condenses to form diphenylsiloxane oligomers and hydrogen fluoride (HF).

Comparative Analysis: this compound vs. Other Silylating Agents

The selection of a silylating agent for moisture scavenging is a balance of reactivity, the nature of the byproducts, and cost. Here, we compare this compound to two other common classes of silylating agents: chlorosilanes and alkoxysilanes.

Chlorosilanes (e.g., Chlorotrimethylsilane, Dichlorodiphenylsilane)

Chlorosilanes are highly reactive silylating agents and are effective moisture scavengers.[7][8]

  • Reactivity: The Si-Cl bond is highly susceptible to nucleophilic attack by water, leading to a rapid scavenging action. Theoretical studies and empirical evidence show that the hydrolysis of chlorosilanes is thermodynamically highly favorable.[9]

  • Byproducts: The primary byproduct is hydrogen chloride (HCl).[10] While effective in driving the reaction, HCl is a corrosive gas that can form hydrochloric acid in the presence of excess moisture. This is often incompatible with acid-sensitive APIs and can pose a significant risk to equipment.[11][12]

  • Handling: Chlorosilanes are highly sensitive to atmospheric moisture and require handling under inert conditions.

Alkoxysilanes (e.g., Vinyltrimethoxysilane)

Alkoxysilanes are another class of silylating agents used as moisture scavengers, particularly in the coatings and sealants industry.[13]

  • Reactivity: The hydrolysis of alkoxysilanes is generally slower than that of chlorosilanes and is often catalyzed by acids or bases.[2][14] The reactivity can be tuned by the nature of the alkoxy group and other substituents on the silicon atom. For example, vinyltrimethoxysilane is a commonly used moisture scavenger due to the electronic effects of the vinyl group which enhance the hydrolysis rate of the methoxy groups.

  • Byproducts: The byproducts are alcohols (e.g., methanol from methoxysilanes), which are generally less corrosive and reactive than hydrogen halides. However, the presence of residual alcohol may be a concern in some pharmaceutical applications.

  • Handling: Alkoxysilanes are generally less sensitive to atmospheric moisture than chlorosilanes, making them easier to handle.

Head-to-Head Comparison
FeatureThis compoundDichlorodiphenylsilane (Chlorosilane)Vinyltrimethoxysilane (Alkoxysilane)
Reactivity with Water Moderate to HighVery HighModerate (often requires catalyst)
Primary Byproduct Hydrogen Fluoride (HF)Hydrogen Chloride (HCl)Methanol
Byproduct Corrosivity HighHighLow
Handling Moisture sensitiveHighly moisture sensitiveModerately moisture sensitive
Suitability for Acid-Sensitive APIs LowLowHigh

The Critical Role of Byproducts in Drug Development

The choice of a moisture scavenger in pharmaceutical applications must be heavily scrutinized for the impact of its byproducts on the stability of the API and excipients.

  • Hydrogen Halides (HF and HCl): Both HF and HCl are strong acids that can catalyze the degradation of sensitive APIs.[11][12] While HF is technically a weaker acid in aqueous solution than HCl due to strong hydrogen bonding, it is extremely corrosive and poses severe safety risks.[7][9][10] The presence of these acidic byproducts can significantly shorten the shelf-life of a drug product.

  • Alcohols (e.g., Methanol): Alcohols are generally more benign than hydrogen halides. However, they are not completely inert and can potentially react with certain functional groups (e.g., via transesterification) or affect the solubility and stability of the API in a formulation.

dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} }

Caption: Impact of silylating agent byproducts on API stability.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of this compound with other silylating agents, a series of well-defined experiments are necessary. The following protocols provide a framework for such an evaluation.

Experiment 1: Determination of Moisture Scavenging Efficiency by Karl Fischer Titration

This experiment quantifies the rate and capacity of water removal by the silylating agent.

Methodology:

  • Preparation of a Standard Moist Solvent: Prepare a stock solution of a relevant aprotic solvent (e.g., anhydrous acetonitrile or THF) with a known concentration of water (e.g., 500 ppm), confirmed by Karl Fischer titration.

  • Reaction Setup: In a series of sealed, inert-atmosphere vials, add a precise volume of the standard moist solvent.

  • Addition of Scavenger: To each vial, add a stoichiometric equivalent of the silylating agent to be tested (this compound, dichlorodiphenylsilane, vinyltrimethoxysilane, etc.).

  • Time-Course Analysis: At defined time intervals (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in one of the vials (e.g., by rapid cooling or addition of a non-reactive quenching agent if necessary) and immediately measure the remaining water content using a coulometric Karl Fischer titrator.

  • Data Analysis: Plot the remaining water concentration (in ppm) against time for each silylating agent to determine the scavenging rate. The final water concentration after the reaction has gone to completion will indicate the scavenging capacity.

dot graphical_abstract { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

}

Caption: Workflow for Karl Fischer titration-based efficiency testing.

Experiment 2: Monitoring Reaction Kinetics and Byproduct Formation by NMR Spectroscopy

This experiment provides real-time data on the consumption of the silylating agent and the formation of byproducts.

Methodology:

  • Sample Preparation: In an NMR tube, under an inert atmosphere, prepare a solution of the silylating agent in a deuterated aprotic solvent (e.g., CD₃CN).

  • Initiation of Reaction: Inject a known amount of D₂O into the NMR tube and immediately begin acquiring spectra.

  • Spectral Acquisition: Acquire a series of ¹H, ¹⁹F (for this compound), and ²⁹Si NMR spectra over time.

  • Data Analysis: Integrate the signals corresponding to the starting material, the disiloxane product, and any relevant byproduct signals (e.g., new signals in the aromatic region for the siloxane). Plot the normalized integral values against time to determine the reaction kinetics. For ¹⁹F NMR of this compound, the disappearance of the starting material signal and the appearance of the product signal and potentially a signal for HF can be monitored.[4]

Experiment 3: Quantification of Volatile Byproducts by Headspace GC-MS

This experiment is crucial for assessing the potential for outgassing of corrosive byproducts.

Methodology:

  • Reaction: In a sealed headspace vial, react a known amount of the silylating agent with a stoichiometric amount of water in a suitable solvent.

  • Incubation: Incubate the vial at a controlled temperature to allow the volatile byproducts to partition into the headspace.

  • Sampling and Analysis: Sample the headspace gas and inject it into a GC-MS system.

  • Quantification: Use a calibrated method to quantify the amount of HCl, HF (if a suitable method is available, though HF is challenging for GC), or methanol produced.

Conclusion and Recommendations

The choice of a silylating agent for moisture scavenging is a critical decision that requires a thorough understanding of the trade-offs between reactivity and the impact of byproducts.

  • This compound presents a unique reactivity profile. While theoretically less reactive towards hydrolysis than its chloro-analogs, it is still an effective scavenger. However, the formation of highly corrosive and toxic hydrogen fluoride as a byproduct makes it unsuitable for most pharmaceutical applications, especially those involving acid-sensitive APIs.

  • Chlorosilanes are highly effective and fast-acting moisture scavengers. Their utility is limited by the production of corrosive hydrogen chloride, restricting their use to systems where acidity is not a concern.

  • Alkoxysilanes offer a milder alternative, producing less reactive alcohol byproducts. They are often the preferred choice for moisture-sensitive formulations where the presence of a small amount of alcohol is tolerable.

For researchers and drug development professionals, the guiding principle should be the compatibility of the scavenger and its byproducts with the entire formulation. While this compound is a powerful reagent in other synthetic contexts, its application as a moisture scavenger in pharmaceutical development is likely to be limited due to the hazardous nature of its hydrolysis byproduct. For most applications requiring a chemical drying agent, an alkoxysilane such as vinyltrimethoxysilane will present a more favorable balance of scavenging efficiency and byproduct compatibility.

It is strongly recommended that any potential moisture scavenger be rigorously tested using the experimental protocols outlined in this guide to ensure its suitability for the specific application and to guarantee the stability and safety of the final product.

References

A Comparative Guide to Modified Aryldifluorophenylsilicates for Enhanced Nucleophilic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, binding affinity, and lipophilicity. However, the efficient and selective synthesis of organofluorines, particularly at secondary carbon centers, remains a significant challenge. This guide provides an in-depth comparison of modified aryldifluorophenylsilicates, a promising class of nucleophilic fluorinating agents, and evaluates their efficacy against established alternatives. We will delve into the mechanistic rationale behind their enhanced performance, supported by experimental data, to empower researchers in selecting the optimal reagent for their synthetic needs.

The Challenge of Nucleophilic Fluorination of Secondary Substrates

Nucleophilic fluorination is an attractive strategy for C-F bond formation, yet it is often plagued by competing elimination reactions, especially with sterically hindered secondary substrates.[1][2][3][4] Traditional fluoride sources like tetrabutylammonium fluoride (TBAF) can exhibit high basicity, leading to undesired elimination byproducts and reduced yields of the desired fluorinated product.[2] While various reagents have been developed to address this, many suffer from drawbacks such as high cost, instability, or harsh reaction conditions.[1][2][5]

Tetrabutylammonium difluorotriphenylsilicate (TBAT) has emerged as a stable, affordable, and less toxic alternative.[1][2][3] However, its selectivity in the fluorination of secondary halides can be limited. This has spurred the development of modified aryldifluorophenylsilicates to enhance both reactivity and, crucially, selectivity.

Modified Aryldifluorophenylsilicates: A Leap in Reactivity and Selectivity

Recent research has focused on modifying the aryl substituents on the silicon atom of TBAT to fine-tune its electronic properties and, consequently, its fluorinating prowess. Specifically, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings has a significant impact on the reagent's performance.[1][2][3]

A key study synthesized and evaluated three TBAT analogues: one with an electron-withdrawing trifluoromethyl group (CF₃-TBAT) and two with electron-donating methoxy groups (MeO-TBAT and (MeO)₂-TBAT).[1][2][3] The findings demonstrate a clear trend:

  • Electron-Donating Groups Enhance Performance: The presence of one or two methoxy groups on the aryl ring generally leads to improved reactivity and selectivity compared to the parent TBAT.[1][2][3]

  • Electron-Withdrawing Groups Diminish Performance: Conversely, the trifluoromethyl group resulted in inferior activity and selectivity.[1][2]

This enhancement is attributed to the electronic effect on the stability of the silicate and the transition state of the fluorination reaction.

Mechanistic Insights from DFT Calculations

Density Functional Theory (DFT) calculations have shed light on the underlying mechanism. The substitution of the phenyl group with an electron-donating methoxy group lowers the transition state energy of the decomposition of the silicate to a fluorosilane-fluoride complex.[1][2][3][5][6] This facilitates the release of the fluoride ion for nucleophilic attack. In contrast, an electron-withdrawing trifluoromethyl group has the opposite effect, increasing the transition state energy and thus hindering the reaction.[1][2][3][5][6]

It is important to note that an excess of electron-donating groups can be detrimental. Difluorosilicates modified with more than two methoxy groups were found to be unstable, spontaneously decomposing to the HF₂⁻ anion.[1][2][5]

Comparative Performance Data

The efficacy of these modified reagents was tested on a range of secondary bromides, with the results benchmarked against TBAF and TBAT. The following table summarizes the key findings for the fluorination of 2-bromooctane.

ReagentConversion (%)Yield of 2-fluorooctane (%)Yield of Octenes (%)Selectivity (SN2/E2)
TBAF >9515850.18
TBAT 8534510.67
MeO-TBAT 8849391.26
(MeO)₂-TBAT 9456381.47
CF₃-TBAT 5518370.49

Data sourced from studies on the nucleophilic fluorination of 2-bromooctane.[2]

As the data clearly indicates, the methoxy-substituted aryldifluorophenylsilicates, particularly (MeO)₂-TBAT, exhibit significantly higher selectivity for the desired Sₙ2 product over the elimination byproducts compared to both TBAF and the parent TBAT.

Experimental Workflow: Synthesis and Application

The following provides a generalized workflow for the synthesis of modified aryldifluorophenylsilicates and their subsequent use in nucleophilic fluorination.

experimental_workflow cluster_synthesis Reagent Synthesis cluster_fluorination Nucleophilic Fluorination start_synthesis Start with Substituted Aryl Bromide grignard Grignard Formation (e.g., with Mg or t-BuLi) start_synthesis->grignard reaction Reaction with Difluorodiphenylsilane grignard->reaction fluoride_add Addition of Tetrabutylammonium Fluoride reaction->fluoride_add product Modified Aryldifluorophenylsilicate fluoride_add->product reagent_add Add Modified Silicate Reagent in Aprotic Solvent (e.g., CD3CN) product->reagent_add Use in Fluorination start_fluorination Substrate (e.g., Secondary Bromide) start_fluorination->reagent_add heating Heat Reaction Mixture (e.g., 85 °C, 24h) reagent_add->heating analysis Reaction Monitoring & Analysis (e.g., 1H, 19F NMR) heating->analysis fluorinated_product Fluorinated Product analysis->fluorinated_product

Figure 1: General experimental workflow for the synthesis of modified aryldifluorophenylsilicates and their application in nucleophilic fluorination.

Detailed Experimental Protocol: Fluorination of 2-Bromooctane

The following protocol is a representative example for evaluating the performance of a modified aryldifluorophenylsilicate.

Materials:

  • 2-bromooctane

  • Modified aryldifluorophenylsilicate (e.g., (MeO)₂-TBAT)

  • Anhydrous acetonitrile (CD₃CN for NMR scale)

  • Inert atmosphere (Argon or Nitrogen)

  • Sealed reaction vessel (e.g., NMR tube or sealed vial)

Procedure:

  • Under an inert atmosphere, add the secondary bromide substrate to a dried, sealed reaction vessel.

  • Add the modified aryldifluorophenylsilicate reagent. A typical molar ratio of reagent to substrate is 1.5:1.

  • Add the anhydrous aprotic solvent.

  • Seal the vessel tightly.

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) for a specified time (e.g., 24 hours).

  • Monitor the reaction progress and determine the conversion and product distribution using ¹H and ¹⁹F NMR spectroscopy.

Conclusion and Future Outlook

Modified aryldifluorophenylsilicates, particularly those bearing electron-donating substituents, represent a significant advancement in the field of nucleophilic fluorination. Their enhanced selectivity for Sₙ2 substitution over elimination, especially with challenging secondary substrates, makes them a valuable tool for synthetic chemists. The clear structure-activity relationship, elucidated by both experimental data and computational studies, provides a rational basis for reagent design and selection.

Future research will likely focus on further refining the reagent structure for even greater efficacy and exploring their application in the synthesis of complex, high-value molecules such as radiopharmaceuticals for Positron Emission Tomography (PET).[7][8][9][10] The principles outlined in this guide offer a solid foundation for researchers to leverage these powerful reagents in their own work, paving the way for more efficient and selective C-F bond formation.

References

A Comparative Guide to the Thermal Decomposition of Difluorosilicates: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the thermal stability and decomposition pathways of chemical compounds is paramount. Difluorosilicates, a class of inorganic compounds with diverse applications, are no exception. This guide provides a comprehensive comparison of the decomposition of difluorosilicates, with a focus on how Density Functional Theory (DFT) can be leveraged to elucidate the underlying mechanisms. While extensive comparative DFT studies on a full series of difluorosilicates are not yet prevalent in published literature, this guide will establish a framework for such investigations, supported by available experimental data and insights from DFT studies on related materials.

The Significance of Understanding Difluorosilicate Decomposition

Difluorosilicates, with the general formula Mx(SiF6)y, find applications in various fields, including the production of enamels and ceramics, and as intermediates in chemical synthesis. Their thermal decomposition is a critical process, often employed for the generation of highly pure silicon tetrafluoride (SiF4) gas, a key precursor in the semiconductor and solar cell industries. A thorough understanding of the decomposition mechanism allows for the optimization of reaction conditions, leading to improved yields and purity of the desired products. Furthermore, in applications where thermal stability is crucial, knowledge of the decomposition onset and pathways is essential for material selection and process safety.

Experimental Insights into Difluorosilicate Decomposition

Experimental studies, primarily using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), have provided foundational knowledge on the decomposition of several difluorosilicates. The most studied among these is sodium difluorosilicate (Na2SiF6).

The generally accepted decomposition reaction for alkali metal difluorosilicates is:

M2SiF6(s) → 2MF(s) + SiF4(g)

Experimental data for the decomposition of sodium difluorosilicate (Nangcontent-ng-c1205671314="" class="ng-star-inserted">2SiF6) indicates that it decomposes into sodium fluoride (NaF) and silicon tetrafluoride (SiF4). The process is typically initiated at elevated temperatures, with studies showing complete decomposition achievable by roasting at 650 °C for 120 minutes[1]. Kinetic analyses of the thermal decomposition of Nangcontent-ng-c1205671314="" class="ng-star-inserted">2SiF6 have determined it to be a three-dimensional phase-interface reaction, with an experimentally derived activation energy of 231.32 kJ/mol. Other studies have reported an average activation energy of 63.23 kJ/mol in the temperature range of 600–900 °C[2]. This variation highlights the sensitivity of experimental kinetics to the specific conditions and analytical models used.

While data for other alkali metal difluorosilicates is less abundant, the trend in thermal stability is expected to be influenced by the nature of the cation (M). DFT calculations can provide a systematic and internally consistent approach to understanding these trends.

A Proposed DFT Workflow for Comparative Analysis

The lack of a comprehensive comparative DFT study in the literature presents an opportunity for new research. Here, we propose a robust and self-validating DFT workflow to investigate and compare the decomposition of a series of difluorosilicates (e.g., M2SiF6 where M = Li, Na, K, Rb, Cs).

Computational Methodology: A Step-by-Step Protocol
  • Geometry Optimization of Reactants and Products:

    • Objective: To obtain the lowest energy structures of the solid-state difluorosilicate (e.g., Na2SiF6) and the solid-state metal fluoride (e.g., NaF), as well as the gaseous SiF4 molecule.

    • Protocol:

      • Obtain the crystal structures of the difluorosilicates and metal fluorides from crystallographic databases.

      • Perform full geometry optimization using a suitable DFT functional and basis set. For periodic solid-state calculations, a plane-wave basis set with a projector augmented-wave (PAW) pseudopotential is recommended. A functional from the Generalized Gradient Approximation (GGA) family, such as PBE, is a good starting point. For higher accuracy, hybrid functionals like HSE06 can be employed.

      • Ensure convergence with respect to the plane-wave cutoff energy and k-point sampling.

      • For the gaseous SiF4 molecule, a molecular DFT calculation with a Gaussian-type basis set (e.g., 6-311++G(d,p)) can be performed.

  • Transition State Search for the Decomposition Reaction:

    • Objective: To locate the transition state (TS) structure corresponding to the breaking of the Si-F bonds and the formation of the metal fluoride and SiF4.

    • Protocol:

      • Construct an initial guess for the transition state structure. This can be done by elongating one or more Si-F bonds in the difluorosilicate crystal structure.

      • Employ a transition state search algorithm, such as the climbing image nudged elastic band (CI-NEB) method or a dimer method.

      • Verify that the located stationary point is a true transition state by performing a vibrational frequency analysis. The TS should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Calculation of Reaction Energetics:

    • Objective: To determine the activation energy (Ea) and the reaction enthalpy (ΔH) for the decomposition.

    • Protocol:

      • Calculate the electronic energies of the optimized reactant, transition state, and product structures.

      • The activation energy is calculated as the difference in energy between the transition state and the reactant: Ea = ETS - EReactant.

      • The reaction enthalpy is calculated as the difference in energy between the products and the reactant: ΔH = EProducts - EReactant.

      • Include zero-point vibrational energy (ZPVE) corrections for more accurate energy calculations.

Rationale for Methodological Choices

The choice of DFT functional and basis set is critical for obtaining accurate results. While GGA functionals are computationally efficient, hybrid functionals often provide more accurate barrier heights. It is advisable to benchmark the chosen method against available experimental data, such as the activation energy for Na2SiF6 decomposition, to validate the computational approach. The use of periodic boundary conditions for the solid-state calculations is essential to accurately model the crystalline environment.

Visualizing the Decomposition Pathway

A clear visualization of the proposed decomposition pathway is crucial for understanding the mechanism. The following diagram, generated using Graphviz, illustrates a hypothetical workflow for a comparative DFT study.

Decomposition_Workflow cluster_start Initial Structures cluster_dft DFT Calculations cluster_results Comparative Analysis Reactants M₂SiF₆ Crystal Structures (M = Li, Na, K, Rb, Cs) Opt Geometry Optimization (Reactants & Products) Reactants->Opt Input Structures TS_Search Transition State Search (e.g., CI-NEB) Opt->TS_Search Optimized Structures Energy_Calc Energy Calculations (Ea, ΔH) TS_Search->Energy_Calc Transition States Pathways Decomposition Pathways Energy_Calc->Pathways Energetics Activation Energies & Reaction Enthalpies Energy_Calc->Energetics Trends Cation Effect Analysis Pathways->Trends Energetics->Trends

Caption: A proposed workflow for a comparative DFT study on the decomposition of alkali metal difluorosilicates.

Comparative Data and Expected Trends

While a complete set of comparative DFT data is not yet available, we can hypothesize the expected trends based on fundamental chemical principles. The stability of the M2SiF6 lattice is expected to be influenced by the ionic radius and electronegativity of the alkali metal cation.

Table 1: Experimental and Hypothetical DFT Data for the Decomposition of Alkali Metal Difluorosilicates

DifluorosilicateCationExperimental Decomposition Temp. (°C)Experimental Engcontent-ng-c1205671314="" class="ng-star-inserted">a (kJ/mol)Hypothetical DFT Ea (kJ/mol)Hypothetical DFT ΔH (kJ/mol)
Li2SiF6Li~350-450-(To be calculated)(To be calculated)
Na2SiF6Na~550-650231.32[1](Benchmark for calculation)(To be calculated)
K2SiF6K~700-800-(To be calculated)(To be calculated)
Rb2SiF6Rb>800-(To be calculated)(To be calculated)
Cs2SiF6Cs>850-(To be calculated)(To be calculated)

It is anticipated that the thermal stability of the difluorosilicates will increase down the group (from Li to Cs). This is due to the increasing ionic radius of the cation, which leads to a more stable crystal lattice. DFT calculations, following the proposed workflow, can quantify this trend by providing a consistent set of activation energies and reaction enthalpies.

Conclusion and Future Outlook

This guide has provided a framework for a comprehensive comparative study of the decomposition of difluorosilicates using Density Functional Theory. While experimental data provides a valuable starting point, DFT offers the potential to uncover detailed mechanistic insights and to systematically investigate trends across a series of compounds. The proposed workflow, encompassing geometry optimization, transition state searching, and energetic calculations, provides a clear path for researchers to undertake such studies.

Future work in this area should focus on executing this comparative DFT analysis for the full series of alkali metal difluorosilicates. Such a study would not only provide fundamental insights into the factors governing the stability of these compounds but also offer valuable data for the optimization of industrial processes that rely on their thermal decomposition. Furthermore, extending these studies to alkaline earth and transition metal difluorosilicates would provide an even broader understanding of this important class of materials.

References

A Comparative Guide to the Reaction Kinetics of Difluorodiphenylsilane Polymerization for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of well-defined organosilicon polymers is a critical endeavor. Polydiphenylsilanes, in particular, offer unique electronic and photophysical properties, making them valuable materials in a range of applications. The polymerization of difluorodiphenylsilane is a key route to these polymers, and a thorough understanding of its reaction kinetics is paramount for controlling polymer properties and optimizing synthesis.

This guide provides an in-depth analysis of the reaction kinetics for this compound polymerization, primarily through Wurtz-type reductive coupling. It offers a comparative perspective against alternative polymerization methodologies, supported by experimental data and protocols. Our objective is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of polysilane synthesis.

Introduction: The Significance of Polydiphenylsilane and the Role of this compound

Polysilanes, with their silicon-silicon backbone, exhibit intriguing properties such as σ-electron delocalization, photoconductivity, and thermochromism.[1][2] These characteristics make them promising candidates for applications including photoresists, semiconductors, and precursors to silicon carbide ceramics.[3] Polydiphenylsilanes, a subclass of polysilanes, are of particular interest due to their enhanced thermal stability and unique optoelectronic properties arising from the phenyl substituents.

This compound serves as a key monomer for the synthesis of polydiphenylsilane. The choice of the fluorine leaving group, in contrast to the more common chlorine, can influence the reaction kinetics and the properties of the resulting polymer. Understanding and controlling the polymerization of this monomer is therefore crucial for tailoring the final material's molecular weight, polydispersity, and microstructure.[1]

Primary Synthesis Route: Wurtz-Type Reductive Coupling of this compound

The most prevalent method for the synthesis of polysilanes from dihalosilane precursors is the Wurtz-type reductive coupling reaction.[1][4][5][6] This process involves the dehalogenation of the monomer using an alkali metal, typically sodium, to form the Si-Si bonds of the polymer backbone.

Reaction Mechanism and Kinetics

The Wurtz-type coupling is a heterogeneous reaction that is generally believed to proceed through a chain-growth mechanism involving anionic silicon species as the propagating intermediates.[7] The reaction is notoriously complex and sensitive to various parameters, which significantly impact the reaction kinetics and the final polymer characteristics.

The proposed mechanism can be simplified into the following key steps:

  • Initiation: An alkali metal donates an electron to a this compound monomer, forming a radical anion.

  • Propagation: The silyl anion attacks another monomer molecule, displacing a fluoride ion and forming a new Si-Si bond. This process repeats, leading to chain growth.

  • Termination: The growing polymer chain can be terminated by various side reactions, including reaction with impurities or backbiting, where the active chain end attacks a Si-Si bond within the same chain, leading to the formation of cyclic oligomers.

The kinetics of this reaction are influenced by several factors:

  • Choice of Alkali Metal: The reactivity of the alkali metal (e.g., Na, K, Na/K alloy) affects the rate of initiation and propagation.[8]

  • Solvent: The solvent plays a crucial role in stabilizing the anionic intermediates. Solvents like tetrahydrofuran (THF) can sequester the metal cations, leading to higher yields and narrower molecular weight distributions compared to aromatic solvents.[8]

  • Temperature: Reaction temperature is a critical variable. Higher temperatures can lead to lower yields and broader, often bimodal, molecular weight distributions.[7][8]

  • Monomer Substituents: The electronic and steric properties of the substituents on the silicon atom influence the reactivity of the monomer. Electron-donating groups can reduce the rate of polymerization.[5]

A simplified workflow for a typical Wurtz-type polymerization is illustrated below.

Wurtz_Coupling_Workflow Monomer This compound (Ph2SiF2) Reaction_Vessel Inert Atmosphere Reaction Vessel Monomer->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Reaction_Vessel Alkali_Metal Alkali Metal Dispersion (e.g., Sodium) Alkali_Metal->Reaction_Vessel Polymerization Polymerization (Controlled Temperature) Reaction_Vessel->Polymerization Quenching Quenching (e.g., with Chlorosilane) Polymerization->Quenching Workup Work-up (Filtration, Precipitation) Quenching->Workup Polymer Polydiphenylsilane Product Workup->Polymer

Caption: Workflow for Wurtz-Type Polymerization.

Experimental Protocol: Wurtz-Type Polymerization of this compound

This protocol provides a generalized procedure for the synthesis of polydiphenylsilane via Wurtz-type coupling of this compound.

Materials:

  • This compound (Ph₂SiF₂)

  • Sodium metal

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Trimethylchlorosilane (for quenching)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of Sodium Dispersion: In a three-necked flask equipped with a mechanical stirrer, a condenser, and an argon inlet, add anhydrous toluene. Heat the toluene to reflux and add sodium metal. Stir vigorously to create a fine dispersion of sodium. Allow the dispersion to cool to the desired reaction temperature.

  • Monomer Addition: Dissolve this compound in anhydrous toluene in a separate flask. Slowly add the monomer solution to the sodium dispersion under a positive pressure of argon.

  • Polymerization: Maintain the reaction mixture at the desired temperature (e.g., 65-110°C for toluene, or room temperature for THF) with constant stirring. Monitor the reaction progress by periodically taking samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC).[9]

  • Quenching: Once the desired molecular weight is achieved, terminate the polymerization by adding a quenching agent, such as trimethylchlorosilane.

  • Work-up: Filter the reaction mixture to remove sodium fluoride and any unreacted sodium. Precipitate the polymer by pouring the filtrate into a non-solvent like methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Alternative Polymerization Methods: A Comparative Analysis

While Wurtz-type coupling is the most common method, several other techniques can be employed to synthesize polysilanes and related polymers. Understanding the kinetics and mechanisms of these alternatives is essential for selecting the most appropriate method for a specific application.

Dehydrogenative Coupling of Hydrosilanes

Dehydrogenative coupling of primary or secondary silanes, such as diphenylsilane, offers a different pathway to polysilanes.[10] This method typically requires a transition metal catalyst.[10]

The general reaction is: n Ph₂SiH₂ → -[Ph₂Si]ₙ- + n H₂

Kinetic Considerations:

  • Catalyst: The choice of catalyst (e.g., titanocene, zirconocene, or Wilkinson's catalyst) is critical and dictates the reaction rate and polymer properties.[10]

  • Reaction Conditions: These reactions are often performed at room temperature. The removal of hydrogen gas can drive the equilibrium towards the polymer product.[10]

  • Mechanism: The mechanism generally involves oxidative addition of the Si-H bond to the metal center, followed by reductive elimination of H₂.[10]

Dehydro_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle Catalyst [M] Oxidative_Addition Oxidative Addition of R2SiH2 Catalyst->Oxidative_Addition + R2SiH2 Intermediate1 H-[M]-SiR2H Oxidative_Addition->Intermediate1 Reductive_Elimination Reductive Elimination of H2 Intermediate1->Reductive_Elimination - H2 Intermediate2 [M]-SiR2- Reductive_Elimination->Intermediate2 Chain_Growth Reaction with another R2SiH2 Intermediate2->Chain_Growth Chain_Growth->Catalyst + R2SiH2 - H-[SiR2]n-H

Caption: Simplified Mechanism of Dehydrogenative Coupling.

Anionic Ring-Opening Polymerization (AROP) of Cyclosilanes

Anionic ring-opening polymerization of strained cyclic silanes, such as hexamethylcyclotrisiloxane (D₃), is a powerful method for producing well-defined polysiloxanes.[11][12] While not a direct route to polydiphenylsilane from this compound, it is a key method for producing related silicon-based polymers and can be used to synthesize copolymers. The kinetics of AROP are often more controlled than Wurtz-type coupling.

Kinetic Considerations:

  • Initiator: The polymerization is initiated by anions, such as hydroxide or silanolates.[11][12]

  • Monomer Strain: The rate of polymerization is highly dependent on the ring strain of the cyclic monomer. Strained rings like D₃ polymerize much faster than less strained rings like octamethylcyclotetrasiloxane (D₄).[12]

  • Living Polymerization: AROP can often be conducted as a living polymerization, allowing for excellent control over molecular weight and the synthesis of block copolymers.[13]

  • Side Reactions: Backbiting reactions can occur, leading to the formation of cyclic oligomers, especially at higher temperatures and conversions.[14]

Comparative Kinetic Data

Direct kinetic data for the polymerization of this compound is scarce in the literature. However, we can draw comparisons from related systems to understand the relative rates and controlling factors.

Polymerization MethodMonomer ExampleTypical Catalyst/InitiatorReaction TemperatureKey Kinetic FeaturesMolecular Weight Control
Wurtz-Type Coupling DichlorodiphenylsilaneSodium metal65-110°C (Toluene)Heterogeneous, complex kinetics, sensitive to conditions.[5][7]Moderate to Poor
Dehydrogenative Coupling DiphenylsilaneTitanocene/Zirconocene complexesRoom TemperatureHomogeneous, catalyst-dependent rate, driven by H₂ removal.[10]Good
Anionic ROP Hexamethylcyclotrisiloxane (D₃)NaOH, Silanolates0-80°CFirst-order in monomer and initiator, "living" characteristics possible.[11]Excellent

Analytical Techniques for Monitoring Reaction Kinetics

A variety of analytical techniques can be employed to monitor the kinetics of silane polymerization in real-time or through periodic sampling.[15][16][17]

TechniqueInformation ProvidedAdvantagesDisadvantages
Gel Permeation Chromatography (GPC) Molecular weight distribution (Mw, Mn, PDI)Provides detailed information on polymer size.Requires sampling and is not a real-time method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monomer conversion, polymer microstructureProvides detailed structural information.[16]Can be complex to interpret for complex mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of monomer functional groups, appearance of polymer bondsCan be used for in-situ monitoring.Can be difficult to quantify accurately.
Raman Spectroscopy Similar to FTIR, sensitive to Si-Si bondsCan be used for in-situ monitoring, less interference from water.[17]Signal can be weak.
Gas Chromatography (GC) Monomer consumptionAccurate quantification of volatile monomers.Not suitable for monitoring polymer growth directly.

Conclusion and Future Outlook

The polymerization of this compound, primarily through Wurtz-type reductive coupling, remains a cornerstone for the synthesis of polydiphenylsilanes. While this method is effective, its complex and sensitive kinetics present challenges in achieving precise control over the polymer architecture. Alternative methods, such as dehydrogenative coupling and anionic ring-opening polymerization, offer pathways to more controlled polymer synthesis, although they may not be directly applicable to this compound.

Future research in this field will likely focus on the development of novel catalytic systems for the controlled polymerization of dihalosilanes, including this compound. A deeper understanding of the reaction mechanisms through advanced in-situ monitoring techniques will be crucial for optimizing these processes. The ultimate goal is to achieve the synthesis of well-defined polydiphenylsilanes with tailored properties for advanced applications in electronics, photonics, and materials science.

References

A Crystallographer's Guide to Double-Decker Silsesquioxanes: Unveiling 3D Architecture with X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of materials science and drug development, the precise molecular architecture of a compound dictates its function. For hybrid organic-inorganic molecules like double-decker silsesquioxanes (DDSQ), understanding their three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for DDSQ characterization, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience to empower researchers in their structural elucidation endeavors.

The Enigmatic Structure of Double-Decker Silsesquioxanes

Double-decker silsesquioxanes are a fascinating class of polyhedral oligomeric silsesquioxanes (POSS) characterized by a cage-like structure of silicon and oxygen atoms.[1][2] These nanometer-sized building blocks offer a unique platform for creating novel materials with enhanced thermal, mechanical, and dielectric properties.[3][4] The functional groups attached to the silicon atoms can be tailored, leading to a vast array of DDSQ derivatives with potential applications in nanocomposites, catalysis, and biomedical fields.[5][6]

However, the synthesis of DDSQ often results in a mixture of isomers, most commonly cis and trans configurations, which can possess distinct physical and chemical properties.[4][7] Therefore, unambiguous confirmation of the molecular structure, including the stereochemistry, is not merely a characterization step but a critical prerequisite for establishing structure-property relationships and ensuring the reproducibility of materials and drug candidates.

X-ray Crystallography: The Definitive Arbiter of DDSQ Structure

While several analytical techniques can provide valuable information about DDSQ, single-crystal X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional map of the atomic arrangement.[2][8] This technique relies on the diffraction of X-rays by a crystalline sample to determine the electron density distribution, from which the atomic positions, bond lengths, bond angles, and stereochemistry can be deduced with high precision.[8][9]

The primary advantage of X-ray crystallography for DDSQ analysis lies in its definitive nature. It can unequivocally distinguish between cis and trans isomers, a feat that can be challenging for other techniques.[4][7] Furthermore, it provides a wealth of structural information that is crucial for understanding intermolecular interactions in the solid state, which can influence bulk properties.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a powdered DDSQ sample to a refined crystal structure is a meticulous process that demands both skill and patience. Here, we outline the key steps, emphasizing the rationale behind each experimental choice.

1. Crystal Growth: The Art of Inducing Order

The adage "a good crystal is the key to a good structure" is particularly true for X-ray crystallography. The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with a well-ordered internal lattice. For DDSQ, which are often synthesized as mixtures of isomers, fractional crystallization can be a powerful technique for separating and crystallizing the desired isomer.[3][7]

Experimental Protocol for DDSQ Crystallization:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the solubility of the DDSQ sample. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.

  • Slow Evaporation: Dissolve the DDSQ in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: In this technique, a concentrated solution of the DDSQ is placed in a small, open vial, which is then sealed inside a larger jar containing a "precipitant" solvent in which the DDSQ is insoluble but the primary solvent is miscible. The slow diffusion of the precipitant vapor into the DDSQ solution reduces its solubility, inducing crystallization.

  • Temperature Gradient: Slowly cooling a saturated solution of the DDSQ can also lead to crystal formation. The rate of cooling is a critical parameter that needs to be optimized.

2. Data Collection: Capturing the Diffraction Pattern

Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a finely focused beam of X-rays in a diffractometer. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern of spots (reflections).[8][10] The intensity and position of these reflections contain the information needed to solve the crystal structure.

3. Structure Solution and Refinement: From Diffraction to 3D Model

The diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The "phase problem," a central challenge in crystallography, is then addressed using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, high-resolution structure.[9]

dot graph TD subgraph Crystallographic Workflow A[DDSQ Synthesis & Purification] --> B{Crystal Growth}; B --> C[Crystal Selection & Mounting]; C --> D[X-ray Data Collection]; D --> E[Data Processing & Structure Solution]; E --> F[Structure Refinement & Validation]; F --> G[Final 3D Structure]; end style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

caption: "Workflow for DDSQ Structure Determination by X-ray Crystallography"

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is the definitive method for DDSQ structure determination, other techniques provide complementary and often more readily accessible information. Understanding the strengths and limitations of each is crucial for a comprehensive characterization strategy.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of nuclei (¹H, ¹³C, ²⁹Si), solution-state structureMolecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystalsSoluble sampleSoluble or volatile sample
Strengths Unambiguous structure determination, absolute configurationProvides information about the structure in solution, can distinguish isomersHigh sensitivity, accurate mass determination
Limitations Crystal growth can be challenging and time-consumingCan be difficult to interpret for complex molecules, may not distinguish all isomers definitivelyProvides no direct information on 3D structure or stereochemistry
Application to DDSQ Gold standard for confirming cis/trans isomerism and final structureEssential for routine characterization and monitoring reactionsConfirms molecular weight and purity

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H, ¹³C, and ²⁹Si NMR, is an indispensable tool for the routine characterization of DDSQ.[3] It provides valuable information about the connectivity of atoms and the chemical environment of the different nuclei in the molecule. For DDSQ, ²⁹Si NMR is particularly powerful for confirming the presence of the silsesquioxane core. While NMR can often distinguish between cis and trans isomers based on differences in chemical shifts, the interpretation can sometimes be ambiguous, especially for novel or complex derivatives.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are crucial for confirming the molecular weight and elemental composition of synthesized DDSQ.[11][12] It is a high-sensitivity technique that can provide rapid confirmation of the successful synthesis of the target molecule. However, MS provides no direct information about the three-dimensional arrangement of atoms and therefore cannot be used to determine the stereochemistry of DDSQ isomers.

dot graph LR subgraph Characterization Techniques A(DDSQ Sample) --> B(X-ray Crystallography); A --> C(NMR Spectroscopy); A --> D(Mass Spectrometry); B --> E[Definitive 3D Structure]; C --> F[Solution-State Structure & Connectivity]; D --> G[Molecular Weight & Purity]; end style B fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124

caption: "Complementary Roles of Analytical Techniques for DDSQ"

Conclusion: An Integrated Approach to DDSQ Characterization

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Difluorodiphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling reactive chemical intermediates like Difluorodiphenylsilane (CAS No. 312-40-3) requires not just procedural knowledge, but a deep understanding of the chemical principles governing its safe management. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded framework for the proper disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.

Section 1: Core Principles of this compound Waste Management

This compound is a valuable reagent but possesses hazards that dictate its handling and disposal. It is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] The most critical characteristic from a disposal standpoint is its high reactivity with water. Fluorosilanes react with moisture to produce hydrogen fluoride (HF), a highly corrosive and toxic substance.[1] Therefore, the primary goal of any disposal procedure is to manage this reactivity in a controlled and safe manner.

The Causality Behind Disposal Choices:

The disposal strategy for this compound is dictated by its propensity for hydrolysis. Uncontrolled mixing with water or atmospheric moisture can lead to a violent reaction and the release of hazardous vapors.[2][3] Consequently, simply diluting the compound in water and discharging it down the drain is not a viable or safe option and is strictly prohibited.[4][5] The recommended approaches focus on either complete containment followed by professional destruction or a controlled chemical neutralization by trained personnel prior to disposal.

Section 2: Hazard Profile and Personal Protective Equipment (PPE)

Before handling any waste, a thorough understanding of the risks is paramount. All personnel must be familiar with the Safety Data Sheet (SDS) for this compound.

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionGHS CodeSource
Skin Corrosion/IrritationCauses skin irritation.H315[1]
Serious Eye DamageCauses serious eye damage.H318[1]
Respiratory IrritationMay cause respiratory irritation.H335[1]
ReactivityReacts violently with water and is moisture-sensitive.[2][3]-[2][3]

Mandatory Personal Protective Equipment (PPE):

Your choice of PPE is the first line of defense against exposure.

  • Eye Protection: Chemical safety goggles and a full-face shield are required at all times.

  • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton™). Inspect gloves for any signs of degradation or perforation before use.[2]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure an emergency safety shower and eyewash station are immediately accessible.[2][3]

  • Respiratory Protection: All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors.[3]

Section 3: The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical pathway for managing this compound waste from generation to final disposal. The recommended path for nearly all laboratory settings is to engage a professional hazardous waste disposal service.

G start Start: Generation of This compound Waste characterize Step 1: Characterize Waste (Pure, Mixed with Solvents, etc.) start->characterize spill Emergency Event (Spill or Exposure) start->spill contain Step 2: Contain & Label • Use compatible, sealed container. • Label as 'Hazardous Waste, Water-Reactive: this compound' characterize->contain segregate Step 3: Segregate & Store • Store in a cool, dry, ventilated area. • Keep away from moisture, water sources, and incompatible materials (e.g., oxidizers). contain->segregate professional_disposal Step 4: Arrange Professional Disposal • Contact certified hazardous waste vendor. • Provide SDS and waste characterization. segregate->professional_disposal final_disposal Final Disposal (Typically High-Temperature Incineration) professional_disposal->final_disposal emergency_proc Follow Emergency Procedures • Evacuate and alert personnel. • Use appropriate spill kit (no water!). • Seek immediate medical attention upon exposure. spill->emergency_proc Activate

Caption: Decision workflow for the safe disposal of this compound waste.

Protocol 1: Direct Disposal via Certified Vendor (Standard Operating Procedure)

This is the most secure and universally recommended method for the disposal of this compound.

  • Waste Segregation: Do not mix this compound waste with other waste streams, particularly aqueous waste.[6] Keeping waste streams separate is more cost-effective and safer for disposal.

  • Container Selection: Choose a clean, dry, and chemically compatible container with a tightly sealing cap. The original reagent bottle is often a suitable choice.[6] Ensure the container is not reactive with organosilicon compounds or potential acidic byproducts.

  • Labeling: Clearly label the container with the words "HAZARDOUS WASTE " and identify the contents, including "This compound, Water-Reactive " and an approximate concentration if mixed with a solvent.[6]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is protected from moisture and direct sunlight.[2][7] The storage location must be away from incompatible materials, especially strong oxidizing agents.[3]

  • Professional Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[3][5] Provide them with the Safety Data Sheet (SDS) to ensure they are equipped to handle the material.

Protocol 2: Chemical Pre-treatment via Controlled Hydrolysis (Expert Use Only)

Trustworthiness Advisory: This procedure is inherently hazardous due to the generation of Hydrogen Fluoride (HF) and should only be performed by highly experienced chemists with specific training in handling both water-reactive compounds and HF. This is not a method for routine disposal but a chemical neutralization technique to mitigate reactivity hazards prior to final disposal by a professional vendor.

  • Causality: The objective is to slowly and controllably hydrolyze the this compound to form the more stable diphenylsilanediol and hydrogen fluoride. The resulting acidic mixture must then be neutralized. The overall process converts a highly reactive species into a corrosive one that can be managed with standard acid-base chemistry. The hydrolysis of dichlorodiphenylsilane, a related compound, is known to produce diphenylsilanediol and hydrochloric acid.[8] A similar, but more hazardous, reaction is expected here.

  • Setup: Work in a certified chemical fume hood. Have an HF-specific spill kit and calcium gluconate gel readily available as a first aid measure for HF exposure.

  • Inert Solvent: Dilute the this compound waste in a suitable, dry, aprotic solvent (e.g., toluene or THF) in a flask equipped with a magnetic stirrer and an addition funnel.

  • Controlled Addition: Slowly add a stoichiometric excess of a solution of a weak base, such as sodium bicarbonate or calcium hydroxide, in a non-aqueous but protic solvent like isopropanol, to the stirred solution. The alcohol will react to form an alkoxysilane, which will then hydrolyze with the water present in a more controlled fashion than direct addition of water.

  • Reaction Quenching: Allow the reaction to stir until complete, monitoring for any signs of off-gassing or temperature increase.

  • Final Disposal: The resulting mixture, which now contains silanols/siloxanes and fluoride salts, is still hazardous waste. It must be contained, labeled appropriately (noting that it contains fluoride salts), and disposed of via a certified hazardous waste vendor as described in Protocol 1.

Section 4: Regulatory Compliance and Final Word

The disposal of chemical waste is strictly regulated. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[9] It is the legal responsibility of the waste generator—the individual researcher or institution—to correctly characterize, label, and safely store waste for disposal.[6][9]

Your institution's EHS department is your primary resource for navigating these regulations and ensuring compliant disposal. Always consult them for specific guidance. By treating this compound with the respect its chemistry demands, we uphold our core responsibilities to safety, scientific integrity, and environmental protection.

References

Mastering the Safe Handling of Difluorodiphenylsilane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety and operational protocols for the handling and disposal of Difluorodiphenylsilane (CAS No. 312-40-3). All personnel must review and adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound, a valuable reagent in modern chemical synthesis, presents significant hazards if not managed correctly. Its reactivity, particularly with water, and its corrosive nature demand a thorough understanding and strict adherence to safety protocols. This document, compiled by senior application scientists, offers in-depth, field-proven guidance to empower researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Hazard Analysis: Understanding the Risks

This compound is classified as a hazardous substance with the following primary concerns:

  • Corrosivity: It causes severe skin irritation and is capable of causing serious, irreversible eye damage.[1]

  • Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation.[1]

  • Reactivity with Water: As a water-reactive compound, it hydrolyzes to produce hazardous byproducts, including hydrogen fluoride. This reaction can be vigorous.

Incompatibility with Common Laboratory Chemicals

Beyond its reactivity with water, this compound is incompatible with a range of common laboratory substances. Contact with these materials can lead to vigorous and potentially dangerous reactions.

  • Strong Oxidizing Agents: Can cause violent reactions.

  • Acids and Bases: Can catalyze decomposition and hydrolysis.

  • Alcohols: Reacts to form alkoxy derivatives and hydrogen fluoride.

  • Metals: May be corrosive to certain metals, especially in the presence of moisture.

A comprehensive, though not exhaustive, list of incompatible chemicals is provided in the table below. Always consult the Safety Data Sheet (SDS) for a complete list of incompatibilities.

Incompatible Substance ClassPotential Outcome of Interaction
WaterVigorous reaction, release of hydrogen fluoride
Strong Oxidizing AgentsFire and explosion hazard
Strong AcidsViolent reaction, release of toxic fumes
Strong BasesViolent reaction, release of toxic fumes
AlcoholsExothermic reaction, formation of flammable byproducts

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety glasses with side shieldsChemical-resistant gloves (double-gloving recommended)Flame-retardant lab coatNot generally required if containers are sealed
Weighing and Dispensing Chemical splash goggles and a face shieldChemical-resistant gloves (double-gloving recommended)Flame-retardant lab coatRecommended if not performed in a fume hood
Reaction Setup and Monitoring Chemical splash goggles and a face shieldChemical-resistant gloves (double-gloving recommended)Flame-retardant lab coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and a face shieldChemical-resistant gloves (double-gloving recommended)Flame-retardant lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)
Glove Selection: A Critical Choice

Standard disposable nitrile gloves offer limited protection and are not recommended for prolonged contact with this compound. The choice of glove material is critical for ensuring adequate protection.

  • Butyl Rubber Gloves: Offer the highest level of protection against a wide range of chemicals, including corrosive acids and water-reactive substances.[2][3][4][5] They are the preferred choice for handling this compound.

  • Nitrile Gloves: While offering good resistance to many solvents, the breakthrough time for nitrile gloves can be significantly reduced with movement.[6] If used, they should be of sufficient thickness and changed immediately upon any sign of contamination. Double-gloving is highly recommended.

Always consult the glove manufacturer's specific chemical resistance data for this compound before use.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound is essential for minimizing risk.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled as containing water-reactive chemicals.

  • Ensure containers are tightly sealed when not in use.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity.

  • Inert Atmosphere: When transferring or using this compound, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

  • Dispensing: Use only clean, dry glassware and syringes for transfers. Avoid the use of plastic equipment that may be incompatible.

  • Reaction Quenching: When quenching a reaction containing this compound, do so slowly and in a controlled manner, adding the quenching agent dropwise to a cooled reaction mixture.

Handling_this compound Safe Handling Workflow for this compound start Start prepare Prepare Workspace (Fume Hood, PPE) start->prepare 1. Safety First inert Establish Inert Atmosphere prepare->inert 2. Exclude Moisture dispense Dispense Reagent inert->dispense 3. Controlled Transfer reaction Perform Reaction dispense->reaction 4. Monitor quench Quench Reaction (Slowly, Cooled) reaction->quench 5. Controlled Deactivation workup Aqueous Work-up (Use Caution) quench->workup 6. Careful Hydrolysis end End workup->end 7. Complete Disposal_Plan Disposal Workflow for this compound Waste start Waste Generation segregate Segregate Waste (Solid vs. Liquid) start->segregate label_container Label Container ('Hazardous Waste', Chemical Name) segregate->label_container neutralize Neutralize Small Residues (Alcohol, then Water - Use Caution) label_container->neutralize For small, residual amounts only collect Collect for Professional Disposal label_container->collect For bulk waste neutralize->collect consult_ehs Consult EHS for Pickup collect->consult_ehs end Proper Disposal consult_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluorodiphenylsilane
Reactant of Route 2
Difluorodiphenylsilane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.